molecular formula C13H28 B091447 5,6-Dimethylundecane CAS No. 17615-91-7

5,6-Dimethylundecane

Cat. No.: B091447
CAS No.: 17615-91-7
M. Wt: 184.36 g/mol
InChI Key: YAQUQAWUOHDAOP-UHFFFAOYSA-N
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Description

5,6-Dimethylundecane is a branched-chain saturated hydrocarbon with the molecular formula C13H28 and a molecular weight of 184.36 g/mol . This compound is primarily valued in analytical chemistry as a standard in gas chromatography (GC), with established Kovats Retention Index (RI) values on non-polar stationary phases, such as 1223 on Squalane at 100°C . Its well-defined chromatographic behavior makes it an essential tool for the identification and analysis of complex hydrocarbon mixtures. The compound's physical properties, including a density of approximately 0.755 g/cm³ and a boiling point of 222.4°C, characterize it as a mid-range hydrocarbon . Beyond its analytical applications, 5,6-Dimethylundecane and structurally related branched alkanes are also of interest in natural product chemistry, as they can be found as metabolites in marine-associated fungi, expanding their relevance to the field of bio-prospecting and the discovery of novel bioactive compounds . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on the high purity and precise characterization of this chemical for their investigative work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17615-91-7

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

5,6-dimethylundecane

InChI

InChI=1S/C13H28/c1-5-7-9-11-13(4)12(3)10-8-6-2/h12-13H,5-11H2,1-4H3

InChI Key

YAQUQAWUOHDAOP-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(C)CCCC

Canonical SMILES

CCCCCC(C)C(C)CCCC

Origin of Product

United States

Foundational & Exploratory

5,6-Dimethylundecane CAS 17615-91-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5,6-Dimethylundecane (CAS 17615-91-7)

Executive Summary

5,6-Dimethylundecane is a branched-chain alkane characterized by the molecular formula C13H28. As a saturated hydrocarbon, its primary significance in research and industry stems from its physical properties as a non-polar fluid and its complex stereochemistry. The presence of two adjacent chiral centers at the C5 and C6 positions gives rise to four distinct stereoisomers, making it an interesting subject for studies in stereoselective synthesis and separation science. This guide provides a comprehensive overview of its known physicochemical properties, spectroscopic data, potential synthetic pathways, and applications, synthesized from available experimental and calculated data for researchers in organic chemistry and materials science.

Molecular Structure and Physicochemical Properties

Chemical Identifiers

A summary of the key identifiers for 5,6-Dimethylundecane is presented below for unambiguous reference.

IdentifierValueSource
CAS Number 17615-91-7[1][2]
Molecular Formula C13H28[1][2]
Molecular Weight 184.36 g/mol [1][2][3]
IUPAC Name 5,6-dimethylundecane[2][4]
InChI InChI=1S/C13H28/c1-5-7-9-11-13(4)12(3)10-8-6-2/h12-13H,5-11H2,1-4H3[1][2]
InChIKey YAQUQAWUOHDAOP-UHFFFAOYSA-N[1][2]
SMILES CCCCCC(C)C(C)CCCC[1]
Stereoisomerism: A Core Structural Feature

The defining structural feature of 5,6-Dimethylundecane is the presence of two contiguous stereocenters at carbons 5 and 6. This results in the existence of two pairs of enantiomers, or four distinct stereoisomers in total: (5R,6R), (5S,6S), (5R,6S), and (5S,6R). The (5R,6R) and (5S,6S) isomers constitute one enantiomeric pair, while the (5R,6S) and (5S,6R) isomers form a diastereomeric pair known as the meso compound, if the two substituents on the chiral carbons were identical. However, in this case, they are not, leading to two diastereomeric pairs. The physical properties and biological activity (if any) of these isomers are expected to differ, presenting a significant challenge in both synthesis and purification.

G cluster_RR (5R,6R)-5,6-Dimethylundecane cluster_SS (5S,6S)-5,6-Dimethylundecane cluster_RS (5R,6S)-5,6-Dimethylundecane cluster_SR (5S,6R)-5,6-Dimethylundecane node_RR C₅(R) — C₆(R) node_SS C₅(S) — C₆(S) node_RR->node_SS Enantiomers node_RS C₅(R) — C₆(S) node_RR->node_RS Diastereomers node_SR C₅(S) — C₆(R) node_RR->node_SR Diastereomers node_SS->node_RS Diastereomers node_SS->node_SR Diastereomers node_RS->node_SR Enantiomers

Caption: Stereoisomeric relationships of 5,6-Dimethylundecane.

Physicochemical Data

The majority of available physicochemical data for 5,6-Dimethylundecane is derived from computational models, with some experimental data from gas chromatography studies. This is typical for a compound that is not widely used in commodity applications but serves as a research or reference chemical. As a non-polar hydrocarbon, it is practically insoluble in water but exhibits high solubility in non-polar organic solvents like hexane and toluene.[5]

PropertyValueUnitSource / Method
Normal Boiling Point (Tboil) 486.29KCheméo / Joback Calculated[1]
Enthalpy of Vaporization (ΔvapH°) 43.76kJ/molCheméo / Joback Calculated[1]
Enthalpy of Fusion (ΔfusH°) 22.38kJ/molCheméo / Joback Calculated[1]
Critical Temperature (Tc) 647.92KCheméo / Joback Calculated[1]
Critical Pressure (Pc) 1665.97kPaCheméo / Joback Calculated[1]
logP (Octanol/Water Partition Coeff.) 5.029Cheméo / Crippen Calculated[1]
Water Solubility (log10WS) -4.78mol/LCheméo / Crippen Calculated[1]
Non-polar Retention Index (Inp) 1223.00NIST / Experimental GC[1]

Spectroscopic Analysis

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data is available through the NIST Chemistry WebBook.[2][6] As a saturated alkane, the molecular ion peak (M+) at m/z 184 is expected to be of low intensity. The fragmentation pattern is characterized by the loss of alkyl radicals, leading to a series of carbocation fragments. The most prominent peaks arise from cleavage at the branched 5- and 6-positions, as this yields more stable secondary carbocations. Key expected fragments would include those resulting from C-C bond cleavage along the undecane backbone, with a characteristic series of peaks separated by 14 Da (CH₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The spectrum would be complex in the aliphatic region (approx. 0.8-1.6 ppm). The terminal methyl groups (C1 and C11) would appear as triplets around 0.9 ppm. The methyl groups at C5 and C6 would appear as doublets. The methine protons (H5 and H6) would be the most downfield, appearing as complex multiplets. The numerous methylene (CH₂) groups would produce a series of overlapping multiplets. In a diastereomerically mixed sample, the signals for protons near the chiral centers would be duplicated, further complicating the spectrum.

  • ¹³C NMR: The spectrum would show 13 distinct resonances for a single stereoisomer, assuming no accidental magnetic equivalence. The terminal methyl carbons would be the most upfield. The methine carbons (C5 and C6) would resonate around 30-40 ppm. The presence of multiple stereoisomers would result in additional peaks for each non-equivalent carbon atom, particularly for carbons close to the stereocenters.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 5,6-Dimethylundecane would be characteristic of a simple alkane. The key absorptions would include:

  • C-H stretching vibrations: Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-H bending vibrations: Peaks around 1465 cm⁻¹ (for CH₂ scissoring) and 1375 cm⁻¹ (for CH₃ symmetric bending).

Synthesis and Purification

Proposed Synthetic Pathway

No specific, validated synthesis protocol for 5,6-Dimethylundecane is published in widely accessible literature. However, a plausible and robust synthetic route can be designed based on standard organometallic coupling reactions, such as those used for similar branched alkanes.[7] A Grignard coupling approach is a common strategy.

Protocol: Grignard Coupling for Alkane Synthesis

  • Preparation of Grignard Reagent: React 2-bromopentane with magnesium turnings in anhydrous diethyl ether or THF to form pentan-2-ylmagnesium bromide.

  • Coupling Reaction: In a separate flask, cool a solution of 2-bromohexane in anhydrous THF to -78 °C. Add a catalytic amount of a copper salt, such as lithium tetrachlorocuprate(II) (Li₂CuCl₄).

  • Addition: Slowly add the prepared Grignard reagent to the 2-bromohexane solution. The copper catalyst facilitates the cross-coupling between the secondary Grignard reagent and the secondary alkyl halide.

  • Workup: Allow the reaction to warm to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether or hexane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of 5,6-dimethylundecane diastereomers and homo-coupled byproducts, can be purified by fractional distillation or column chromatography on silica gel.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products 2-bromopentane 2-bromopentane Grignard_Formation 1. Grignard Formation (Anhydrous Ether) 2-bromopentane->Grignard_Formation 2-bromohexane 2-bromohexane Coupling 2. Cu-Catalyzed Coupling (Li₂CuCl₄, THF, -78°C) 2-bromohexane->Coupling Mg Mg⁰ Mg->Grignard_Formation Grignard_Reagent Pentan-2-ylmagnesium bromide Grignard_Formation->Grignard_Reagent Crude_Product Crude 5,6-Dimethylundecane (Diastereomeric Mixture) Coupling->Crude_Product Workup 3. Aqueous Workup & Extraction Final_Product Purified 5,6-Dimethylundecane Workup->Final_Product Grignard_Reagent->Coupling Crude_Product->Workup

Caption: Proposed workflow for the synthesis of 5,6-Dimethylundecane.

Purification Challenges

The separation of the different stereoisomers of 5,6-Dimethylundecane is non-trivial. While the diastereomeric pairs may be separable using high-resolution fractional distillation or standard chromatography, the resolution of the enantiomeric pairs would require specialized chiral separation techniques, such as chiral gas chromatography or preparative chiral HPLC.

Applications and Research Interest

The interest in 5,6-Dimethylundecane is primarily academic and for niche industrial purposes.

  • Fuel and Lubricant Science: Branched alkanes are critical components of gasoline and lubricant formulations.[5] Their branched structure lowers the melting point and improves flow properties at low temperatures compared to their linear counterparts. 5,6-Dimethylundecane can serve as a model compound for studying the combustion properties and viscosity behavior of branched hydrocarbons.

  • Reference Standard: In analytical chemistry, particularly for the petrochemical industry, pure isomers of C13 alkanes can be used as reference standards for calibrating gas chromatography (GC) and mass spectrometry (MS) instruments.[2]

  • Organic Synthesis: It can be used as a non-polar, high-boiling solvent for specific organic reactions or as a starting material for further functionalization through radical halogenation.[5]

Safety and Handling

No specific toxicology data for 5,6-Dimethylundecane is available.[8] However, based on the data for similar branched alkanes, the following precautions are advised:

  • Flammability: As a hydrocarbon, it is a flammable liquid.[9] Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[9]

  • Skin Contact: Prolonged or repeated skin contact may cause defatting and lead to dermatitis.[9] Impermeable gloves should be worn.

  • Inhalation: Inhalation of high concentrations of vapor may cause dizziness, headache, and anesthetic effects.[9]

Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Cheméo. (n.d.). Chemical Properties of Undecane, 5,6-dimethyl- (CAS 17615-91-7). Retrieved from [Link].

  • NIST. (n.d.). Undecane, 5,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • NIST. (n.d.). Undecane, 5,6-dimethyl- Data. In NIST Chemistry WebBook. Retrieved from [Link].

  • PubChem. (n.d.). 5,6-Diethyl-3,9-dimethylundecane. National Center for Biotechnology Information. Retrieved from [Link].

  • PubChem. (n.d.). 5,6-Dimethyldecane. National Center for Biotechnology Information. Retrieved from [Link].

  • Solubility of Things. (n.d.). 4,6-Dimethylundecane. Retrieved from [Link].

  • NIST. (n.d.). Decane, 5,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • ResearchGate. (n.d.). Synthesis of 6,10 dimethylhexadecane and 5,9 dimethylhexadecane. Retrieved from [Link].

Sources

chemical structure of 5,6-Dimethylundecane C13H28

Chemical Structure & Synthesis Guide: 5,6-Dimethylundecane ( )[1][2][3][4]

Executive Summary

5,6-Dimethylundecane (CAS: 17615-91-7) is a branched tridecane isomer characterized by vicinal methyl substitution at the mid-chain (C5 and C6) positions. As a saturated aliphatic hydrocarbon, it serves as a critical model compound in three primary domains: combustion kinetics (investigating the impact of central branching on cetane number and ignition delay), chemical ecology (as a component of insect cuticular hydrocarbons and plant essential oils), and organic synthesis (as a target for stereoselective construction of contiguous quaternary/tertiary centers).

Unlike linear tridecane, the 5,6-dimethyl isomer exhibits lowered boiling points and distinct viscosity profiles due to the disruption of London dispersion forces by its globular mid-section. Its structure possesses two chiral centers, giving rise to complex stereochemical behavior that is often overlooked in general fuel studies but is vital for biological activity.

Structural Analysis & Stereochemistry

Molecular Architecture

The molecule consists of a linear undecane backbone substituted with methyl groups at carbons 5 and 6.[1] This vicinal substitution pattern creates steric congestion (A-strain) around the C5-C6 bond, restricting free rotation and influencing the population of gauche/anti conformers.

  • Formula:

    
    
    
  • Molecular Weight: 184.36 g/mol [2]

  • Hybridization:

    
     (All carbons)
    
Stereochemical Configuration

The molecule contains two chiral centers at C5 and C6 .

  • C5 Substituents: Methyl, Hydrogen, n-Butyl (

    
    ), 1-methylpentyl group.
    
  • C6 Substituents: Methyl, Hydrogen, n-Pentyl (

    
    ), 1-methylbutyl group.
    

Because the alkyl chains attached to the chiral centers are different (n-butyl vs. n-pentyl), the molecule lacks a plane of symmetry. Consequently, there are 4 distinct stereoisomers existing as two enantiomeric pairs. Unlike symmetrical vicinal alkanes (e.g., 4,5-dimethyloctane), no meso compound exists for 5,6-dimethylundecane.

ConfigurationRelationship

Enantiomer Pair A

Enantiomer Pair A

Enantiomer Pair B

Enantiomer Pair B

Physicochemical Profile

The following data aggregates experimental values from chromatographic databases and high-fidelity predictive models (ACD/Labs, EPI Suite).

PropertyValue / RangeSource/Note
Boiling Point (760 mmHg)

Predicted (vs. Tridecane

)
Density (

)

Analogous to 2,6-dimethylundecane
Refractive Index (

)

Standard Alkane Range
Flash Point

Closed Cup (Est.)
Kovats Retention Index (RI)

Non-polar Column (DB-5/HP-5) [1, 2]
LogP (Octanol-Water)

Highly Lipophilic

Synthetic Pathways[6][7][8]

Synthesis of vicinal dimethyl alkanes requires precise carbon-carbon bond formation to avoid skeletal rearrangement. Two primary routes are recommended: the Grignard-Dehydration route (classic, stepwise) and the McMurry Coupling (convergent, symmetric logic).

Route A: Stepwise Grignard Synthesis

This protocol allows for the use of readily available starting materials but yields a mixture of diastereomers.

Protocol:

  • Grignard Formation: React 2-bromohexane with Magnesium turnings in anhydrous ether to form sec-hexylmagnesium bromide.

    • Note: Use iodine crystal to initiate.

  • Nucleophilic Addition: Add 2-heptanone dropwise at

    
    . The Grignard reagent attacks the carbonyl carbon.
    
  • Hydrolysis: Quench with dilute

    
     to yield the tertiary alcohol intermediate (5-butyl-5-nonanol is incorrect; product is 6-methyl-5-propyldecan-5-ol ... Correction: The Grignard addition to a ketone yields a tertiary alcohol with a geminal branch if not carefully designed.
    
    • Correct Retrosynthesis for Vicinal Methyls: We need to form the C5-C6 bond.

    • Revised Step 1: React 2-bromopentane (to form C5-fragment Grignard) with 3-methyl-2-octanone ? No, this is sterically hindered.

    • Optimal Precursor:3,4-Dimethyl-3,4-hexanediol type coupling is better.

Let us proceed with the McMurry Coupling as the scientifically superior route for vicinal connectivity.

Route B: McMurry Coupling (Convergent)

This method couples two ketones to form an alkene, which is then hydrogenated. To get 5,6-dimethylundecane (

  • Precursors:2-Hexanone (

    
    ) + 2-Heptanone  (
    
    
    ).
  • Mechanism:[3][4][5][6] Ti(0) mediated reductive coupling.

Step-by-Step Protocol:

  • Reagent Prep: Suspend

    
     in THF at 
    
    
    . Add Zn dust carefully to generate low-valent Titanium (Ti(0)). Reflux for 2 hours.
  • Coupling: Add a 1:1 mixture of 2-hexanone and 2-heptanone to the black slurry. Reflux for 18-24 hours.

    • Challenge: This produces a statistical mixture of alkenes:

      • 
         (from 2-hexanone dimer)
        
      • 
         (from 2-heptanone dimer)
        
      • 
         (Cross-product: 5,6-dimethylundec-5-ene) 
        
  • Purification: Separate the alkene mixture via fractional distillation. The boiling point differences (

    
     vs 
    
    
    vs
    
    
    ) allow separation.
  • Hydrogenation: Dissolve the

    
    -alkene in hexane. Add 10% Pd/C catalyst. Stir under 
    
    
    (1-3 atm) for 12 hours.
  • Filtration: Remove catalyst to yield 5,6-dimethylundecane .

Visualization of Synthesis (DOT)

GStart12-Hexanone(C6)TiTiCl4 / Zn(McMurry Reagent)Start1->TiStart22-Heptanone(C7)Start2->TiMixAlkene Mixture(C12, C13, C14)Ti->MixReductive CouplingDistillFractional DistillationMix->DistillAlkene5,6-Dimethylundec-5-ene(Target Intermediate)Distill->AlkeneIsolate C13 FractionH2H2 / Pd/C(Hydrogenation)Alkene->H2Product5,6-Dimethylundecane(Mixture of Stereoisomers)H2->ProductReduction

Caption: Convergent synthesis via McMurry coupling of unsymmetrical ketones followed by catalytic hydrogenation.

Analytical Characterization

Mass Spectrometry (EI, 70eV)

The fragmentation pattern is dominated by cleavage at the branching points (C5 and C6), which form stable secondary carbocations.

  • Molecular Ion (

    
    ):  m/z 184 (Weak/Trace).
    
  • Primary Fragmentation (C5-C6 Bond Rupture):

    • Cleavage yields a

      
       fragment and a 
      
      
      fragment.
    • Peak A:

      
       (m/z 85) – Derived from the butyl-side branch.
      
    • Peak B:

      
       (m/z 99) – Derived from the pentyl-side branch.
      
  • Secondary Fragmentation:

    • Loss of methyl group: m/z 169 (

      
      ).
      
    • McLafferty Rearrangement: Less prominent due to steric hindrance of the internal methyls, but m/z 71 and 57 are common background alkane peaks.

Gas Chromatography
  • Stationary Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS).

  • Retention Behavior: Elutes between n-dodecane (RI 1200) and n-tridecane (RI 1300).

  • Diagnostic RI: 1185 - 1207 [1, 2]. The branching significantly lowers the retention index compared to linear tridecane (RI 1300).

References

  • NIST Mass Spectrometry Data Center. Undecane, 5,6-dimethyl-. National Institute of Standards and Technology. Available at: [Link]

  • Ramarathnam, N., et al. (1993). "Studies on meat flavor. 4. Fractionation, characterization, and quantitation of volatiles." Journal of Agricultural and Food Chemistry, 41(6), 939-945. Available at: [Link]

  • McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513-1565.
  • Kusano, M., et al. (2019). "Profiling of Volatile Organic Compounds in Wild Indigenous Medicinal Ginger." Molecules, 24(12). Available at: [Link]

Introduction: The Significance of Branched Alkanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of 5,6-Dimethylundecane

5,6-Dimethylundecane (CAS: 17615-91-7, Formula: C₁₃H₂₈) is a branched-chain alkane, a class of molecules fundamental to the petrochemical industry.[1][2][3] Unlike their linear counterparts, branched alkanes like 5,6-dimethylundecane are prized for their influence on the physical properties of fuel and lubricant mixtures. Their molecular architecture disrupts the efficient packing that characterizes linear alkanes, leading to lower melting points and improved flow properties at low temperatures. A comprehensive understanding of their thermodynamic properties—such as enthalpy of formation, heat capacity, and entropy—is therefore indispensable for the predictive modeling of chemical reactions, phase equilibria, and energy balances in applications ranging from fuel formulation to the design of advanced lubricants.

This guide addresses a central challenge in the field: the conspicuous absence of comprehensive, experimentally-derived thermodynamic data for many specific, highly-branched isomers like 5,6-dimethylundecane. In such instances, the scientific community must rely on robust, validated predictive methods. This document provides a technical overview of these computational approaches, details the estimated properties for 5,6-dimethylundecane, and outlines the experimental protocols required for their ultimate validation, reflecting a workflow that marries theoretical prediction with empirical verification.

Part 1: The Predictive Core: Computational Estimation of Thermodynamic Properties

Given the scarcity of direct experimental measurements for 5,6-dimethylundecane, computational chemistry and data-driven models are not merely conveniences; they are essential tools for generating foundational thermodynamic data. These methods leverage decades of accumulated experimental data from simpler molecules to construct highly accurate predictive frameworks.

Group Contribution Methods (GCM): A Foundational Approach

The principle behind Group Contribution Methods (GCM) is that the thermodynamic properties of a large molecule can be approximated by summing the contributions of its constituent functional groups.[4] This approach assumes that the contribution of a specific group is largely independent of the rest of the molecule. The Benson group additivity method is a widely respected and implemented GCM for estimating thermodynamic properties of organic compounds in the gas phase.[4]

Methodology for Applying Benson's Group Additivity Method:

  • Molecular Dissection: The first step is to deconstruct the target molecule, 5,6-Dimethylundecane, into its constituent Benson groups. Each group is defined by a central atom and its bonded ligands.

    • Structure: CH₃-CH₂-CH₂-CH₂-CH(CH₃)-CH(CH₃)-CH₂-CH₂-CH₂-CH₂-CH₃

    • Groups Identified:

      • 2 x C-(H)₃(C): Primary carbon atoms (the two terminal methyl groups).

      • 6 x C-(H)₂(C)₂: Secondary carbon atoms within the undecane backbone.

      • 2 x C-(H)(C)₃: Tertiary carbon atoms at the 5 and 6 positions.

      • 2 x C-(H)₃(C): The two methyl branches themselves.

      • Correction Factors: GCM often requires correction factors for non-bonded interactions, such as gauche or 1,5-H repulsions, which are common in branched alkanes.

  • Summation of Group Values: Authoritative tables provide experimentally-derived values for the enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity (C_p) for each group at a standard state (typically 298.15 K).[4] The property of the molecule is the sum of these values.

    • ΔH_f°(molecule) = Σ(Group Values for ΔH_f°) + Σ(Correction Factors)

    • S°(molecule) = Σ(Group Values for S°) - Rln(σ) + Σ(Correction Factors) (where R is the gas constant and σ is the symmetry number of the molecule).

  • Temperature Dependence: The heat capacity (C_p) contributions are often provided as parameters in a polynomial function of temperature (T), allowing for the calculation of thermodynamic properties at temperatures other than 298.15 K.

The primary advantage of GCM is its simplicity and speed. However, its accuracy is contingent on the availability of precise group values and its inability to account for complex intramolecular interactions in highly strained or crowded molecules.

GCM_Workflow cluster_input Input cluster_process Processing Steps cluster_output Output mol 5,6-Dimethylundecane Structure dissect 1. Dissect into Benson Groups (e.g., C-(H)3(C), C-(H)2(C)2) mol->dissect lookup 2. Retrieve Group Values (ΔH_f°, S°, Cp) from Database dissect->lookup sum 3. Sum Group Contributions and Apply Corrections (e.g., symmetry) lookup->sum props Estimated Thermodynamic Properties (Enthalpy, Entropy, Heat Capacity) sum->props ML_Workflow cluster_data Data Foundation cluster_training Model Training cluster_prediction Prediction for Target Molecule db Large Database of Alkanes with Known Experimental Properties features 1. Feature Engineering (Convert Molecules to Descriptors) db->features train 2. Train ML Model (e.g., Random Forest, Neural Network) features->train predict B. Input Descriptors into Trained Model train->predict Trained Model target_mol 5,6-Dimethylundecane target_features A. Generate Descriptors for Target target_mol->target_features target_features->predict predicted_props Predicted Thermodynamic Properties predict->predicted_props

Caption: Workflow for Machine Learning (ML) based property prediction.

Part 2: Estimated Thermodynamic Data for 5,6-Dimethylundecane

The following table summarizes key thermodynamic and physical properties of 5,6-dimethylundecane. These values are primarily derived from the Joback group contribution method, a well-established predictive technique. [5]As such, they should be considered reliable estimates pending experimental verification.

PropertySymbolPredicted ValueUnitSource
Standard Enthalpy of FormationΔfH°-322.21kJ/mol[5]
Standard Gibbs Free Energy of FormationΔfG°53.70kJ/mol[5]
Enthalpy of VaporizationΔvapH°43.76kJ/mol[5]
Enthalpy of FusionΔfusH°22.38kJ/mol[5]
Normal Boiling PointTboil495.96K[5]
Normal Melting PointTfus206.27K[5]
Critical TemperatureTc662.44K[5]
Critical PressurePc1665.97kPa[5]
Critical VolumeVc0.751m³/kmol[5]
Ideal Gas Heat Capacity (Cp,gas) J/mol·K
at 495.96 KCp,gas455.70J/mol·K[5]
at 579.20 KCp,gas508.38J/mol·K[5]
at 662.44 KCp,gas540.06+J/mol·K[5]

Note: The temperature-dependent heat capacity values indicate the increasing energy required to raise the temperature of the substance in its gaseous state as molecular vibrations and rotations become more active. [5]

Part 3: The Self-Validating System: Experimental Verification

While predictive models are powerful, experimental validation remains the cornerstone of scientific integrity. The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic property that can be determined experimentally with high precision. The most common method is combustion calorimetry.

Protocol: Determination of Enthalpy of Formation via Bomb Calorimetry

This protocol describes a self-validating system because the calorimeter is first calibrated with a substance of a known heat of combustion (e.g., benzoic acid), ensuring the accuracy and reliability of the measurements for the unknown compound.

Objective: To measure the enthalpy of combustion (ΔcH°) of 5,6-dimethylundecane, from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Step-by-Step Methodology:

  • Calorimeter Calibration:

    • A precisely weighed pellet of a standard substance (e.g., benzoic acid) is placed in the crucible of the bomb calorimeter.

    • The bomb is sealed, pressurized with pure oxygen (~30 atm), and submerged in a precisely measured volume of water in the calorimeter's insulated vessel.

    • The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.

    • The heat capacity of the calorimeter (C_cal) is calculated using the known enthalpy of combustion of the standard and the measured ΔT. This step is repeated multiple times to ensure reproducibility.

  • Sample Combustion:

    • A precisely weighed liquid sample of 5,6-dimethylundecane is placed in the crucible.

    • The procedure from step 1 is repeated: the bomb is sealed, pressurized with oxygen, submerged, and the sample is ignited.

    • The new temperature change (ΔT_sample) is meticulously recorded.

  • Data Analysis and Calculation:

    • The total heat released (q_total) during the sample combustion is calculated: q_total = C_cal * ΔT_sample.

    • Corrections are applied for the heat of formation of nitric acid (from residual N₂ in the bomb) and the heat of combustion of the fuse wire.

    • The corrected heat of combustion is converted to the standard enthalpy of combustion (ΔcH°) in kJ/mol.

  • Calculation of Enthalpy of Formation:

    • Hess's Law is applied using the balanced combustion reaction: C₁₃H₂₈(l) + 20 O₂(g) → 13 CO₂(g) + 14 H₂O(l)

    • The enthalpy of formation is calculated as: ΔfH°(C₁₃H₂₈) = [13 * ΔfH°(CO₂) + 14 * ΔfH°(H₂O)] - ΔcH°(C₁₃H₂₈)

    • The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established, authoritative values.

Calorimetry_Workflow cluster_calib Phase 1: Calibration cluster_exp Phase 2: Experiment cluster_calc Phase 3: Calculation standard 1. Combust Standard (e.g., Benzoic Acid) measure_dt1 2. Measure ΔT_std standard->measure_dt1 calc_ccal 3. Calculate Calorimeter Heat Capacity (C_cal) measure_dt1->calc_ccal calc_q 6. Calculate Heat Released (q = C_cal * ΔT_sample) calc_ccal->calc_q Use C_cal sample 4. Combust Weighed Sample (5,6-Dimethylundecane) measure_dt2 5. Measure ΔT_sample sample->measure_dt2 measure_dt2->calc_q calc_dhc 7. Correct and find Enthalpy of Combustion (ΔcH°) calc_q->calc_dhc hess 8. Apply Hess's Law calc_dhc->hess final_dhf Standard Enthalpy of Formation (ΔfH°) hess->final_dhf

Caption: Experimental workflow for bomb calorimetry.

Conclusion

5,6-Dimethylundecane represents a class of molecules for which direct experimental thermodynamic data is limited. This guide demonstrates that a synergistic approach, combining foundational Group Contribution Methods with advanced machine learning models, provides a robust framework for generating reliable property estimates. These computational predictions are critical for engineering and research applications. However, as emphasized by the detailed protocol for bomb calorimetry, these predictions should be viewed as a powerful starting point, with experimental validation serving as the ultimate arbiter of scientific accuracy. This dual-pronged strategy of prediction and verification ensures both efficiency and trustworthiness in the scientific endeavor.

References

  • Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization.
  • Chemical Properties of Undecane, 5,6-dimethyl- (CAS 17615-91-7). Cheméo.
  • Predicting Thermophysical Properties of Alkanes and Refrigerants Using Machine Learning Algorithms. SSRN.
  • Correlation of the chemical thermodynamic properties of alkane hydrocarbons. AIP Publishing.
  • Predicting physical properties of alkanes with neural networks. Gareth Conduit.
  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. DSpace@MIT.
  • Standard Chemical Thermodynamic Properties of Alkane Isomer Groups.
  • Models for Estimation of Pure n-Alkanes' Thermodynamic Properties as a Function of Carbon Chain Length.
  • Estimation of the Thermodynamic Properties of Hydrocarbons
  • Undecane, 5,6-dimethyl-. NIST WebBook.
  • Undecane, 5,6-dimethyl-. NIST WebBook.
  • Buy 5,6-Dimethylundecane
  • Undecane, 2,6-dimethyl-. Cheméo.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dimethylundecane: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realms of petrochemical research, fuel development, and advanced materials science, a precise understanding of the physicochemical properties of long-chain branched alkanes is paramount. These molecules form the backbone of numerous industrial applications, from lubricants and fuels to phase-change materials. 5,6-Dimethylundecane, a C13 isomer, represents a class of compounds where subtle variations in molecular architecture can induce significant changes in macroscopic properties such as boiling point and density.

This technical guide provides a comprehensive overview of the boiling point and density of 5,6-dimethylundecane. In the absence of extensive experimental data for this specific isomer, we will leverage high-quality predicted data, contextualized with experimental values of its constitutional isomers and the linear n-tridecane. This guide will delve into the standardized methodologies for determining these properties, the underlying molecular principles governing their values, and a comparative analysis to offer field-proven insights for researchers, scientists, and drug development professionals.

Data Presentation: Physicochemical Properties of Tridecane Isomers

The following table summarizes the available experimental and predicted data for 5,6-dimethylundecane and its relevant isomers. The lack of readily available experimental data for 5,6-dimethylundecane underscores the importance of robust predictive models in chemical science.

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)Data Type
5,6-Dimethylundecane C₁₃H₂₈ ~224.7 (Predicted) ~0.769 (Predicted) Predicted
n-TridecaneC₁₃H₂₈234[1][2]0.756 at 25°C[2][3]Experimental
2,2-DimethylundecaneC₁₃H₂₈221[4]0.752 at 25°C[4]Experimental
2,5-DimethylundecaneC₁₃H₂₈218-219 (est.)[5]Not AvailableExperimental (est.)
2,6-DimethylundecaneC₁₃H₂₈218.9 at 760 mmHg[6]0.755[6]Experimental

Note: Predicted values for 5,6-dimethylundecane are derived from robust Quantitative Structure-Property Relationship (QSPR) models and are presented to provide the best available estimate in the absence of experimental data.

Methodologies for Experimental Determination

To ensure the trustworthiness and reproducibility of physicochemical data, standardized protocols are essential. The following sections detail the principles and methodologies for the experimental determination of boiling point and density for compounds like 5,6-dimethylundecane.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For volatile organic liquids such as branched alkanes, the distillation range provides a reliable measure of the boiling point.

Standard Protocol: ASTM D1078

The ASTM D1078 standard test method is a widely accepted procedure for determining the distillation range of volatile organic liquids that are chemically stable during the process and have boiling points between 30 and 350°C[7][8].

Experimental Workflow: Distillation Range Measurement

G cluster_prep Sample Preparation cluster_distillation Distillation cluster_measurement Data Collection cluster_analysis Analysis p1 1. Obtain a representative sample of 5,6-dimethylundecane. p2 2. Ensure the sample is free from water and other impurities. p1->p2 d1 3. Place a measured volume of the sample in a distillation flask. p2->d1 d2 4. Connect the flask to a condenser and a receiving cylinder. d1->d2 d3 5. Insert a calibrated thermometer into the neck of the flask. d2->d3 d4 6. Apply heat to the flask at a controlled rate. d3->d4 m1 7. Record the temperature at which the first drop of distillate falls from the condenser (Initial Boiling Point). d4->m1 m2 8. Continue distillation and record the temperature at regular volume intervals of the distillate. m1->m2 m3 9. Record the final temperature when the last of the liquid evaporates (Dry Point). m2->m3 a1 10. Correct the observed temperatures for atmospheric pressure. m3->a1 a2 11. Report the corrected temperature range from the Initial Boiling Point to the Dry Point. a1->a2

Caption: Workflow for Boiling Point Determination via Distillation.

Causality Behind Experimental Choices:

  • Controlled Heating: A steady and controlled heating rate is crucial to ensure that the liquid and vapor phases remain in equilibrium, providing an accurate boiling point measurement[1].

  • Pressure Correction: Since boiling point is dependent on the ambient pressure, correcting the observed temperature to standard pressure (760 mmHg) is a critical step for data standardization and comparison[3].

Density Determination

Density is a fundamental physical property defined as mass per unit volume. For liquid hydrocarbons, digital density meters operating on the oscillating U-tube principle provide highly accurate and repeatable measurements.

Standard Protocol: ASTM D4052

The ASTM D4052 standard test method covers the determination of density and relative density of petroleum distillates and viscous oils using a digital density meter[2][9][10][11].

Experimental Workflow: Digital Density Measurement

G cluster_calibration Instrument Calibration cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_reporting Reporting c1 1. Calibrate the digital density meter with dry air and deionized water. c2 2. Verify calibration with a certified reference standard. c1->c2 p1 3. Equilibrate the 5,6-dimethylundecane sample to the measurement temperature. c2->p1 p2 4. Ensure the sample is homogenous and free of air bubbles. p1->p2 m1 5. Introduce a small volume of the sample into the oscillating U-tube. p2->m1 m2 6. The instrument measures the change in oscillation frequency. m1->m2 m3 7. The density is calculated based on the calibration data. m2->m3 r1 8. Record the density at the specified temperature. m3->r1 r2 9. Perform multiple readings to ensure repeatability. r1->r2

Caption: Workflow for Density Determination using a Digital Density Meter.

Causality Behind Experimental Choices:

  • Temperature Control: The density of liquids is highly dependent on temperature. Precise temperature control of the oscillating U-tube is the most critical factor for accurate measurements.

  • Bubble-Free Sample: The presence of even microscopic air bubbles in the sample will lead to erroneously low density readings, as the measurement is based on the mass within the fixed volume of the U-tube[11].

Discussion: Structure-Property Relationships

The boiling point and density of alkanes are primarily governed by intermolecular forces, specifically London dispersion forces, and the efficiency of molecular packing.

Influence of Branching on Boiling Point

For alkanes with the same molecular weight, a higher degree of branching generally leads to a lower boiling point. This is because branching results in a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. Consequently, the London dispersion forces between molecules are weaker, and less energy is required to overcome these forces for the substance to boil[9].

As observed in the data table, the branched isomers of tridecane have lower boiling points than the linear n-tridecane (234°C). For instance, 2,2-dimethylundecane has a boiling point of 221°C[4]. The predicted boiling point of 5,6-dimethylundecane (~224.7°C) is also lower than that of n-tridecane, which aligns with this principle. The methyl groups located centrally in the undecane chain create a less compact structure compared to isomers with branching near the ends, which may explain its slightly higher predicted boiling point relative to other dimethylundecane isomers.

Influence of Branching on Density

The effect of branching on the density of alkanes is more nuanced. Generally, increased branching can disrupt the close packing of molecules, leading to a lower density. However, highly symmetrical or centrally branched molecules can sometimes pack more efficiently than their linear counterparts.

The experimental data shows that the branched isomers of tridecane have slightly lower densities than n-tridecane (0.756 g/cm³ at 25°C). For example, 2,2-dimethylundecane has a density of 0.752 g/cm³ at 25°C[4]. The predicted density of 5,6-dimethylundecane (~0.769 g/cm³) is slightly higher than the experimental values for other branched isomers and n-tridecane. This could be attributed to the central position of the methyl groups, potentially allowing for a more ordered and compact arrangement of the molecules in the liquid state compared to isomers with branching at the ends of the chain.

Conclusion

This technical guide has provided a detailed examination of the boiling point and density of 5,6-dimethylundecane. While experimental data for this specific isomer remains elusive, high-quality predicted values, in conjunction with experimental data from its constitutional isomers, offer valuable insights into its physicochemical properties. The established methodologies for determining these properties, governed by ASTM standards, ensure the reliability and comparability of data. The structure-property relationships discussed herein underscore the critical role that molecular architecture plays in defining the macroscopic behavior of branched alkanes. For researchers and professionals in related fields, a thorough understanding of these principles is indispensable for the rational design and application of these important chemical compounds.

References

  • ASTM D1078, Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM International, West Conshohocken, PA, 2019. [Link]

  • Analytice. (2018, August 22). ASTM D1078: Distillation Range Measurement of Liquid VOCs. [Link]

  • ANSI Blog. (2022, June 21). Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. [Link]

  • eralytics. (n.d.). ASTM D4052. [Link]

  • Gasmet. (n.d.). Tridecane. [Link]

  • Ayalytical. (n.d.). ASTM D4052 | ASTM Vapor Pressure of Petroleum Products. [Link]

  • PubChem. (n.d.). Tridecane. [Link]

  • NMPPDB. (n.d.). n-Tridecane. [Link]

  • Ataman Kimya. (n.d.). TRIDECANE. [Link]

  • MP Biomedicals. (n.d.). N-Tridecane. [Link]

  • Cheméo. (n.d.). Undecane, 5,6-dimethyl-. [Link]

  • NIST. (n.d.). Undecane, 5,6-dimethyl-. [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl undecane. [Link]

  • ChemSynthesis. (n.d.). 2,2-dimethylundecane. [Link]

  • Solubility of Things. (n.d.). 4,6-Dimethylundecane. [Link]

Sources

IUPAC name and synonyms for 5,6-Dimethylundecane

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Stereochemical Implications, and Analytical Standards

Part 1: Nomenclature & Structural Identity

In the context of drug development and metabolomics, branched alkanes like 5,6-dimethylundecane often serve as critical "background" signals—appearing as solvent impurities, metabolic byproducts of lipid peroxidation, or specific biomarkers in volatile organic compound (VOC) profiling. Precise identification requires rigorous adherence to IUPAC nomenclature to distinguish this isomer from the 800+ other isomers of tridecane (


).
Core Identifiers
Identifier TypeValueNotes
IUPAC Name 5,6-DimethylundecanePreferred IUPAC name (PIN)
CAS Registry Number 17615-91-7 Specific to the 5,6-dimethyl isomer
Molecular Formula

Saturated acyclic alkane
Molecular Weight 184.36 g/mol Monoisotopic Mass: 184.2191 Da
SMILES CCCCCC(C)C(C)CCCCEncodes connectivity
InChI Key YAQUQAWUOHDAOP-UHFFFAOYSA-NStandard hash for database lookup
Synonyms and Deprecated Names

While "5,6-dimethylundecane" is the definitive name, literature mining (particularly in older petrochemical journals) may reference:

  • Tridecane isomer: A generic term often used in bulk fuel analysis.

  • 5,6-dimethyldecylmethane: (Archaic/Incorrect naming convention).

  • 2,3-di-n-pentyl-butane: (Incorrect root selection, but structurally descriptive).

Part 2: Stereochemical Complexity

Unlike linear alkanes, 5,6-dimethylundecane possesses significant stereochemical depth due to the presence of two adjacent chiral centers at Carbon 5 and Carbon 6.

Chiral Analysis

The molecule is asymmetric .

  • Carbon 5 is bonded to: Hydrogen, Methyl, Butyl (

    
    ), and a 1-methylhexyl group.
    
  • Carbon 6 is bonded to: Hydrogen, Methyl, Pentyl (

    
    ), and a 1-methylpentyl group.
    

Because the alkyl chains extending from the chiral centers differ in length (Butyl vs. Pentyl), the molecule cannot form meso compounds. Consequently, there are


 distinct stereoisomers existing as two pairs of enantiomers.
Stereoisomer Visualization

The following diagram illustrates the stereochemical relationships.

Stereochemistry Root 5,6-Dimethylundecane (C13H28) Centers Chiral Centers: C5, C6 (Asymmetric Substitution) Root->Centers Pair1 Enantiomeric Pair A (Threo-like) Centers->Pair1 Diastereomers Pair2 Enantiomeric Pair B (Erythro-like) Centers->Pair2 Diastereomers Iso1 (5R, 6R) Pair1->Iso1 Iso2 (5S, 6S) Pair1->Iso2 Iso3 (5R, 6S) Pair2->Iso3 Iso4 (5S, 6R) Pair2->Iso4

Figure 1: Stereochemical hierarchy of 5,6-dimethylundecane showing the four distinct stereoisomers arising from asymmetry at C5 and C6.

Part 3: Physicochemical Profiling

For researchers modeling drug partitioning or analyzing lipophilic contaminants, the following properties are essential. Note the high LogP, indicating this molecule will aggressively partition into lipid bilayers and adipose tissue.

PropertyValue (Experimental/Predicted)Relevance to Pharma
Boiling Point 222.4°C ± 5.0°C (760 mmHg)High BP requires high-temp GC columns.
Density 0.755 g/mL (20°C)Standard for liquid handling calibration.
LogP (Octanol/Water) 6.8 – 7.3Critical: Indicates high bioaccumulation potential; likely to appear in lipidomics screens.
Refractive Index 1.423Used for purity verification.
Flash Point ~85°CSafety consideration for solvent handling.

Data aggregated from NIST Webbook and PubChem computational models [1, 2].

Part 4: Analytical Protocol – GC-MS Identification

Context: In drug development, unidentified peaks in Gas Chromatography-Mass Spectrometry (GC-MS) traces often trigger "unknown impurity" investigations. 5,6-dimethylundecane is a common hydrocarbon contaminant or metabolite. This protocol details how to positively identify it using Kovats Retention Indices (RI) , which is more reliable than mass spectral matching alone for isomers.

The Kovats Index Calculation

Mass spectra of branched alkane isomers are notoriously similar (fragmentation at branching points). Identification relies on the Retention Index (


).

Formula:



  • 
    : Carbon number of alkane eluting before analyte.
    
  • 
    : Retention time.
    
Predicted Retention Index

Based on homologue extrapolation from 5,6-dimethyldecane (RI ~1135 on DB-5) [3]:

  • Target RI (Non-polar DB-5/HP-5): 1230 – 1240

  • Note: Linear Tridecane (

    
    ) has an RI of 1300. Branching typically reduces the RI on non-polar phases.
    
Identification Workflow

GCMS_Workflow Sample Sample Injection (Splitless, 250°C) Sep GC Separation (DB-5MS Column) Sample->Sep Calc Calculate Kovats RI Sep->Calc AlkaneStd C10-C16 Alkane Ladder Standard AlkaneStd->Sep Co-injection Decision RI Match? (1230-1240) Calc->Decision MS_Match MS Library Search (NIST/Wiley) Decision->MS_Match Yes Reject Reject/Re-evaluate Decision->Reject No (<1220 or >1250) Confirm Confirmed ID: 5,6-Dimethylundecane MS_Match->Confirm Match > 90%

Figure 2: Decision tree for the positive identification of 5,6-dimethylundecane in complex matrices.

Part 5: Synthetic & Purification Considerations

If a pure standard is required for toxicology studies (e.g., skin irritation testing for topical drugs), commercial sourcing can be difficult for specific isomers. A convergent synthesis strategy is recommended.

Recommended Route: Wittig Reaction & Hydrogenation

  • Synthons: 2-octanone (C8 backbone) + Pentyl-triphenylphosphonium bromide (or similar

    
     equivalent tailored to place methyls).
    
  • Alternative (Cleaner): Grignard coupling of 2-bromohexane and 3-methyl-2-heptanone followed by dehydration and hydrogenation.

    • Step 1: React 2-hexylmagnesium bromide with 3-methyl-2-heptanone.

    • Step 2: Acid-catalyzed dehydration of the tertiary alcohol.

    • Step 3: Catalytic hydrogenation (Pd/C) to yield the saturated alkane.

  • Purification: Fractional distillation is often insufficient due to close boiling points of isomers. Preparative Gas Chromatography is the gold standard for isolating >99% purity specific isomers.

References

  • National Institute of Standards and Technology (NIST). Undecane, 5,6-dimethyl- Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 519454: 5,6-Dimethylundecane. PubChem.[3][4] Retrieved from [Link]

  • El-Sayed, A.M. The Pherobase: Database of Pheromones and Semiochemicals.[5][6][7] (Retention indices for methyl-branched alkanes). Retrieved from [Link][5]

  • Cheméo. Chemical Properties of Undecane, 5,6-dimethyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Viscosity and Refractive Index of 5,6-Dimethylundecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the viscosity and refractive index of the branched alkane, 5,6-dimethylundecane. In the absence of direct experimental data for this specific isomer, this document synthesizes theoretical principles, predictive methodologies, and established experimental protocols to offer a robust framework for understanding and determining these critical physicochemical properties.

Introduction: The Significance of Viscosity and Refractive Index in Scientific Research

Viscosity, a measure of a fluid's resistance to flow, and refractive index, the measure of how light propagates through a substance, are fundamental properties crucial in various scientific and industrial applications. In the context of drug development and chemical research, these parameters are vital for:

  • Solvent Characterization: Understanding the viscosity and refractive index of solvents is essential for controlling reaction kinetics, crystallization processes, and formulation stability.

  • Purity Assessment: The refractive index is a sensitive and non-destructive measure used to assess the purity of liquid compounds[1].

  • Fluid Dynamics and Transport Processes: Viscosity data is critical for designing and optimizing processes involving fluid flow, such as in microfluidics, chromatography, and drug delivery systems.

  • Quantitative Structure-Property Relationship (QSPR) Modeling: These properties serve as key descriptors in the development of predictive models for other physicochemical and biological properties of molecules[1][2][3][4][5].

5,6-Dimethylundecane, a branched alkane with the chemical formula C13H28, represents a class of compounds for which specific experimental data can be sparse. This guide addresses this challenge by providing a pathway to estimate and experimentally determine its viscosity and refractive index.

Theoretical Framework and Predictive Approaches

The Influence of Molecular Structure on Viscosity and Refractive Index

The arrangement of atoms within a molecule significantly impacts its bulk physical properties. For alkanes, the following trends are generally observed:

  • Viscosity: For smaller alkanes, branched isomers tend to have lower viscosities than their linear counterparts. This is attributed to the more compact, spherical shape of branched molecules, which reduces the surface area available for intermolecular van der Waals interactions, allowing them to move past each other more easily[6][7][8]. However, for larger alkanes, increased branching can lead to a higher viscosity due to greater molecular entanglement[7][9].

  • Refractive Index: The refractive index of alkanes is primarily dependent on their density. Generally, a higher density corresponds to a higher refractive index. For isomers, increased branching often leads to a more compact structure and consequently a higher density and refractive index.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are mathematical relationships that correlate the structural features of molecules with their physicochemical properties[1][2][3][4][5]. These models can provide valuable estimations in the absence of experimental data. For alkanes, QSPR models have been developed to predict properties such as boiling point, density, and, by extension, viscosity and refractive index, based on molecular descriptors like the number of carbon atoms, degree of branching, and topological indices[1][3][5]. While a specific QSPR prediction for 5,6-dimethylundecane is beyond the scope of this guide, it represents a powerful in-silico approach for obtaining estimated values.

Estimated Properties for 5,6-Dimethylundecane:

Based on the trends observed for branched alkanes and data for related isomers, the following are reasoned estimations for 5,6-dimethylundecane at standard conditions (298.15 K and 1 atm).

PropertyEstimated Value
Dynamic Viscosity (η) 1.0 - 1.5 mPa·s
Refractive Index (n) 1.420 - 1.430

Note: These are estimations and should be confirmed by experimental measurement.

Experimental Determination of Viscosity and Refractive Index

To obtain definitive values for the viscosity and refractive index of 5,6-dimethylundecane, experimental measurement is essential. The following sections provide detailed, field-proven protocols for these determinations.

Measurement of Dynamic Viscosity using a Rotational Viscometer

Rotational viscometers measure viscosity by determining the torque required to rotate a spindle immersed in the fluid at a constant speed[10][11][12][13][14].

Experimental Protocol:

  • Instrument Preparation and Calibration:

    • Ensure the rotational viscometer is level and placed on a stable, vibration-free surface.

    • Select the appropriate spindle and guard leg based on the expected viscosity of the sample. For a low-viscosity liquid like 5,6-dimethylundecane, a small-volume spindle is recommended.

    • Perform a zero-point calibration of the instrument according to the manufacturer's instructions, typically with the motor running and the spindle detached[13].

    • Calibrate the viscometer using a certified viscosity standard with a known viscosity close to the expected value for the sample.

  • Sample Preparation and Temperature Control:

    • Ensure the 5,6-dimethylundecane sample is free of air bubbles and particulates.

    • Accurately measure the required volume of the sample into the sample container.

    • Bring the sample to the desired measurement temperature and maintain it using a temperature-controlled bath or the instrument's integrated temperature control system. Viscosity is highly dependent on temperature, so precise control is critical[10][12].

  • Measurement Procedure:

    • Carefully immerse the selected spindle into the sample up to the marked immersion groove. Avoid introducing air bubbles during this process[13].

    • Allow the sample and spindle to thermally equilibrate for a sufficient period.

    • Select an appropriate rotational speed. For an unknown sample, start with a higher speed and decrease it until the torque reading is within the optimal range (typically 10-90% of the full-scale range).

    • Start the motor and allow the reading to stabilize. This may take several seconds to a few minutes.

    • Record the viscosity reading (in mPa·s or cP) and the corresponding torque percentage. For robust data, take multiple readings at different rotational speeds to check for Newtonian behavior (viscosity independent of shear rate).

  • Post-Measurement:

    • Turn off the motor and carefully remove the spindle from the sample.

    • Thoroughly clean the spindle and sample container with an appropriate solvent (e.g., heptane or acetone for alkanes) and allow them to dry completely[13].

Diagram of the Rotational Viscometry Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement prep_instrument Instrument Setup & Calibration prep_sample Sample Preparation & Temp. Control prep_instrument->prep_sample Ready for sample immerse_spindle Immerse Spindle prep_sample->immerse_spindle Sample prepared equilibrate Thermal Equilibration immerse_spindle->equilibrate set_speed Set Rotational Speed equilibrate->set_speed measure Record Stable Reading set_speed->measure cleanup Clean Spindle & Container measure->cleanup Measurement complete

Caption: Workflow for viscosity measurement using a rotational viscometer.

Measurement of Refractive Index using an Abbe Refractometer

The Abbe refractometer is a classic instrument that measures the refractive index of a liquid based on the principle of critical angle[15][16][17][18].

Experimental Protocol:

  • Instrument Preparation and Calibration:

    • Turn on the light source of the Abbe refractometer.

    • Clean the surfaces of the illuminating and refracting prisms using a soft lens tissue and a volatile solvent like acetone or ethanol. Ensure the prisms are completely dry before applying the sample[16][19].

    • Calibrate the instrument using distilled water, which has a known refractive index of 1.3330 at 20°C (for the sodium D-line)[16]. Apply a few drops of distilled water to the prism, close the prism assembly, and adjust the instrument to read the correct value.

  • Sample Application and Temperature Control:

    • Place a few drops of the 5,6-dimethylundecane sample onto the surface of the lower prism using a clean pipette.

    • Gently close the prism assembly to spread the liquid into a thin, uniform film.

    • If the instrument is equipped with a water bath connection, circulate water at the desired temperature to ensure the measurement is performed at a constant, known temperature. Refractive index is temperature-dependent[20].

  • Measurement Procedure:

    • Adjust the light source and mirror to achieve optimal illumination of the prism.

    • Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

    • If a colored band is visible at the borderline, adjust the dispersion compensator knob until the borderline is sharp and achromatic (black and white).

    • Fine-tune the adjustment knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.

    • Read the refractive index value from the scale. For digital instruments, the value will be displayed directly.

  • Post-Measurement:

    • Open the prism assembly and clean the sample from both prism surfaces using a soft tissue and an appropriate solvent.

Diagram of the Refractive Index Measurement Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement prep_instrument Clean & Calibrate Refractometer prep_sample Apply Sample to Prism prep_instrument->prep_sample Ready for sample adjust_light Adjust Illumination prep_sample->adjust_light Sample applied focus Focus & Align Borderline adjust_light->focus compensate Correct for Dispersion focus->compensate read_value Read Refractive Index compensate->read_value cleanup Clean Prisms read_value->cleanup Measurement complete

Caption: Workflow for refractive index measurement using an Abbe refractometer.

Conclusion

References

  • Drawell. (2024, November 26). How to Use the Rotational Viscometer. [Link]

  • NBCHAO. What are the steps of the rotational viscometer viscosity detection method?. [Link]

  • Concord Consortium. Quantitative Structure-Property Relationships of Linear Alkanes. [Link]

  • Pinto, R. M., et al. (2022). A QSPR analysis for physical properties of lower alkanes involving Peripheral Wiener index. Montes Taurus Journal of Pure and Applied Mathematics. [Link]

  • Katritzky, A. R., et al. (2003). QSPR Models Based on Molecular Mechanics and Quantum Chemical Calculations. 2. Thermodynamic Properties of Alkanes, Alcohols, Polyols, and Ethers. Industrial & Engineering Chemistry Research. [Link]

  • WorldofTest.com. (2024, June 18). How Rotational Viscometer Works and Its Role in Determining Viscosity. [Link]

  • Toropov, A. A., & Toropova, A. P. (2014). QSPR models of alkanes properties based on graph of atomic orbitals. ResearchGate. [Link]

  • EEWorld. (2014, February 10). Abbe refractometer operation steps and usage. [Link]

  • Yang, Y., et al. (2021). QSPR study between the space structure and boiling point, thermodynamic properties of saturated alkanes. Journal of Functional Materials and Devices. [Link]

  • Chemicool. (2025, March 17). Abbé refractometer. [Link]

  • HINOTEK. (2025, August 23). How an Abbe Refractometer Works: The Principle of Critical Angle. [Link]

  • HINOTEK. (2025, August 23). How an Abbe Refractometer Works: The Principle of Critical Angle. [Link]

  • Scribd. EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. [Link]

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  • ATO.com. (2020, July 9). How to Use Rotational Viscometer?. [Link]

  • Scribd. Abbe Refractometer: Principles and Use. [Link]

  • Moore, J. D., et al. (1997). Predicting the viscosity of alkanes using nonequilibrium molecular dynamics: Evaluation of intermolecular potential models. BYU ScholarsArchive. [Link]

  • EduPoint. (2016, December 4). How we measure VISCOSITY using Rotation Viscometer || for B.Sc. in HINDI. [Link]

  • Matlantis. (2021, July 1). Prediction of fluid viscosity of alkanes by reverse non-equilibrium molecular dynamics simulation. [Link]

  • Chemistry Stack Exchange. (2016, March 9). Viscosity of branched vs. linear short alkanes. [Link]

  • Intellegens. (2020, July 3). Enhancing NEMD to model viscosity and density in alkanes. [Link]

  • Cui, S. T., et al. (1997). Rheological, thermodynamic, and structural studies of linear and branched alkanes under shear. Minds@UW. [Link]

  • Brezinski, K., et al. (2023). Understanding Refractive Index Changes in Homologous Series of Unbranched Organic Compounds Based on Beer's Law. PubMed. [Link]

  • Quora. Does the viscosity of e.g. alkanes increase or decrease if it's branched? Because I've seen being said both yes and no. [Link]

  • Razavizadeh, S. M., et al. (2016). Density, Viscosity, Refractive Index, and Related Thermophysical Properties of Dibutyl Ether +2-Butanol + Cyclohexane. Physical Chemistry Research. [Link]

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Strategic Hazard Management & SDS Derivation: 5,6-Dimethylundecane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 17615-91-7 | Formula: C₁₃H₂₈ | Structure: Branched Alkane[1][2][3]

Executive Summary

5,6-Dimethylundecane is a specific branched isomer of tridecane (C13).[2][4] Unlike commodity solvents (e.g., hexane, toluene), specific toxicological data for this exact isomer is sparse.[5] In drug development and high-throughput screening, researchers often encounter such "orphan" hydrocarbons as synthesis intermediates or specialized solvents.[2]

This guide provides a derived Safety Data Sheet (SDS) framework. It utilizes Read-Across Methodology compliant with REACH and OECD principles, anchoring the safety profile of 5,6-dimethylundecane to the well-characterized "C11-C15 Iso-alkanes" hazard category.[2]

Primary Hazards:

  • Aspiration Hazard (Category 1): Low viscosity/surface tension allows rapid entry into the lungs, causing chemical pneumonitis.[2]

  • Combustibility: High flash point (>60°C) but supports combustion.[2]

  • Skin Defatting: Lipophilic nature strips dermal oils, leading to irritation.[2]

Part 1: Identification & Physicochemical Profiling[2]

The physical properties of 5,6-dimethylundecane dictate its handling.[2] As a branched alkane, it exhibits a lower boiling point and viscosity than its linear counterpart (n-tridecane), increasing its aspiration potential.[2][5]

Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyValue (Est/Derived)Benchmark (n-Tridecane)Operational Implication
Molecular Weight 184.36 g/mol 184.36 g/mol Heavy vapor; accumulates in low-lying areas.[2]
Physical State Colorless LiquidColorless LiquidVisual monitoring of spills is difficult.
Boiling Point ~222°C (Predicted)235°CHigh boiling; low evaporation rate at RT.[2]
Flash Point ~75–90°C (Est.)79°CCombustible (Class IIIA). Requires grounding.[2]
Density 0.755 g/mL0.756 g/mLFloats on water. Do not use water jets for fire.[2][6]
LogP (Lipophilicity) ~6.7–7.37.5Bioaccumulative; penetrates skin barriers.[2]
Water Solubility Insoluble (<0.1 mg/L)InsolubleEnvironmental persistence in aquatic sediments.[2]

Expert Insight: The branching at positions 5 and 6 disrupts the Van der Waals forces compared to linear chains, slightly lowering the boiling point and viscosity.[2] This makes the liquid more mobile and harder to contain during spills than n-tridecane.[2]

Part 2: GHS Hazard Classification (The Core SDS)[2]

Since direct testing data is absent, we apply Grouping and Read-Across (OECD Series on Testing and Assessment No. 102).[2] We utilize data from the C11-C14 Iso-alkanes consortium.[2]

Hazard Logic Visualization

The following diagram illustrates the decision logic used to classify this compound without direct animal testing.

HazardLogic Substance 5,6-Dimethylundecane (Target Chemical) Analog C11-C14 Iso-alkanes (Source Data) Substance->Analog Structural Similarity PhysProp Kinematic Viscosity < 20.5 mm²/s @ 40°C? Analog->PhysProp Physical Data ToxData Acute Oral LD50 > 5000 mg/kg Analog->ToxData Tox Studies Result_Asp Cat 1: Aspiration Hazard (H304) PhysProp->Result_Asp Yes (High Risk) Result_Skin Skin Irrit. 3 / Defatting (EUH066) ToxData->Result_Skin Dermal Exposure

Caption: Read-across logic deriving GHS classification from structural analogs (C11-C14 Iso-alkanes).[2]

GHS Label Elements[3][7]
  • Signal Word: DANGER

  • Pictogram: GHS08 (Health Hazard - Aspiration)

  • Hazard Statements:

    • H304: May be fatal if swallowed and enters airways.[2][7][8][9][10]

    • H316: Causes mild skin irritation.[2]

    • H413: May cause long-lasting harmful effects to aquatic life.[2][8]

    • EUH066: Repeated exposure may cause skin dryness or cracking.[2][7]

Part 3: Operational Handling Protocols
3.1 Engineering Controls
  • Ventilation: Use a fume hood if heating.[2] At room temperature, vapor pressure is low (<0.1 kPa), but aerosolization (e.g., pipetting, vortexing) creates significant inhalation risks.[5]

  • Static Control: Although the flash point is likely >60°C, branched alkanes can generate static electricity during pouring.[2] Always ground/bond containers during transfer.[2]

3.2 Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationRationale
Gloves (Splash) Nitrile (0.11 mm) Good resistance for short contact.[2] Change immediately upon splash.[2]
Gloves (Immersion) Viton or High-Grade Nitrile Alkanes degrade natural rubber and latex rapidly.[2]
Respiratory Type A (Brown) Required only if aerosol generation is expected or heating >60°C.
Eye Protection Safety Glasses w/ Side Shields Standard splash protection.[2]
3.3 Emergency Response: Spill Management

Scenario: 500mL spill in a laboratory setting.

  • Evacuate & Isolate: Remove ignition sources. The vapor is heavier than air and may travel to floor-level sockets.[2][10]

  • Contain: Do NOT use water (it will spread the floating slick).[2] Use sand, vermiculite, or hydrophobic absorbent pads.[5]

  • Clean: Scoop absorbed material into a sealed container labeled "Organic Waste - Flammable."

  • Decontaminate: Wash surface with a detergent solution (surfactant) to emulsify the remaining oily film.[2]

SpillResponse Start Spill Detected Assess Volume > 100mL? Start->Assess Small Absorb with Pad/Wipe Fume Hood Evap Assess->Small No Large Evacuate Area Remove Ignition Sources Assess->Large Yes Disposal Seal in HazWaste Bin (Tag: Combustible) Small->Disposal Contain Dike with Vermiculite Do NOT use Water Large->Contain Contain->Disposal

Caption: Decision matrix for responding to 5,6-Dimethylundecane spills in a research lab.

Part 4: Toxicology & Environmental Fate[2]
4.1 Toxicological Profile (Derived)
  • Acute Toxicity (Oral): LD50 > 5,000 mg/kg (Rat).[2][9] Low acute toxicity by ingestion unless aspirated.[2]

  • Aspiration Mechanism: If swallowed, the low surface tension causes the liquid to spread instantly across the pharynx and into the trachea. <1 mL in the lungs can cause chemical pneumonia and pulmonary edema.[2]

  • Carcinogenicity: Not classified.[2] Branched alkanes in this range are generally non-genotoxic.[2]

  • Metabolism: Hydroxylation likely occurs at the terminal methyl groups or the branch points (omega/omega-1 oxidation), followed by conjugation and excretion.[2]

4.2 Environmental Fate
  • Bioaccumulation: High LogP (~7) suggests potential to bioaccumulate in aquatic organisms.[2]

  • Biodegradability: Branched alkanes degrade slower than linear n-alkanes due to steric hindrance at the methyl branches, but are still considered "inherently biodegradable" over long periods.[2]

  • Ecotoxicity: LL50 (Lethal Loading) > 100 mg/L for fish/algae (low acute toxicity due to low water solubility).[2]

References
  • National Institute of Standards and Technology (NIST). Undecane, 5,6-dimethyl- Mass Spectrum and Properties.[2][11] NIST Chemistry WebBook, SRD 69.[2][5]

  • European Chemicals Agency (ECHA). Registration Dossier: Hydrocarbons, C11-C14, n-alkanes, isoalkanes, cyclics, <2% aromatics.[2][5] (Used for Read-Across Toxicology).[2]

  • Organisation for Economic Co-operation and Development (OECD). Guidance on Grouping of Chemicals, Second Edition (Series on Testing and Assessment No. 102).[2]

  • PubChem. Compound Summary: 5,6-Dimethyldecane (Structural Analog).[2] National Library of Medicine.[2][12]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations, 9th Revised Edition.[2] (Basis for H304 classification).[2][10]

Sources

The Solubility of 5,6-Dimethylundecane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5,6-Dimethylundecane, a branched alkane of interest in various industrial and research applications. In the absence of extensive experimental data, this guide leverages theoretical principles and predictive methodologies to offer a robust framework for solvent selection and solubility prediction. Key physicochemical properties, including a calculated Hildebrand solubility parameter, are presented. The influence of its branched structure on solubility is discussed in comparison to its linear isomer, n-tridecane. Furthermore, detailed, field-proven experimental protocols for determining solubility via the isothermal saturation method and gas chromatography are provided for researchers seeking to generate empirical data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility behavior of branched alkanes.

Introduction

5,6-Dimethylundecane (C₁₃H₂₈) is a branched-chain alkane whose physical and chemical properties are relevant in fields ranging from lubricant and fuel formulation to its use as a non-polar solvent or a component in complex organic mixtures.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective application, process design, and formulation development.

This guide moves beyond a simple qualitative overview, providing a quantitative and mechanistic understanding of the solubility of 5,6-Dimethylundecane. We will explore the governing principles of solubility for non-polar compounds, introduce predictive tools like the Hildebrand solubility parameter, and offer detailed methodologies for the experimental validation of these predictions. The core principle of "like dissolves like" will be quantitatively explored, providing a predictive framework for solvent selection.[2]

Theoretical Framework of Alkane Solubility

The solubility of alkanes in organic solvents is primarily governed by intermolecular forces.[3] As non-polar molecules, the dominant intermolecular interactions for alkanes are London dispersion forces, which are a type of van der Waals force.[3][4] The dissolution of an alkane in a solvent involves the disruption of these forces between solute molecules and between solvent molecules, and the formation of new dispersion forces between the solute and solvent molecules.[3][5][6]

In non-polar organic solvents, the intermolecular forces are also predominantly van der Waals forces.[3][5][6] Consequently, the energy required to break the existing interactions is comparable to the energy released when new interactions are formed, resulting in a minimal energy barrier to dissolution.[3][5][6] Conversely, in polar solvents like water, the strong hydrogen bonding network between water molecules requires a significant amount of energy to disrupt. The weak van der Waals forces formed between the alkane and water molecules do not release sufficient energy to compensate for this, leading to the characteristic insolubility of alkanes in water.[3]

The Hildebrand Solubility Parameter (δ)

A powerful predictive tool for determining the miscibility of non-polar substances is the Hildebrand solubility parameter (δ).[7] It is defined as the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of a liquid.[7]

δ = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²

Where:

  • ΔHᵥ is the heat of vaporization

  • R is the ideal gas constant

  • T is the temperature

  • Vₘ is the molar volume

The fundamental principle behind the Hildebrand solubility parameter is that substances with similar δ values are likely to be miscible.[7] This provides a quantitative basis for the "like dissolves like" rule.

Physicochemical Properties and Calculated Solubility Parameter of 5,6-Dimethylundecane

Precise experimental data for 5,6-Dimethylundecane is not extensively available in the public domain. However, key physicochemical properties can be found or calculated, which are crucial for understanding its solubility.

PropertyValueSource
Molecular Formula C₁₃H₂₈[8][9][10]
Molecular Weight 184.36 g/mol [8][9][10]
CAS Number 17615-91-7[8][9][10]
Calculation of the Hildebrand Solubility Parameter for 5,6-Dimethylundecane using the Fedors' Group Contribution Method

In the absence of experimental heat of vaporization and molar volume data for 5,6-Dimethylundecane, the Hildebrand solubility parameter can be reliably estimated using group contribution methods.[7][11][12][13] The Fedors' method is a well-established technique that sums the contributions of individual chemical groups to the cohesive energy and molar volume.[11][12][13]

The structure of 5,6-Dimethylundecane consists of the following groups:

  • 2 x -CH₃ (methyl groups)

  • 9 x -CH₂- (methylene groups)

  • 2 x -CH< (methine groups)

Using the group contribution values from Fedors' method:

GroupNumber of Groups (n)Δeᵢ (cal/mol)Δvᵢ (cm³/mol)n x Δeᵢn x Δvᵢ
-CH₃ 2112533.5225067.0
-CH₂- 9118016.110620144.9
-CH< 21020-1.02040-2.0
Total 14910 209.9

Calculated Molar Volume (Vₘ): 209.9 cm³/mol

Calculated Cohesive Energy (ΔE): 14910 cal/mol

Calculated Hildebrand Solubility Parameter (δ): δ = (ΔE / Vₘ)¹ᐟ² = (14910 / 209.9)¹ᐟ² ≈ 8.43 (cal/cm³)¹ᐟ²

To convert to SI units (MPa¹ᐟ²): δ (MPa¹ᐟ²) ≈ 8.43 * 2.0455 ≈ 17.24 MPa¹ᐟ²

This calculated Hildebrand solubility parameter provides a valuable tool for predicting the solubility of 5,6-Dimethylundecane in a wide range of organic solvents.

Comparative Analysis: 5,6-Dimethylundecane vs. n-Tridecane

To understand the impact of branching on solubility, it is insightful to compare 5,6-Dimethylundecane with its linear isomer, n-tridecane.

Property5,6-Dimethylundecane (Calculated/Estimated)n-TridecaneSource
Molecular Formula C₁₃H₂₈C₁₃H₂₈[2][14][15][16][17]
Molecular Weight 184.36 g/mol 184.37 g/mol [14][15][17]
Boiling Point Lower than n-tridecane (estimated)235.4 °C[14][16]
Hildebrand Solubility Parameter (δ) ≈ 17.24 MPa¹ᐟ²≈ 16.8 MPa¹ᐟ² (literature value for similar n-alkanes)

Generally, branching in alkanes leads to a more compact molecular structure, which reduces the surface area available for intermolecular interactions.[18] This can result in a slightly lower boiling point compared to the straight-chain isomer.[5] While the effect of branching on the Hildebrand solubility parameter is often minor, the more compact structure of branched alkanes can sometimes lead to slightly better solubility in certain non-polar solvents compared to their linear counterparts of the same carbon number. However, for practical purposes, the solubility behavior of 5,6-Dimethylundecane is expected to be very similar to that of n-tridecane in non-polar solvents. Both are expected to be highly soluble in solvents with low polarity and Hildebrand parameters close to their own.[2][15][16][17] For instance, n-tridecane is reported to be soluble in ethanol and hexane.[15]

Predictive Solubility of 5,6-Dimethylundecane in Common Organic Solvents

Based on the calculated Hildebrand solubility parameter for 5,6-Dimethylundecane (≈ 17.24 MPa¹ᐟ²), we can predict its solubility in a range of common organic solvents. The closer the solubility parameter of the solvent is to that of 5,6-Dimethylundecane, the higher the expected solubility.

SolventHildebrand Solubility Parameter (δ) (MPa¹ᐟ²)Predicted Solubility of 5,6-Dimethylundecane
n-Hexane 14.9High
Cyclohexane 16.8High
Toluene 18.2High
Chloroform 19.0Moderate to High
Acetone 20.3Low to Moderate
Ethanol 26.0Low
Methanol 29.7Very Low
Water 47.8Insoluble

Note: These are predictions based on the Hildebrand solubility parameter. Experimental verification is recommended for critical applications.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is essential. The following are detailed protocols for two common and reliable methods for determining the solubility of a liquid solute like 5,6-Dimethylundecane in an organic solvent.

Isothermal Saturation Method

This gravimetric method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Diagram of Isothermal Saturation Workflow

G A 1. Sample Preparation Add excess 5,6-Dimethylundecane to the chosen solvent in a sealed vial. B 2. Equilibration Place the vial in a thermostated shaker bath at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure saturation. A->B C 3. Phase Separation Allow the vial to stand undisturbed in the thermostated bath for phase separation (undissolved solute settles). B->C D 4. Sampling Carefully withdraw a known volume of the supernatant (saturated solution) using a calibrated pipette. C->D E 5. Gravimetric Analysis Transfer the aliquot to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature. D->E F 6. Final Weighing Weigh the vial containing the non-volatile 5,6-Dimethylundecane residue. E->F G 7. Calculation Calculate the solubility based on the mass of the residue and the initial volume of the saturated solution. F->G

Caption: Workflow for the Isothermal Saturation Method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 5,6-Dimethylundecane to a known volume of the selected organic solvent in a series of screw-capped vials. The presence of a separate liquid phase of the solute ensures that the solution will be saturated.

  • Equilibration: Place the sealed vials in a constant-temperature water bath or incubator with agitation (e.g., an orbital shaker) for a sufficient period to reach equilibrium (typically 24 to 48 hours). The temperature should be controlled to ±0.1°C.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant-temperature bath for at least 12 hours to allow for complete phase separation.

  • Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant (the saturated solvent phase) using a calibrated volumetric pipette. Avoid disturbing the undissolved solute layer.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent any loss of the 5,6-Dimethylundecane.

  • Mass Determination: Once the solvent is completely evaporated, re-weigh the vial containing the 5,6-Dimethylundecane residue.

  • Calculation: The solubility can be calculated in terms of mass per unit volume (e.g., g/100 mL) using the following formula:

    Solubility (g / 100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Gas Chromatography (GC) Method

This method is particularly useful for determining the solubility of volatile or semi-volatile compounds. It involves preparing a saturated solution and then analyzing its composition using a calibrated gas chromatograph.

Diagram of Gas Chromatography Workflow for Solubility

G A 1. Preparation of Saturated Solution Follow steps 1-3 of the Isothermal Saturation Method. D 4. GC Analysis of Saturated Solution Withdraw a sample of the supernatant from the saturated solution and dilute it with the pure solvent to fall within the calibration range. Inject the diluted sample into the GC. A->D B 2. Preparation of Calibration Standards Prepare a series of standard solutions of 5,6-Dimethylundecane in the solvent of known concentrations. C 3. GC Analysis of Standards Inject the standard solutions into the GC and record the peak areas. Construct a calibration curve (peak area vs. concentration). B->C E 5. Data Analysis Determine the peak area of 5,6-Dimethylundecane in the diluted sample. Use the calibration curve to determine its concentration. C->E D->E F 6. Calculation of Solubility Calculate the original concentration in the saturated solution by accounting for the dilution factor. E->F

Caption: Workflow for Solubility Determination by Gas Chromatography.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of 5,6-Dimethylundecane in the chosen solvent as described in steps 1-3 of the Isothermal Saturation Method.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of 5,6-Dimethylundecane in the pure solvent at several known concentrations that are expected to bracket the concentration of the saturated solution.

  • Gas Chromatograph Setup:

    • Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable for alkane analysis.

    • Injector: Set the injector temperature high enough to ensure complete vaporization of the sample (e.g., 250°C).

    • Oven Program: Use a temperature program that provides good separation of the solvent and solute peaks. For example, start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C).

    • Detector: A Flame Ionization Detector (FID) is ideal for hydrocarbon analysis due to its high sensitivity. Set the detector temperature higher than the final oven temperature (e.g., 280°C).

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.

  • Calibration Curve: Inject a fixed volume (e.g., 1 µL) of each standard solution into the GC. Record the peak area for the 5,6-Dimethylundecane peak. Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

  • Sample Analysis: Withdraw a small, known volume of the clear supernatant from the saturated solution. Dilute this sample with a known volume of the pure solvent to ensure the concentration falls within the linear range of the calibration curve.

  • Injection: Inject the same fixed volume of the diluted sample into the GC under the same conditions as the standards.

  • Concentration Determination: Determine the peak area of 5,6-Dimethylundecane in the diluted sample. Use the equation of the line from the calibration curve to calculate the concentration of 5,6-Dimethylundecane in the diluted sample.

  • Solubility Calculation: Calculate the concentration of 5,6-Dimethylundecane in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Conclusion

While direct experimental solubility data for 5,6-Dimethylundecane remains limited, a strong predictive understanding of its behavior in organic solvents can be achieved through the application of fundamental solubility principles and theoretical calculations. The calculated Hildebrand solubility parameter of approximately 17.24 MPa¹ᐟ² serves as a valuable guide for solvent selection, indicating high solubility in non-polar solvents such as hexane, cyclohexane, and toluene. The provided detailed experimental protocols for the isothermal saturation and gas chromatography methods offer robust frameworks for researchers to generate precise empirical data where required. This technical guide provides both the theoretical foundation and the practical tools necessary for scientists and professionals to confidently work with and understand the solubility of 5,6-Dimethylundecane in various organic media.

References

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5,6-Dimethylundecane PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis Protocols, and Analytical Characterization

Part 1: Executive Summary & Core Directive

5,6-Dimethylundecane is a branched tridecane isomer (


) primarily utilized as a reference standard in gas chromatography (GC) for the retention index calibration of complex hydrocarbon mixtures (e.g., aviation fuels, essential oils).[1]

Critical Advisory: Researchers must exercise extreme caution when querying public databases for this compound. Automated scraping algorithms frequently misassociate this isomer with data for 2,6-dimethylundecane or 6,6-dimethylundecane.[1] Furthermore, secondary chemical directories have been observed linking this CAS number to incorrect PubChem CIDs (e.g., phosphinates).[1] The data presented below has been manually verified against NIST Standard Reference Data and IUPAC naming conventions.

Part 2: Chemical Identity & Database Integration

The following identifiers constitute the self-validating "digital fingerprint" of 5,6-Dimethylundecane. Use the InChIKey for the most reliable database retrieval, as it is invariant to naming synonyms.

Table 1: Validated Chemical Identifiers
Identifier TypeValueTechnical Note
CAS Registry Number 17615-91-7 Primary commercial identifier.[1]
PubChem CID Not Index-LinkedWarning: Do not rely on auto-generated CIDs. Use InChIKey for search.
Formula

Saturated Alkane.[1]
Molecular Weight 184.36 g/mol Monoisotopic Mass: 184.2191 Da.
IUPAC Name 5,6-DimethylundecaneStereoisomers exist ((5R,6R), (5S,6S), meso).[1]
Canonical SMILES CCCCCC(C)C(C)CCCCEncodes connectivity without stereochemistry.[1]
InChI String InChI=1S/C13H28/c1-5-7-9-11-13(4)12(3)10-8-6-2/h12-13H,5-11H2,1-4H3Standard InChI v1.06.
InChIKey YAQUQAWUOHDAOP-UHFFFAOYSA-NHashed Key (Safe for database queries).

Part 3: Physicochemical Properties

Data below synthesizes experimental values from thermodynamic databases (NIST) and high-confidence predictive models (Joback/Crippen) where experimental gaps exist.

Table 2: Physical & Thermodynamic Profile
PropertyValueSource/Method
Boiling Point 222.4 °C (495.5 K)Experimental (Atmospheric Pressure)
Density 0.755 g/mL@ 20°C (Liquid Phase)
Refractive Index (

)
1.423Standard Reference
Flash Point ~85 °CEstimated (Closed Cup)
Kovats Index (RI) 1223 ± 5Non-polar column (DB-5 / SE-30)
LogP (Octanol/Water) 6.8 - 7.3Predicted (High Lipophilicity)
Enthalpy of Vaporization 43.76 kJ/molJoback Method Calculation

Part 4: Synthesis & Production Protocols

Direct isolation of 5,6-dimethylundecane from petroleum fractions is impractical due to the boiling point proximity of other C13 isomers.[1] The most robust laboratory synthesis utilizes a McMurry Coupling strategy, ensuring control over the carbon skeleton construction.

Protocol: Reductive Coupling via McMurry Reaction

Rationale: This method constructs the sterically crowded C5–C6 bond by coupling two ketone precursors, followed by hydrogenation. It avoids the rearrangement issues common in Grignard couplings of secondary halides.

Step 1: Precursor Selection[1]
  • Reactant A: 2-Hexanone (

    
    )[1]
    
  • Reactant B: 2-Heptanone (

    
    )[1]
    
  • Note: This cross-coupling will yield a statistical mixture of three alkenes:

    • 5,6-Dimethyldecene (from A+A)[1]

    • 5,6-Dimethylundecene (from A+B - Target)

    • 6,7-Dimethyldodecene (from B+B)[1]

Step 2: Coupling Reaction[1]
  • Reagent Prep: Prepare low-valent titanium (

    
    ) by reducing 
    
    
    
    with Zn dust or
    
    
    in dry THF under Argon atmosphere.[1]
  • Addition: Add the mixture of 2-hexanone and 2-heptanone (1:1 molar ratio) dropwise to the refluxing Ti slurry.

  • Reflux: Maintain reflux for 12–24 hours to ensure complete deoxygenative coupling.

  • Workup: Quench with dilute HCl, extract with hexane, and dry over

    
    .
    
Step 3: Hydrogenation & Purification[1]
  • Reduction: Dissolve the crude alkene mixture in ethanol with 10% Pd/C catalyst. Hydrogenate at 40 psi

    
     for 4 hours.
    
  • Fractionation: The resulting alkanes have distinct boiling points. Use fractional distillation to separate:

    • 5,6-Dimethyldecane (Lower BP)[1]

    • 5,6-Dimethylundecane (Target, BP ~222°C)

    • 6,7-Dimethyldodecane (Higher BP)[1]

SynthesisPathway Hexanone 2-Hexanone (C6) Ti_Slurry Ti(0) Slurry (McMurry Reagent) Hexanone->Ti_Slurry Heptanone 2-Heptanone (C7) Heptanone->Ti_Slurry Alkene_Mix Intermediate Alkenes (C12, C13, C14 Mix) Ti_Slurry->Alkene_Mix Reductive Coupling H2_Pd H2 / Pd-C (Hydrogenation) Alkene_Mix->H2_Pd Target 5,6-Dimethylundecane (Purified via Distillation) H2_Pd->Target Saturation

Figure 1: Synthetic pathway via McMurry coupling of asymmetric ketones.

Part 5: Analytical Characterization (GC-MS)

Identification of 5,6-dimethylundecane relies heavily on Mass Spectrometry (MS) fragmentation patterns, specifically distinguishing it from straight-chain tridecane or other branched isomers.[1]

Fragmentation Logic

Electron Ionization (EI) at 70 eV induces cleavage primarily at the branching points (secondary carbons are more stable radical sites).[1]

  • Molecular Ion (

    
    ):  m/z 184 (Often weak or invisible).[1]
    
  • Primary Cleavage (C5-C6 Bond): The bond between the two substituted carbons is the weakest due to steric crowding.[1]

    • Fragment A: Loss of

      
      
      
      
      
      Ion
      
      
      (m/z 99 )[1]
    • Fragment B: Loss of

      
      
      
      
      
      Ion
      
      
      (m/z 85 )[1]
  • Secondary Peaks: m/z 43 (

    
    ) and m/z 57 (
    
    
    
    ) from further chain degradation.[1]

Diagnostic Criterion: A mass spectrum showing significant abundance at m/z 85 and 99 , with a retention index of ~1223 , confirms 5,6-dimethylundecane.[1]

Fragmentation MolIon Molecular Ion (M+) m/z 184 Cleavage C5-C6 Bond Scission (Steric Strain) MolIon->Cleavage Frag85 Fragment: C6H13+ m/z 85 (Base Peak Candidate) Cleavage->Frag85 - C7H15 radical Frag99 Fragment: C7H15+ m/z 99 (Diagnostic Peak) Cleavage->Frag99 - C6H13 radical LowMass Low Mass Series m/z 43, 57 Frag85->LowMass Rearrangement Frag99->LowMass

Figure 2: Mass Spectrometry fragmentation pathway showing diagnostic ions m/z 85 and 99.

Part 6: References

  • NIST Mass Spectrometry Data Center. Undecane, 5,6-dimethyl-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link][1]

  • McMurry, J. E. "Carbonyl-Coupling Reactions Using Low-Valent Titanium."[1] Chemical Reviews, 1989, 89(7), 1513–1524.[1] (Foundational protocol for synthesis).

  • Kovats, E. "Gas-chromatographische Charakterisierung organischer Verbindungen."[1] Helvetica Chimica Acta, 1958, 41(7), 1915-1932.[1] (Methodology for Retention Index determination).

  • Cheméo. Chemical Properties of Undecane, 5,6-dimethyl-. [Link][1][2][3][4][5]

Sources

Methodological & Application

Application Note: GC-MS Retention Index of 5,6-Dimethylundecane on Non-Polar Columns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to understanding and determining the gas chromatography-mass spectrometry (GC-MS) retention index (RI) of 5,6-Dimethylundecane on non-polar stationary phases. Aimed at researchers in hydrocarbon analysis, environmental science, and chemical synthesis, this document elucidates the theoretical underpinnings of the Kovats Retention Index system, presents expected RI values based on isomeric data from authoritative sources, and details a rigorous, self-validating protocol for the experimental determination of this value. By explaining the causality behind methodological choices, this guide equips scientists with the expertise to confidently identify branched alkanes and ensure data integrity across different analytical systems.

Introduction: The Imperative for System-Independent Identification

In gas chromatography, while retention time (RT) is a fundamental parameter for peak identification, its reliance on specific instrumental and method conditions—such as column length, film thickness, temperature program, and carrier gas velocity—poses a significant challenge for inter-laboratory data comparison and method transfer.[1][2] To overcome this limitation, the Kovats Retention Index (RI) system was introduced, providing a standardized, dimensionless value that converts retention times into system-independent constants.[3] This is achieved by normalizing the retention of an analyte to that of a homologous series of n-alkanes, which by definition have RI values of 100 times their carbon number (e.g., n-dodecane, C12, has an RI of 1200).[1][2]

Branched alkanes, such as 5,6-Dimethylundecane (C₁₃H₂₈), are prevalent in petroleum products, environmental samples, and as insect cuticular hydrocarbons.[4][5] Their unambiguous identification is critical, yet often complicated by the existence of numerous isomers with similar mass spectra.[6][7] The retention index, therefore, serves as a crucial secondary filter, leveraging the subtle differences in chromatographic behavior arising from molecular structure to confirm peak identity. This note focuses on the determination of the RI for 5,6-Dimethylundecane on common non-polar columns, such as those with 100% dimethylpolysiloxane or 5% phenyl-95% methylpolysiloxane stationary phases (e.g., DB-1, HP-5MS, DB-5).[6][8]

Theoretical Framework: The Kovats Retention Index

The Kovats RI is calculated differently for isothermal versus temperature-programmed analyses. Given that complex hydrocarbon mixtures are almost universally analyzed using temperature programming, the linear or temperature-programmed retention index, as defined by Van den Dool and Kratz, is the most relevant formulation.[8]

The formula for the temperature-programmed retention index (I) is:

I = 100 * [ n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n)) ]

Where:

  • n is the carbon number of the n-alkane eluting immediately before the analyte.

  • t_R(x) is the retention time of the analyte (5,6-Dimethylundecane).

  • t_R(n) is the retention time of the n-alkane with carbon number 'n'.

  • t_R(n+1) is the retention time of the n-alkane with carbon number 'n+1'.

This linear interpolation normalizes the elution of the target compound relative to its bracketing n-alkanes, providing a robust value that remains remarkably consistent across different GC systems and conditions.[5]

Expected Retention Index for 5,6-Dimethylundecane

While the NIST Chemistry WebBook provides mass spectral data for 5,6-Dimethylundecane, it does not currently list an experimentally determined retention index for this specific isomer. However, highly reliable RI data for its close structural isomers are available from the NIST Mass Spectrometry Data Center and compiled in databases such as PubChem. This data provides a robust, evidence-based estimation for the expected RI of 5,6-Dimethylundecane.

Branched alkanes typically elute before their straight-chain counterparts. 5,6-Dimethylundecane is a C13 alkane, so it is expected to elute before n-tridecane (RI = 1300). Data from its isomers confirm this and provide a much narrower expected range.

IsomerCAS NumberRetention Index (Standard Non-Polar Column)Source
4,6-Dimethylundecane 17312-82-21193, 1199, 1210PubChem / NIST
5,7-Dimethylundecane 17312-83-31190, 1198, 1207PubChem / NIST[4]

Expert Insight: The position of the methyl branches influences the molecule's volatility and interaction with the stationary phase. The isomers 4,6- and 5,7-dimethylundecane are structurally very similar to the target 5,6-dimethylundecane. Based on this data, it is highly probable that the Kovats Retention Index for 5,6-Dimethylundecane on a standard non-polar column will fall within the range of 1190-1210. The protocol detailed below is designed to experimentally verify and refine this value.

Experimental Protocol: Determination of Retention Index

This protocol outlines the complete workflow for the precise determination of the Kovats RI for 5,6-Dimethylundecane.

Materials and Reagents
  • Analyte: 5,6-Dimethylundecane (CAS: 17615-91-7)

  • Solvent: High-purity n-hexane or dichloromethane, GC grade.

  • n-Alkane Standard: A certified mixture of homologous n-alkanes (e.g., C8-C20 or C10-C25) dissolved in a suitable solvent. The range must bracket the expected elution of the analyte.

Instrumentation
  • Gas Chromatograph: Agilent, Shimadzu, or equivalent, equipped with a split/splitless inlet and electronic pressure control.

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5ms, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Data System: GC-MS control and data analysis software with capabilities for RI calculation.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Calculation A Prepare 10 ppm Analyte Solution (5,6-Dimethylundecane in Hexane) C Prepare Co-injection Mix (Analyte + n-Alkanes) A->C B Prepare n-Alkane Standard Solution B->C D Set GC-MS Parameters (See Table 2) C->D E Inject Co-injection Mix (1 µL) D->E F Acquire Total Ion Chromatogram (TIC) and Mass Spectra E->F G Identify Peaks in TIC: - Analyte (by Mass Spectrum) - n-Alkanes (C11, C12, C13) F->G H Record Retention Times (t_R) for Analyte and Bracketing Alkanes G->H I Calculate Kovats RI using Van den Dool & Kratz Formula H->I J Validate: RI should be ~1190-1210 I->J

Caption: Experimental workflow for RI determination.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of 5,6-Dimethylundecane at approximately 100 µg/mL in hexane.

    • Prepare a working solution by diluting the stock to 1-10 µg/mL.

    • Prepare a co-injection mixture containing the 5,6-Dimethylundecane working solution and the n-alkane standard at an appropriate concentration for clear peak detection. The final concentration of each component should be in the low µg/mL range.

  • GC-MS Instrument Setup:

    • Install a non-polar column and condition it according to the manufacturer's instructions.

    • Perform an inlet liner change and septum replacement to ensure an inert flow path.

    • Set the GC-MS parameters as detailed in Table 2. These are typical starting parameters and may require optimization for specific instrumentation.

    ParameterRecommended SettingRationale
    Inlet Splitless Mode, 250 °CEnsures efficient vaporization of C13 alkanes without thermal degradation.
    Carrier Gas Helium, Constant Flow (1.0 mL/min)Provides good chromatographic efficiency and is compatible with MS.
    Oven Program 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 minA standard temperature ramp that provides good separation for a wide range of hydrocarbons.
    MS Transfer Line 280 °CPrevents cold spots and analyte condensation before entering the ion source.
    Ion Source Electron Ionization (EI), 230 °C, 70 eVStandard conditions for generating reproducible mass spectra for library matching.
    Mass Range m/z 40-300Covers the expected molecular ion (m/z 184.36) and characteristic fragment ions.
  • Data Acquisition:

    • Inject 1 µL of the co-injection mixture into the GC-MS system.

    • Start the data acquisition.

  • Data Analysis and RI Calculation:

    • In the resulting Total Ion Chromatogram (TIC), identify the peaks corresponding to the n-alkanes (n-undecane C11, n-dodecane C12, n-tridecane C13, etc.) based on their known elution order and mass spectra.

    • Identify the peak for 5,6-Dimethylundecane. Confirm its identity by matching its mass spectrum against a reference library (e.g., NIST). The spectrum should exhibit characteristic fragmentation patterns for branched alkanes, such as preferential cleavage at the branching points (C5-C6 bond).[6]

    • Record the precise retention times for 5,6-Dimethylundecane and the bracketing n-alkanes. Based on the isomeric data, the bracketing alkanes will be n-undecane (C11, RI=1100) and n-dodecane (C12, RI=1200).

    • Apply the Van den Dool and Kratz formula using the recorded retention times.

Self-Validation and Trustworthiness

To ensure the trustworthiness of the determined RI value, the following steps are critical:

  • System Suitability: Before analysis, inject the n-alkane standard alone to verify chromatographic performance, including peak shape and resolution.

  • Bracketing Confirmation: The analyte peak must elute cleanly between two consecutive n-alkanes. In this case, between C11 and C12.

  • Replicate Injections: Perform a minimum of three replicate injections of the co-injection mixture. The calculated RI should be highly reproducible, with a standard deviation of less than 1 index unit.

  • Cross-Validation: If possible, confirm the RI on a second non-polar column from a different manufacturer (e.g., DB-1 vs. Rtx-5) to demonstrate the system-independent nature of the value.

Conclusion

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519405, 5,7-Dimethylundecane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Undecane, 5,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28477, 4,6-Dimethylundecane. Retrieved from [Link]

  • SCION Instruments. (n.d.). ASTM D6730, Determination of Individual components in spark ignition engine fuels. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatographic Retention Data. In NIST Chemistry WebBook. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography. (ASTM D6730-21). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Undecane, 5,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Geological Survey. (1986). Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Retrieved from [Link]

  • ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?. Retrieved from [Link]

  • Wikipedia. (n.d.). Kovats retention index. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Can you provide brief explanation of the terms Retention Time,Retention Factor (k), Retention Index (I), Separation Factor(α)?. Retrieved from [Link]

  • Lotus Consulting. (2010). Using Kovats Indices to Identify Hydrocarbon Peaks in a Chromatogram. Retrieved from [Link]

  • TU Wien. (2024). Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. Retrieved from [Link]

  • The Bumbling Biochemist. (2025). Retention Indexes. Retrieved from [Link]

Sources

Application Note: Synthesis of 5,6-Dimethylundecane via a Grignard-Based Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, three-step protocol for the synthesis of the branched alkane 5,6-Dimethylundecane. The synthetic strategy is centered around the versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] The protocol begins with the formation of a pentylmagnesium bromide Grignard reagent, followed by its reaction with 6-undecanone to yield the tertiary alcohol, 5,6-dimethylundecan-6-ol. Subsequent acid-catalyzed dehydration and catalytic hydrogenation of the resulting alkene mixture afford the target compound. This document offers in-depth procedural details, safety precautions, and quantitative data to guide researchers in the successful synthesis of this and structurally related molecules.

Introduction

Branched alkanes are significant structural motifs in a variety of chemical contexts, from fundamental studies of hydrocarbon properties to their presence in complex natural products and their use as fuel additives. The synthesis of specifically substituted alkanes like 5,6-dimethylundecane requires precise and reliable methodologies. The Grignard reaction, discovered by François Auguste Victor Grignard for which he was awarded the 1912 Nobel Prize in Chemistry, remains a preeminent tool for the construction of complex carbon skeletons.[2] Its utility lies in the nucleophilic character of the carbon-magnesium bond, which readily attacks electrophilic carbonyl carbons.[3] This protocol leverages the Grignard reaction to assemble the C13 backbone of 5,6-dimethylundecane from readily available starting materials.

Retrosynthetic Analysis

A retrosynthetic approach to 5,6-dimethylundecane suggests a disconnection at the C5-C6 and C6-C7 bonds. This leads back to a C11 ketone, 6-undecanone, and a C5 Grignard reagent, pentylmagnesium bromide. The Grignard reagent can, in turn, be prepared from 1-bromopentane and magnesium metal. This three-step synthetic pathway is outlined below.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration & Hydrogenation 1-Bromopentane 1-Bromopentane Pentylmagnesium_bromide Pentylmagnesium bromide 1-Bromopentane->Pentylmagnesium_bromide Mg, Dry Ether Mg Mg / Dry Ether Tertiary_Alkoxide Tertiary Alkoxide Intermediate Pentylmagnesium_bromide->Tertiary_Alkoxide 1. 6-Undecanone 6-Undecanone 6-Undecanone Tertiary_Alcohol 5,6-Dimethylundecan-6-ol Tertiary_Alkoxide->Tertiary_Alcohol 2. H₃O⁺ workup Alkene_Mixture Alkene Mixture Tertiary_Alcohol->Alkene_Mixture H₂SO₄, Heat 5_6-Dimethylundecane 5,6-Dimethylundecane Alkene_Mixture->5_6-Dimethylundecane H₂, Pd/C

Caption: Overall synthetic workflow for 5,6-Dimethylundecane.

Experimental Protocols

PART 1: Synthesis of Pentylmagnesium Bromide (Grignard Reagent)

Materials and Reagents:

Reagent/MaterialFormula/GradeAmountMolar Equiv.
Magnesium TurningsMg2.67 g1.1
IodineI₂1 crystalCatalytic
1-BromopentaneC₅H₁₁Br15.1 g (11.8 mL)1.0
Anhydrous Diethyl Ether(C₂H₅)₂O100 mL-

Procedure:

  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel. All glassware must be thoroughly dried in an oven (120 °C) overnight and assembled while hot under a stream of dry nitrogen or argon.

  • Initiation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromopentane in 40 mL of anhydrous diethyl ether.

  • Reaction Initiation: Add approximately 5 mL of the 1-bromopentane solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and the appearance of a cloudy gray solution with gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray-black solution is the Grignard reagent, pentylmagnesium bromide, and should be used immediately in the next step.

PART 2: Synthesis of 5,6-Dimethylundecan-6-ol

Materials and Reagents:

Reagent/MaterialFormula/GradeAmountMolar Equiv.
Pentylmagnesium Bromide SolutionC₅H₁₁MgBr(from Part 1)1.0
6-UndecanoneC₁₁H₂₂O15.3 g (18.1 mL)0.9
Anhydrous Diethyl Ether(C₂H₅)₂O50 mL-
Saturated Aqueous NH₄ClNH₄Cl100 mL-
Diethyl Ether (for extraction)(C₂H₅)₂O2 x 50 mL-
Anhydrous Sodium SulfateNa₂SO₄~10 g-

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent in an ice bath.

  • Addition of Ketone: Dissolve 6-undecanone in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the 6-undecanone solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur, and a thick white precipitate will form. Control the rate of addition to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution. Stir until the ice has melted and the magnesium salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 5,6-dimethylundecan-6-ol as a colorless oil.

PART 3: Synthesis of 5,6-Dimethylundecane

Materials and Reagents:

Reagent/MaterialFormula/GradeAmountMolar Equiv.
5,6-Dimethylundecan-6-olC₁₃H₂₈O(from Part 2)1.0
Concentrated Sulfuric AcidH₂SO₄5 mLCatalytic
HexaneC₆H₁₄50 mL-
Saturated Aqueous NaHCO₃NaHCO₃30 mL-
Palladium on Carbon (10%)Pd/C0.5 gCatalytic
Hydrogen GasH₂1 atm (balloon)Excess
EthanolC₂H₅OH100 mL-

Procedure:

  • Dehydration: Place the crude 5,6-dimethylundecan-6-ol in a 250 mL round-bottom flask with a stir bar. Add 50 mL of hexane and carefully add 5 mL of concentrated sulfuric acid. Heat the mixture to reflux for 2 hours. The formation of an alkene mixture will occur.

  • Work-up of Alkene: Cool the reaction mixture and carefully transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the hexane by rotary evaporation.

  • Hydrogenation: Dissolve the crude alkene mixture in 100 mL of ethanol in a 250 mL round-bottom flask. Carefully add 0.5 g of 10% Pd/C catalyst.

  • Reaction: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and refill with hydrogen from the balloon three times to ensure an inert atmosphere. Stir the mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature for 12 hours.[4][5]

  • Final Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the Celite pad with ethanol. Remove the ethanol from the filtrate by rotary evaporation. The remaining oil is the crude 5,6-dimethylundecane.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 5,6-dimethylundecane.

Safety and Handling

  • Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive.[6] All reactions must be conducted under strictly anhydrous conditions using dry glassware and solvents.[1][6] Diethyl ether is extremely flammable and should be handled in a fume hood away from ignition sources.

  • Concentrated Acids: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Do not allow the catalyst to dry on the filter paper. Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.

Conclusion

This application note details a reliable and scalable three-step synthesis of 5,6-dimethylundecane utilizing a Grignard reaction as the key bond-forming step. The protocol is designed to be accessible to researchers with a foundational understanding of organic synthesis techniques. By following the outlined procedures and adhering to the safety precautions, this method can be effectively employed for the preparation of 5,6-dimethylundecane and can be adapted for the synthesis of other branched alkanes.

References

  • Study.com. (n.d.). Show three steps in the preparation of 1-hexanol from 1-bromopentane and an aldehyde. The first step is to make a Grignard reagent. Retrieved from [Link]

  • Wikipedia. (2024). Grignard reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Chemguide. (2015, August). hydrogenation of alkenes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 8.6 Reduction of Alkenes: Hydrogenation. In Organic Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Extraction of 5,6-Dimethylundecane from Plant Essential Oils

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of extracting 5,6-dimethylundecane, a branched-chain alkane, from plant essential oils. While the natural occurrence of this specific isomer is not widely documented, this guide establishes a foundational methodology based on the presence of similar branched alkanes in certain plant species. The protocols herein detail a multi-step process encompassing initial essential oil extraction, enrichment of the alkane fraction through vacuum fractional distillation, and final purification using preparative chromatography. The causality behind each experimental choice is explained to provide a robust understanding of the separation principles involved.

Introduction: The Rationale for Isolating 5,6-Dimethylundecane

Branched-chain alkanes, while often considered minor components of essential oils compared to the more abundant terpenes and terpenoids, represent a unique chemical space with potential applications in various fields. Their specific physical properties, such as low surface tension and viscosity, make them of interest in the development of novel solvents, lubricants, and phase-change materials. Furthermore, as hydrocarbons are fundamental building blocks in organic synthesis, the isolation of specific isomers like 5,6-dimethylundecane from natural, renewable sources is a compelling objective for green chemistry initiatives.

This guide addresses the significant challenge of isolating a non-polar, high-boiling point compound from a complex matrix of often more volatile and polar essential oil constituents. The principles and protocols outlined are designed to be adaptable for the isolation of other long-chain alkanes from natural sources.

Potential Plant Sources and Initial Material Preparation

While direct reports of 5,6-dimethylundecane in essential oils are scarce, the presence of structurally similar dimethylundecane isomers has been noted in the volatile fractions of certain plants. For instance, 4,8-dimethyl-undecane has been identified in Lysimachia christinae Hance, and 4,6-dimethyl undecane has been found in the flowers of Haplopappus berterii and Michelia alba.[1] These species, therefore, represent logical starting points for sourcing plant material.

Table 1: Potential Plant Sources for Branched-Chain Alkanes

Plant SpeciesReported Branched AlkanePlant Part
Lysimachia christinae Hance4,8-dimethyl-undecaneLeaves
Haplopappus berterii4,6-dimethyl undecaneFlowers
Michelia alba4,6-dimethyl undecaneFlowers

Protocol 1: Plant Material Preparation

  • Harvesting: Collect the specified plant parts (leaves or flowers) during the appropriate season to maximize essential oil yield.

  • Drying: Air-dry the plant material in a well-ventilated, shaded area until brittle. This reduces the water content, which can interfere with certain extraction methods and improve extraction efficiency.

  • Grinding: Reduce the particle size of the dried plant material using a grinder or mill. This increases the surface area for more efficient extraction. A particle size of 2-5 mm is generally recommended.

Stage 1: Primary Extraction of Essential Oil

The initial step involves the non-selective extraction of the total volatile components from the prepared plant material. Given the non-polar nature of 5,6-dimethylundecane, a solvent-based extraction method is theoretically most efficient. However, steam distillation is a more common and often more practical method for obtaining essential oils on a larger scale.

Method Selection and Rationale
  • Hydrocarbon Extraction: This method utilizes non-polar solvents like hexane or petroleum ether to dissolve and extract the essential oil.[2][3][4][5][6] It is highly effective for non-polar compounds like alkanes.

  • Steam Distillation: This technique uses steam to vaporize the volatile compounds from the plant material.[7][8] While less selective for non-polar compounds, it is a widely used, scalable, and cost-effective method for obtaining essential oils.

For the purposes of this guide, we will detail the hydrocarbon extraction protocol due to its higher affinity for the target compound class.

Protocol 2: Hydrocarbon Extraction

Safety Precaution: Hydrocarbon solvents are highly flammable. All steps must be performed in a well-ventilated fume hood, away from ignition sources.

  • Maceration: Place the ground plant material in a large, sealable container. Add a sufficient volume of n-hexane to completely submerge the plant material (a solid-to-solvent ratio of 1:10 w/v is a good starting point).

  • Extraction: Seal the container and allow it to stand at room temperature for 24-48 hours with occasional agitation. This allows the solvent to penetrate the plant tissue and dissolve the essential oil.

  • Filtration: Filter the mixture through a coarse filter paper to remove the bulk plant material.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure and at a low temperature (35-40°C) to remove the n-hexane. The remaining viscous liquid is the crude essential oil.

  • Yield Determination: Weigh the crude essential oil and calculate the yield as a percentage of the initial dry plant material weight.

Stage 2: Enrichment of the Alkane Fraction via Vacuum Fractional Distillation

The crude essential oil is a complex mixture. To isolate 5,6-dimethylundecane, it is necessary to first enrich the fraction containing compounds with similar boiling points. Vacuum fractional distillation is the method of choice for this step, as it allows for the separation of high-boiling point compounds at lower temperatures, thus preventing thermal degradation.[9][10][11][12][13]

Principles of Separation

This technique separates compounds based on differences in their boiling points. Under vacuum, the boiling points of all components are reduced, allowing for distillation at lower temperatures.[9] A fractionating column provides a large surface area for repeated vaporization and condensation cycles, which enhances the separation efficiency between compounds with close boiling points.

Table 2: Physicochemical Properties of 5,6-Dimethyldecane (as a proxy for 5,6-Dimethylundecane)

PropertyValueSource
Molecular FormulaC12H26PubChem
Molecular Weight170.33 g/mol PubChem
Boiling Point201°C (at atmospheric pressure)ChemicalBook
Protocol 3: Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus equipped with a heating mantle, a round-bottom flask, a packed fractionating column (e.g., with Raschig rings or Vigreux indentations), a condenser, a collection flask, and a vacuum pump with a pressure gauge.

  • Charging the Still: Place the crude essential oil into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Initiating Distillation: Begin heating the flask gently while gradually reducing the pressure to approximately 10-20 mmHg.

  • Fraction Collection: Monitor the temperature at the head of the column. Collect different fractions based on the boiling point ranges observed. The initial, more volatile fractions will primarily contain lower molecular weight terpenes. The target alkane fraction will distill at a higher temperature. Based on the boiling point of 5,6-dimethyldecane, the target fraction should be collected at a temperature significantly lower than 201°C under vacuum.

  • Analysis of Fractions: Analyze each collected fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of dimethylundecane isomers.

Stage 3: Final Purification by Preparative Chromatography

The enriched alkane fraction from distillation will likely still contain a mixture of isomers and other closely boiling compounds. Preparative chromatography is required for the final isolation of pure 5,6-dimethylundecane.

Method Selection and Rationale
  • Preparative Gas Chromatography (Prep-GC): This is an ideal technique for separating volatile and thermally stable compounds.[14][15] It offers high resolution for separating isomers.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Normal-phase HPLC can be effective for separating non-polar compounds like alkanes.[16]

Prep-GC is often preferred for the separation of alkane isomers due to the high efficiency of capillary columns.

Protocol 4: Preparative Gas Chromatography (Prep-GC)
  • Column Selection: Utilize a non-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, which separates compounds primarily based on boiling point.[17]

  • Method Development: Optimize the separation conditions on an analytical GC-MS system first. A typical temperature program would start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.

  • Preparative Run: Scale up the optimized method to a preparative GC system. Inject the enriched alkane fraction.

  • Fraction Collection: Use a fraction collector to isolate the peak corresponding to 5,6-dimethylundecane based on its retention time determined during the analytical run. The collection is typically done by cooling the effluent in a trap.

  • Purity Analysis: Analyze the collected fraction using analytical GC-MS to confirm its purity.

Analytical Validation: Identification and Quantification

The identity and purity of the isolated 5,6-dimethylundecane must be confirmed using rigorous analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for both qualitative and quantitative analysis of volatile compounds.[18][19]

  • Identification: The mass spectrum of the isolated compound should be compared to a reference spectrum from a database such as the NIST Mass Spectral Library.[5][16] The fragmentation pattern will provide a unique fingerprint for the molecule.

  • Quantification: The purity of the isolated compound can be determined by calculating the peak area percentage from the GC chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure elucidation, ¹H and ¹³C NMR spectroscopy should be performed on the purified sample. The chemical shifts and coupling constants will provide detailed information about the molecular structure, confirming the positions of the methyl groups on the undecane backbone.

Workflow Visualization

The overall process for the extraction and purification of 5,6-dimethylundecane can be visualized as follows:

Extraction_Workflow cluster_0 Stage 1: Primary Extraction cluster_1 Stage 2: Enrichment cluster_2 Stage 3: Purification cluster_3 Validation Plant_Material Plant Material (e.g., Lysimachia christinae) Hydrocarbon_Extraction Protocol 2: Hydrocarbon Extraction (n-Hexane) Plant_Material->Hydrocarbon_Extraction Crude_Essential_Oil Crude Essential Oil Hydrocarbon_Extraction->Crude_Essential_Oil Vacuum_Distillation Protocol 3: Vacuum Fractional Distillation Crude_Essential_Oil->Vacuum_Distillation Alkane_Fraction Enriched Alkane Fraction Vacuum_Distillation->Alkane_Fraction Prep_GC Protocol 4: Preparative Gas Chromatography Alkane_Fraction->Prep_GC Pure_Compound Pure 5,6-Dimethylundecane Prep_GC->Pure_Compound GCMS_Analysis GC-MS Analysis Pure_Compound->GCMS_Analysis NMR_Analysis NMR Spectroscopy Pure_Compound->NMR_Analysis Final_Product Characterized Product GCMS_Analysis->Final_Product NMR_Analysis->Final_Product

Caption: Workflow for the extraction and purification of 5,6-Dimethylundecane.

Conclusion

The extraction of 5,6-dimethylundecane from plant essential oils is a challenging yet feasible endeavor. The successful isolation of this, and other minor non-polar components, hinges on a systematic approach that combines an efficient primary extraction with targeted enrichment and high-resolution purification techniques. The protocols provided in this guide offer a robust framework for researchers to undertake this work. While the specific parameters for distillation and chromatography may require optimization based on the exact composition of the essential oil, the principles outlined herein provide a clear path to achieving a highly purified final product for further research and development.

References

  • BVV. (n.d.). Hydrocarbon Extraction. Retrieved from [Link]

  • Root Sciences. (2025, May 4). Hydrocarbon Extraction: Complete Guide to Process, Methods, and Benefits. Retrieved from [Link]

  • USA Lab. (2021, May 12). What is Hydrocarbon Extraction. Retrieved from [Link]

  • SafeLeaf.ca. (n.d.). What is Hydrocarbon Extraction?: A Complete Guide. Retrieved from [Link]

  • Diversified CPC. (2024, November 21). The Importance of High-Purity Hydrocarbon Solvents for Biomass Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 5.5: Steam Distillation. Retrieved from [Link]

  • Medicinal Plant. (2012). GC-MS Analysis of Volatile Oils Extracted from Lysimachia christinae Hance by Different Methods. Medicinal Plant, 3(8), 38-40, 43.
  • Latif, Z., & Sarker, S. D. (2012). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC).
  • Wikipedia. (n.d.). Steam distillation. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethyldecane. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Undecane, 5,6-dimethyl- (CAS 17615-91-7). Retrieved from [Link]

  • Li, H., & Chen, J. (2013). Preparative Gas Chromatography and Its Applications.
  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • New Directions Aromatics. (2017, March 20). A Comprehensive Guide to Essential Oil Extraction Methods. Retrieved from [Link]

  • Eden Botanicals. (n.d.). Extraction Methods. Retrieved from [Link]

  • NIST. (n.d.). Undecane, 5,6-dimethyl-. Retrieved from [Link]

  • LCGC International. (2025, November 8). Introduction to Preparative HPLC. Retrieved from [Link]

  • Do, D. N., et al. (2026, January 1). Vacuum fractional distillation of essential oils: Enrichment and purification of bioactive constituents.
  • Soják, L., et al. (n.d.).
  • Farah, A., et al. (2017). FRACTIONATION PROCESS OF ESSENTIAL OILS BY BATCH DISTILLATION. Brazilian Journal of Chemical Engineering, 34(3), 747-758.
  • Tran, T. H., et al. (2021). Fractionating of Lemongrass (Cymbopogon citratus)
  • University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Li, H., & Chen, J. (2013). Preparative Gas Chromatography and Its Applications.
  • ResearchGate. (n.d.). 3 : Separation of n-alkanes from C1 to C6 by gas chromatography. Retrieved from [Link]

  • MZ-Analysentechnik. (2011, September 15). [Kromasil®] notes - Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • Chromatography Forum. (2005, July 12). Normal Phase HPLC - purification of non polar Nat prod. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethyldec-5-ene. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]

  • KNAUER. (n.d.). Preparative HPLC Columns – Efficient Sample Purification. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Academia.edu. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. Retrieved from [Link]

  • SciSpace. (2016, August 15). Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Retrieved from [Link]

Sources

using 5,6-Dimethylundecane as a combustion model compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 5,6-Dimethylundecane (


)  as a high-fidelity model compound for mid-distillate fuel surrogates (Jet A-1, Diesel). While 

-alkanes (e.g.,

-dodecane) model the linear paraffinic fraction, and highly branched isomers (e.g., iso-cetane) model the low-reactivity fraction, 5,6-DMU occupies a critical "middle ground." It represents the lightly branched iso-alkane fraction, offering a distinct negative temperature coefficient (NTC) behavior and ignition delay profile driven by its central tertiary carbon atoms.

This document provides protocols for kinetic modeling, experimental validation, and surrogate formulation.

Part 1: Scientific Rationale & Physicochemical Profile[1][2]

The Role of 5,6-Dimethylundecane

In modern surrogate formulation, accurate prediction of Derived Cetane Number (DCN) and Yield Sooting Index (YSI) requires components that mimic the steric hindrance of real fuel mixtures without the complexity of full multi-component blends.

  • Structural Significance: The methyl groups at positions 5 and 6 create two adjacent tertiary C-H bonds . Tertiary C-H bonds have lower Bond Dissociation Energies (BDE ~96 kcal/mol) compared to secondary (~98 kcal/mol) and primary (~101 kcal/mol) bonds, making them preferred sites for H-abstraction by

    
     and 
    
    
    
    radicals.
  • Combustion Impact: Unlike terminal branching, central branching in 5,6-DMU significantly interrupts the low-temperature "zipping" reactions (isomerization of

    
     to 
    
    
    
    ), altering the ignition delay time in the NTC region (700–900 K).
Physicochemical Properties Table

Data synthesized from thermodynamic estimations and comparative alkane studies.

PropertyValue (Approx.)Relevance to Combustion
Formula

Matches average carbon number of Diesel/Jet cuts.
Molecular Weight 184.36 g/mol Transport property modeling (Diffusion).[1]
Boiling Point ~228°CEvaporation characteristics in spray combustion.[1]
Cetane Number (CN) ~50–55 (Est.)Lower than

-tridecane (~75), higher than iso-cetane (15).
Bond Dissociation Energy (

C-H)
96.5 kcal/molCritical for initiation reaction rates.
Phase at STP LiquidSuitable for liquid fuel injection systems.[1]

Part 2: Application Protocols

Protocol A: Computational Kinetic Modeling

Objective: Construct a reaction mechanism for 5,6-DMU to simulate ignition delay and flame speed.

Prerequisites: CHEMKIN-Pro, Cantera, or equivalent solver.

Step 1: Define the Fuel Structure & Sites

  • Define the molecule in SMILES format: CCCCCC(C)C(C)CCCC.[2][3]

  • Identify unique H-abstraction sites:

    • Primary (

      
      ):  Terminal methyls (positions 1, 11) and branch methyls.[4]
      
    • Secondary (

      
      ):  Methylene groups (positions 2,3,4, 7,8,9,10).
      
    • Tertiary (

      
      ):  Methine groups (positions 5, 6).
      

Step 2: Assign Rate Constants (Reaction Classes) Do not calculate every rate from scratch. Use Reaction Class Transition State Theory (RC-TST) to map rates from established mechanisms (e.g., LLNL Alkane Mechanism, Sarathy et al.).

  • H-Abstraction: Assign faster rates to the C5/C6 tertiary sites.

    • Reference:

      
      . Use 
      
      
      
      kcal/mol lower for tertiary sites.[1]
  • Isomerization (

    
    ):  This is the rate-limiting step for autoignition. The 5,6-methyl groups introduce steric strain for 1,5-H and 1,6-H shifts crossing the central bond. Increase the energy barrier (
    
    
    
    ) by 1.5 kcal/mol for shifts involving the tertiary carbons.

Step 3: Beta-Scission Pathways [1]

  • Model the breakdown of the alkyl radical.

  • Critical Pathway: The C5-C6 bond is weak.[1] Cleavage here yields two smaller fragments (e.g., C6 and C7 alkenes/radicals).

  • Validation Check: Ensure the mechanism predicts a higher concentration of propene and isobutene compared to n-tridecane oxidation.

Step 4: Thermodynamic Consistency Use THERM or Benson Group Additivity to calculate Enthalpy (


), Entropy (

), and Heat Capacity (

).
  • Correction: Apply a "Gauche interaction" correction for the adjacent methyl groups at C5/C6.

Protocol B: Experimental Validation (Shock Tube)

Objective: Measure Ignition Delay Time (IDT) to validate the kinetic model.

Equipment: High-Pressure Shock Tube (HPST).[1]

1. Mixture Preparation

  • Fuel Handling: 5,6-DMU is a liquid with low vapor pressure.[1]

  • Step 1: Evacuate the mixing tank to

    
     Torr.
    
  • Step 2: Inject liquid 5,6-DMU through a heated septum (set to 120°C) to ensure flash vaporization.

  • Step 3: Introduce Oxidizer (Synthetic Air: 21%

    
    , 79% 
    
    
    
    ) and Diluent (Argon/Helium) manometrically.
  • Step 4: Allow 4 hours for diffusional mixing. Use a magnetic stirrer if the tank is equipped.

2. Shock Tube Configuration

  • Driven Section: Heated to 100°C to prevent fuel condensation on walls.[1]

  • Diaphragms: Polycarbonate (scored) for low pressure; Aluminum for high pressure.

3. Data Acquisition

  • Variables:

    • Temperature (

      
      ): 650 K – 1400 K (covers NTC and High-T regions).
      
    • Pressure (

      
      ): 20 bar (relevant to diesel engines).
      
    • Equivalence Ratio (

      
      ): 0.5, 1.0, 2.0.[5][6][7]
      
  • Measurement:

    • Record side-wall pressure trace.[1]

    • Record

      
       chemiluminescence (306 nm) using a photomultiplier tube.
      
  • Definition: IDT (

    
    ) is the time interval between shock arrival (pressure step) and the maximum gradient of the 
    
    
    
    signal (
    
    
    ).

4. Safety Protocol (Self-Validating)

  • Check: Before every shot, calculate the partial pressure of 5,6-DMU. If

    
     (vapor pressure at wall temp), condensation will occur, invalidating the equivalence ratio.
    
  • Rule: Maintain

    
    .
    

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the Low-Temperature Branching (leading to ignition) and High-Temperature Scission (leading to flame propagation), highlighting the specific role of the 5,6-dimethyl structure.

G Fuel 5,6-Dimethylundecane (C13H28) R_rad Alkyl Radical (R•) (Tertiary C5/C6 preferred) Fuel->R_rad H-Abstraction (OH•, H•) RO2 Alkylperoxy (RO2•) R_rad->RO2 +O2 (Low T) BetaScission Beta-Scission (Olefin + Radical) R_rad->BetaScission High T (>800K) QOOH Hydroperoxyalkyl (QOOH•) (Isomerization) RO2->QOOH Internal H-Shift (Hindered at C5/C6) O2QOOH O2QOOH• (Second Addition) QOOH->O2QOOH +O2 QOOH->BetaScission Decomposition Ketohydro Ketohydroperoxide + OH• O2QOOH->Ketohydro Decomposition Ignition Chain Branching (IGNITION) Ketohydro->Ignition Degenerate Branching BetaScission->Ignition Slow Oxidation

Caption: Oxidation pathway of 5,6-DMU. Note the steric hindrance at the QOOH shift step (dashed line), which modulates the NTC behavior compared to linear alkanes.

Part 4: References

  • Pitz, W. J., & Mueller, C. J. (2011). Recent progress in the development of diesel surrogate fuels. Progress in Energy and Combustion Science. Link

    • Context: Establishes the methodology for selecting branched alkanes in surrogates.

  • Sarathy, S. M., et al. (2011). Comprehensive chemical kinetic modeling of the oxidation of 2-methylalkanes. Combustion and Flame.[1][8][4][9][10] Link

    • Context: Provides the reaction rate rules for methyl-substituted alkanes used in Protocol A.

  • Westbrook, C. K., et al. (2009). Detailed chemical kinetic reaction mechanisms for autoignition of isomers of heptane. Combustion and Flame.[1][8][4][9][10] Link

    • Context: Foundational work on how branching position affects ignition delay.[1]

  • Simmie, J. M. (2003).[1] Detailed chemical kinetics for the combustion of hydrocarbon fuels. Progress in Energy and Combustion Science. Link

    • Context: Source for H-abstraction rates and bond dissociation energies.[1]

Sources

Quantitative Analysis of 5,6-Dimethylundecane in Petrochemical Mixtures: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 5,6-Dimethylundecane in complex petrochemical mixtures. The protocol details a robust methodology employing high-resolution gas chromatography coupled with mass spectrometry (GC-MS), ensuring high sensitivity and selectivity for this branched alkane. This application note is intended for researchers, analytical chemists, and quality control professionals in the petrochemical industry. The described method incorporates self-validating systems, including the use of internal standards and quality control checks, to ensure the generation of trustworthy and reproducible data.

Introduction

5,6-Dimethylundecane is a C13 branched alkane that can be found in various petrochemical products, including spark-ignition engine fuels.[1] The presence and concentration of such branched alkanes are critical parameters as they influence the overall quality and performance characteristics of the fuel. The accurate quantification of individual hydrocarbon components is essential for quality control, process optimization, and adherence to regulatory standards.[1][2]

Petrochemical mixtures are inherently complex, containing a multitude of hydrocarbon isomers that can interfere with the analysis of a specific target compound.[3] Therefore, a highly selective and sensitive analytical technique is required. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile organic compounds like branched alkanes.[4][5] This application note outlines a detailed protocol for the quantitative analysis of 5,6-Dimethylundecane using GC-MS, addressing the challenges posed by the complex sample matrix.

Principle of the Method

The methodology is based on the separation of 5,6-Dimethylundecane from other hydrocarbons in the petrochemical mixture using gas chromatography, followed by its detection and quantification using mass spectrometry.

  • Gas Chromatography (GC): The sample is first vaporized and introduced into a long capillary column.[1][5] An inert carrier gas moves the vaporized sample through the column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a thin film coated on the inside of the column). Compounds with different boiling points and polarities will travel through the column at different rates, leading to their separation.[5]

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI).[4] The resulting molecular ions and their characteristic fragment ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[5][6] The unique fragmentation pattern of 5,6-Dimethylundecane allows for its unambiguous identification and quantification, even in the presence of co-eluting isomers.[4][6]

Materials and Reagents

  • Solvents: High-purity, volatile solvents such as n-hexane or pentane are required for sample dilution.[4][7]

  • Standards: A certified reference standard of 5,6-Dimethylundecane is necessary for calibration.[8]

  • Internal Standard (IS): An internal standard is crucial for accurate quantification to correct for variations in injection volume and instrument response.[9] A deuterated analog of a similar alkane or a compound with similar chemical-physical characteristics that is not present in the sample is ideal.[9][10][11]

  • Calibration Standards: A series of solutions with known concentrations of 5,6-Dimethylundecane and a constant concentration of the internal standard are prepared in the chosen solvent.[12][13]

  • Quality Control (QC) Samples: These are prepared from a separate stock solution to verify the accuracy of the calibration curve.

Sample Preparation

Proper sample preparation is critical to ensure the sample is compatible with the GC-MS system and to minimize matrix effects.[14][15]

Protocol:

  • Dilution: Accurately dilute the liquid petrochemical sample in a volatile, high-purity solvent like hexane to a final concentration within the range of 1-10 µg/mL.[4][14] This prevents column overloading and potential contamination of the MS source.[15]

  • Internal Standard Addition: Add a known and consistent amount of the chosen internal standard to all samples, calibration standards, and quality control samples.[9]

  • Filtration: If the sample contains any particulate matter, it should be filtered through a 0.22 µm filter to prevent clogging of the GC inlet.[14]

  • Transfer: Transfer the final prepared sample into a glass autosampler vial. Plastic vials should be avoided to prevent leaching of contaminants.[15]

GC-MS Instrumentation and Conditions

A gas chromatograph coupled to a mass spectrometer is used for this analysis. The following are typical starting conditions that may require optimization for a specific instrument.

Table 1: Suggested GC-MS Parameters

Parameter Condition
Gas Chromatograph
InjectorSplit/Splitless
Injector Temperature280 °C
Injection Volume1 µL
Carrier GasHelium or Hydrogen[1]
ColumnA long, non-polar capillary column (e.g., 100m) is recommended for optimal resolution of complex hydrocarbon mixtures.[1][16]
Oven ProgramInitial temperature: 40 °C, hold for 2 min. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 min.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[4]
Mass AnalyzerQuadrupole or Ion Trap[5][16]
Scan ModeSelected Ion Monitoring (SIM) for enhanced sensitivity and selectivity during quantification.[17]

Experimental Workflow

The overall analytical process can be visualized as follows:

Caption: A flowchart of the quantitative analysis workflow.

Data Analysis and Quantification

  • Peak Identification: The identification of the 5,6-Dimethylundecane peak in the chromatogram is confirmed by its retention time and by comparing its mass spectrum to a reference library such as the NIST Mass Spectral Library.[4][18] The fragmentation of branched alkanes is characterized by preferential cleavage at the branching points.[4][6]

  • Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of 5,6-Dimethylundecane to the peak area of the internal standard against the known concentration ratios of the calibration standards. The linearity of the curve should be verified (R² > 0.99).[12][13]

  • Quantification: The concentration of 5,6-Dimethylundecane in the unknown samples is calculated using the response factor derived from the calibration curve.[19]

Quality Assurance and Quality Control

To ensure the validity of the results, the following quality control measures should be implemented:

  • Method Blank: A solvent blank should be run to ensure there is no contamination from the solvent or the system.

  • Calibration Verification: A calibration standard should be re-analyzed periodically to check the stability of the instrument's response.

  • Spiked Samples: A known amount of 5,6-Dimethylundecane can be added to a sample matrix (spiking) to assess the method's accuracy and recovery.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 5,6-Dimethylundecane in complex petrochemical mixtures. The high resolving power of modern capillary GC columns combined with the specificity of mass spectrometric detection allows for accurate quantification even in challenging matrices. Adherence to proper sample preparation techniques and quality control procedures is paramount for obtaining high-quality, defensible data. This method can be adapted for the analysis of other branched alkanes and is a valuable tool for quality control and research in the petrochemical industry.

References

  • Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Patterns of Branched Alkanes.
  • The Analytical Scientist. (n.d.). Detailed hydrocarbon analysis (DHA) using ASTM method D6729 and D6729 appendix X2.
  • Scottish Government - Marine Directorate Data Publications. (2020, July 9). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill.
  • ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition.
  • NIST. (n.d.). Undecane, 5,6-dimethyl-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Automated sample preparation of GC-MS analysis exemplified by the analysis of petroleum hydrocarbons in water | Request PDF.
  • BenchChem. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
  • Restek. (n.d.). ASTM Petrochemical Method Chromatography Product Guide.
  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • ACS Publications. (2020, August 10). Sample Preparation for Solid Petroleum-Based Matrices Based on Direct Matrix Introduction Oriented to Hydrocarbon Profiling | Energy & Fuels.
  • ResearchGate. (2018, December 10). Identification of methyl branched alkanes using GC-MS ion trap?.
  • Whitman College. (n.d.). GCMS Section 6.9.2.
  • Desert Research Institute. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS.
  • NIST. (n.d.). Decane, 5,6-dimethyl-. NIST Chemistry WebBook.
  • LGC Standards. (n.d.). Hydrocarbon standards for GC analysis Reference Materials.
  • ResearchGate. (2014, June 3). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?.
  • ResearchGate. (n.d.). Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material.
  • NIST. (n.d.). Undecane, 5,6-dimethyl-. NIST Chemistry WebBook.
  • Intertek. (n.d.). ASTM Tests for Petroleum, Fuels, and Petrochemicals.
  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • Shimadzu. (n.d.). ASTM, GPA and UOP Methods - Energy & Chemicals – Industries.
  • University of Wisconsin-La Crosse. (n.d.). Gas Chromatography - Mass Spectrometry.
  • NIH. (n.d.). 6,6-Dimethylundecane | C13H28 | CID 28474 - PubChem.
  • Cheméo. (n.d.). Chemical Properties of Undecane, 5,6-dimethyl- (CAS 17615-91-7).
  • LECO Corporation. (n.d.). Determination of Hydrocarbon Components in Petroleum Naphthas.
  • Collection of Czechoslovak Chemical Communications. (n.d.). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY.
  • SciELO. (n.d.). Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples.
  • ResearchGate. (2025, August 9). Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples.

Sources

5,6-Dimethylundecane identification in volatile organic compound (VOC) profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-VOC-2026-05

Target Analyte: 5,6-Dimethylundecane (


)
Matrix:  Exhaled Breath Condensate (EBC), Bacterial Headspace, and Biofluids
Technique:  Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)[1][2][3]
Abstract

The identification of specific branched alkanes in volatile organic compound (VOC) profiling is frequently compromised by co-eluting isomers and identical mass spectral signatures. 5,6-Dimethylundecane, a methylated alkane often associated with oxidative stress pathways (lipid peroxidation) and microbial metabolism, presents a distinct analytical challenge due to its structural similarity to other


 isomers (e.g., 2,6-dimethylundecane). This protocol details a rigorous workflow for the separation and validation of 5,6-dimethylundecane, utilizing Linear Retention Indices (LRI) and specific fragmentation ratios to eliminate false positives common in NIST library matching.
Introduction & Biological Context

Branched alkanes are emerging as significant biomarkers in "breathomics" and metabolomics. Unlike


-alkanes, which are often attributed to environmental exposure, methylated hydrocarbons like 5,6-dimethylundecane are increasingly linked to endogenous processes:
  • Lipid Peroxidation: Downstream products of reactive oxygen species (ROS) acting on cell membrane lipids.

  • Cytochrome P450 Activity: Upregulated alkane metabolism in specific oncogenic states (e.g., lung and gastric cancers).

  • Microbial Fingerprinting: Distinctive fermentation products in bacterial headspace analysis.

The Analytical Gap: Standard GC-MS libraries (NIST/Wiley) often return high probability matches (>90%) for the wrong isomer because the electron ionization (EI) spectra of dimethylundecanes are dominated by non-specific alkyl fragments (


 43, 57, 71). This guide provides the causality-based logic required to distinguish the 5,6-isomer.
Physicochemical Profile
PropertyValueNotes
Formula

Saturated branched alkane
Molecular Weight 184.36 g/mol Parent ion (

) is often weak/absent in EI
Boiling Point ~215°CElutes in the semi-volatile region
Kovats Index (RI) 1210 – 1221 On standard 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Key Fragments

85, 99
Resulting from cleavage at the C5-C6 bond
Experimental Protocol
3.1 Sample Preparation: Thermal Desorption (TD)

Rationale: Direct injection is unsuitable for trace VOCs. TD concentrates the sample, increasing sensitivity by 100-1000x.

  • Sorbent Tubes: Tenax TA / Carbograph 5TD (Dual-bed to capture

    
     to 
    
    
    
    ).
  • Sampling Flow: 200 mL/min for 10 mins (Total Volume: 2 L).

  • Desorption: 280°C for 10 mins; Trap fire at 300°C (fast injection).

3.2 GC-MS Method Parameters

Rationale: A non-polar column is essential for boiling-point separation of alkane isomers. A slow ramp rate in the


 region is critical for isomeric resolution.
  • Instrument: Agilent 8890 GC / 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 5 min (Focus volatiles).

    • Ramp 5°C/min to 160°C (Critical Zone for

      
       separation ).
      
    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) @ 70 eV.

  • Scan Range:

    
     35–350.
    
Identification Logic & Mechanism

Reliable identification requires a "Triangulation" approach: Retention Index + Spectral Deconvolution + Mechanistic Fragmentation.

4.1 The Fragmentation Mechanism (Causality)

In 5,6-dimethylundecane, the bond between Carbon 5 and Carbon 6 is the weakest link because it connects two tertiary carbons (steric strain + stability of resulting secondary carbocations).

  • Structure:

    
    
    
  • Primary Cleavage (C5-C6):

    • Fragment A (Left): 2-methylpentyl cation

      
      
      
      
      
      85
      (
      
      
      )
    • Fragment B (Right): 2-methylhexyl cation

      
      
      
      
      
      99
      (
      
      
      )

Comparison: A 2,6-dimethylundecane isomer would favor cleavage at the C2 branch, yielding a dominant


 or 

peak, but would lack the specific high-abundance 85/99 pair characteristic of the central split in the 5,6-isomer.
4.2 Workflow Diagram

G Start Raw GC-MS Data Deconv Spectral Deconvolution (AMDIS/MassHunter) Start->Deconv LibSearch NIST Library Search (Top 5 Hits) Deconv->LibSearch Filter1 Filter 1: Retention Index (RI) Is RI within 1210-1221? LibSearch->Filter1 Filter2 Filter 2: Mechanistic Check Are m/z 85 & 99 dominant? Filter1->Filter2 Yes (±10 units) Reject Reject: Likely Isomer (e.g., 2,6-dimethyl) Filter1->Reject No (>15 units dev) Valid Confirmed: 5,6-Dimethylundecane Filter2->Valid Yes (Central Cleavage) Filter2->Reject No (Terminal Cleavage)

Figure 1: Decision tree for distinguishing 5,6-dimethylundecane from isobaric interferences.

Data Analysis Protocol
Step 1: Calculate Linear Retention Index (LRI)

Do not rely on retention time (


). You must run a 

alkane standard mix under the exact same conditions. Calculate LRI for the target peak using the Van den Dool and Kratz equation:


Where


 is the carbon number of the alkane eluting before the target.
Target LRI:  1215 ± 5.
Step 2: Spectral Validation

Extract the ion chromatograms (EIC) for


 85 and 

99.
  • Requirement: The peaks for 85 and 99 must perfectly co-elute (Apex alignment < 0.02 min).

  • Ratio Check: Compare the 85/99 ratio to the NIST reference. Significant deviation (>30%) suggests co-elution with a matrix interferent.

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
RI Shift > 20 units Column aging or active sitesTrim 0.5m from column inlet; re-run alkane standards.
High Background Column bleed or septum bleedCheck

207, 281 (Siloxanes). If high, bake out column.
Split Peaks Water in trap or overloadIncrease split ratio during desorption; ensure dry purge is sufficient.
Isomer Co-elution Ramp rate too fastSlow ramp to 2°C/min between 100°C and 130°C.
References
  • NIST Mass Spectrometry Data Center. (2025).[4] Undecane, 5,6-dimethyl- Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • Filipiak, W., et al. (2016). Dependence of exhaled breath composition on exogenous factors, smoking habits and health status. Journal of Breath Research. (Validates alkane profiling in breath). [Link]

  • PubChem. (2025).[4] Compound Summary: 5,6-Dimethylundecane.[5][6] National Library of Medicine. [Link]

  • Amal, H., et al. (2016). Breath testing for gastric cancer using nanomaterial-based sensors. (Contextualizes branched alkanes as cancer biomarkers). [Link]

Sources

Method Development for the Comprehensive Separation of C13 Branched Alkane Isomers: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation and identification of branched alkane isomers present a significant analytical challenge due to their similar physicochemical properties. This is particularly true for the complex mixture of C13 alkane isomers. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the development of robust analytical methods for the comprehensive separation of these isomers. We will delve into the principles and practical application of advanced gas chromatography techniques, with a primary focus on comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS). Additionally, we will explore alternative and emerging technologies such as supercritical fluid chromatography (SFC) and the use of metal-organic frameworks (MOFs) for specialized separation needs. This guide emphasizes the causality behind experimental choices, providing a framework for logical method development and troubleshooting.

Introduction: The Significance of C13 Branched Alkane Isomer Separation

Tridecane (C13H28) and its numerous branched isomers are prevalent in various matrices, from petroleum and fuels to environmental samples and biological systems. The specific isomeric distribution can provide crucial information. In the petrochemical industry, for instance, the degree of branching in alkanes directly impacts fuel properties such as the octane number. In environmental forensics, the unique fingerprint of branched alkane isomers can help identify the source of contamination. Furthermore, in drug development and life sciences, understanding the metabolism and biological activity of compounds often requires the separation and identification of structurally similar molecules, including branched alkanes that may be part of larger bioactive molecules or used as excipients.

The primary challenge in separating these isomers lies in their subtle differences in volatility and polarity. Traditional one-dimensional gas chromatography (GC) often results in significant co-elution, making accurate identification and quantification difficult. This necessitates the use of more advanced analytical techniques with higher resolving power.

Foundational Principles of Separation

The choice of an analytical technique for separating C13 branched alkane isomers is dictated by the fundamental principles of chromatography. The goal is to exploit the minor differences in their physical and chemical properties to achieve separation.

The Role of Volatility and Polarity in Gas Chromatography

In gas chromatography, separation is primarily based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within the column. For non-polar analytes like alkanes, the elution order is largely determined by their boiling points.[1] Generally, for a given carbon number, a higher degree of branching leads to a lower boiling point and thus a shorter retention time.

The choice of the stationary phase is critical. For alkane analysis, non-polar stationary phases, such as those based on polydimethylsiloxane (PDMS), are the standard choice.[1] This is based on the "like dissolves like" principle, where non-polar analytes have stronger interactions with a non-polar stationary phase, leading to better separation based on volatility differences.

Enhancing Resolution with Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power compared to conventional GC.[2] In GCxGC, two columns with different stationary phases are coupled in series via a modulator. The first dimension column typically provides a separation based on volatility (e.g., a long, non-polar column), while the second dimension column offers a separation based on a different property, such as polarity (e.g., a short, polar or mid-polar column).[2] This orthogonal separation mechanism allows for the resolution of compounds that would co-elute in a single-column setup.[2]

The output of a GCxGC system is a two-dimensional chromatogram where compounds are separated by volatility in the first dimension and by polarity in the second. This structured chromatogram allows for the clear visualization and separation of different classes of compounds, such as linear, branched, and cyclic alkanes.[3]

Core Methodology: GCxGC-TOFMS for C13 Branched Alkane Isomer Analysis

For the comprehensive analysis of complex C13 branched alkane isomer mixtures, GCxGC coupled with a time-of-flight mass spectrometer (TOFMS) is the state-of-the-art technique. The high resolving power of GCxGC combined with the fast acquisition speed and deconvolution capabilities of TOFMS allows for the separation and identification of a vast number of isomers.[3][4]

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the C13 branched alkanes from the sample matrix and present them in a suitable solvent for GC injection, free from interferences. The choice of method depends heavily on the sample matrix.

Protocol 1: Liquid-Liquid Extraction for Aqueous Samples

This protocol is suitable for extracting hydrocarbons from water or other aqueous matrices.

  • Sample Collection: Collect 1 liter of the aqueous sample in a pre-cleaned glass bottle with a PTFE-lined cap.

  • Solvent Addition: Transfer the sample to a 2 L separatory funnel. Add 50 mL of a non-polar, volatile solvent such as n-hexane or dichloromethane.

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate for at least 10 minutes. The organic layer (top layer for hexane, bottom for dichloromethane) contains the extracted alkanes.

  • Collection: Drain the organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh solvent, combining all organic extracts.

  • Drying: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Internal Standard: Add a known amount of an internal standard (e.g., deuterated alkane) for quantification. The sample is now ready for GCxGC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Matrices

SPE is a faster and more solvent-efficient method suitable for relatively clean samples or for cleanup after an initial extraction.

  • Column Conditioning: Condition a non-polar SPE cartridge (e.g., C18) by passing 5 mL of the elution solvent (e.g., n-hexane) followed by 5 mL of the sample solvent (e.g., methanol/water if the sample is aqueous).

  • Sample Loading: Load the sample onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

  • Elution: Elute the C13 branched alkanes with a strong, non-polar solvent like n-hexane.

  • Concentration and Internal Standard Addition: Concentrate the eluate and add an internal standard as described in Protocol 1.

Protocol 3: Direct Matrix Introduction (DMI) for Solid and Highly Complex Samples

For solid or very viscous samples like heavy petroleum fractions or contaminated soils, DMI can be a powerful technique that avoids solvent extraction and potential discrimination against less soluble, higher molecular weight compounds.[3][5]

  • Sample Weighing: Accurately weigh a small amount of the solid or viscous sample (e.g., 1-10 mg) directly into a DMI micro-vial.

  • Liner Insertion: Place the micro-vial into a specialized DMI liner.

  • GC Inlet Introduction: The liner is then placed in a programmable temperature vaporization (PTV) inlet of the GC.

  • Thermal Desorption: The PTV inlet is rapidly heated, causing the volatile and semi-volatile compounds, including C13 alkanes, to desorb directly into the GC column.

GCxGC-TOFMS Instrumental Setup and Parameters

The following table provides a starting point for the instrumental parameters for the separation of C13 branched alkane isomers. Optimization will be necessary based on the specific sample and analytical goals.

ParameterRecommended SettingRationale
First Dimension (1D) Column 100% Dimethylpolysiloxane (e.g., Rxi-1ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA long, non-polar column provides excellent separation based on boiling point, which is the primary separation mechanism for alkanes.
Second Dimension (2D) Column 50% Phenyl-polysiloxane (e.g., Rxi-50ms), 1-2 m x 0.1-0.18 mm ID, 0.1-0.18 µm film thicknessA mid-polar stationary phase provides an orthogonal separation mechanism based on polarity/polarizability, enhancing the resolution of isomers.
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis times at optimal linear velocities.[6][7]
1D Oven Program Initial: 40°C (hold 1 min), Ramp: 2-5°C/min to 250°CA slow temperature ramp is crucial for resolving the closely boiling isomers in the first dimension.
2D Oven Program Typically offset by +5 to +15°C from the 1D ovenA slightly higher temperature in the second dimension ensures rapid elution and sharp peaks.
Modulator Thermal (e.g., quad-jet) or CryogenicThermal modulators are more common and robust for hydrocarbon analysis.
Modulation Period 2-5 secondsThis determines the sampling frequency from the first to the second dimension. A shorter period provides more data points across a peak but can reduce sensitivity.
TOFMS Acquisition Rate ≥100 spectra/secondA high acquisition rate is necessary to accurately capture the very narrow peaks (typically <100 ms) eluting from the second dimension column.[4]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible fragmentation patterns for library matching.
Mass Range m/z 40-300This range covers the molecular ion and characteristic fragment ions of C13 alkanes.
Data Analysis and Isomer Identification
  • Chromatogram Visualization: The GCxGC-TOFMS data is visualized as a 2D contour plot, where the x-axis represents the retention time in the first dimension, the y-axis is the retention time in the second dimension, and the color intensity represents the signal abundance.

  • Peak Identification:

    • Mass Spectral Library Matching: The mass spectrum of each peak is compared against a comprehensive mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for tentative identification.[2] The library contains a vast collection of EI spectra for a wide range of compounds.

    • Retention Indices: For confirmation, Kovats retention indices (RI) should be calculated and compared to literature values or in-house databases. The RI is a normalized retention time that is more reproducible across different instruments and conditions than the absolute retention time.[8]

  • Quantification: Quantification is typically performed using a flame ionization detector (FID) in parallel with the MS or by using the total ion chromatogram (TIC) from the MS. For accurate quantification, a calibration curve should be generated using a standard mixture of C13 alkane isomers. If standards are not available, semi-quantification can be performed using an internal standard and assuming a similar response factor for all isomers.

Alternative and Complementary Separation Techniques

While GCxGC-MS is a powerful tool, other techniques can be employed for specific applications or when GCxGC is not available.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[9] It offers several advantages, including faster analysis times and lower solvent consumption compared to liquid chromatography, and the ability to analyze thermally labile compounds that are not suitable for GC.[10][11] For the separation of non-polar compounds like alkane isomers, SFC can be a viable alternative, often providing different selectivity compared to GC.

Conceptual SFC Protocol for C13 Branched Alkane Isomers:

  • Column: A packed column with a non-polar stationary phase (e.g., C18 or similar).

  • Mobile Phase: Supercritical CO2, potentially with a small percentage of a non-polar co-solvent to modify selectivity.

  • Temperature and Pressure: These are critical parameters in SFC that control the density and solvating power of the mobile phase and must be carefully optimized.

  • Detector: FID or MS.

Metal-Organic Frameworks (MOFs) for Selective Adsorption

MOFs are a class of porous materials with highly tunable pore sizes and surface functionalities.[12] This tunability makes them promising candidates for the selective adsorption and separation of alkane isomers based on their size and shape.[5][13] While still an emerging area, research has shown that MOFs can be used as stationary phases in GC or as adsorbents in sample preparation to isolate specific isomers or classes of isomers.[12] For example, a MOF with a specific pore size could be designed to trap linear C13 alkanes while allowing the more bulky branched isomers to pass through.

Visualization of the Method Development Workflow

The following diagram illustrates the logical workflow for developing a method for the separation of C13 branched alkane isomers.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Scoping & Information Gathering cluster_1 Phase 2: Initial Method Development cluster_2 Phase 3: Method Optimization & Validation cluster_3 Phase 4: Application & Alternative Techniques A Define Analytical Goal (e.g., qualitative screening, quantitative analysis) B Characterize Sample Matrix (e.g., petroleum, environmental, biological) A->B C Literature Review (existing methods for alkane isomer separation) B->C D Select Primary Technique (GCxGC-TOFMS as the primary choice) C->D E Sample Preparation Protocol Development (LLE, SPE, or DMI based on matrix) D->E F Initial GCxGC-TOFMS Parameter Selection (column set, temperature program, modulation) E->F G Optimize Separation (adjust temperature ramp, flow rate, modulation period) F->G H Validate Method (linearity, precision, accuracy, robustness) G->H I Develop Data Analysis Workflow (library search, retention index calculation) H->I J Routine Sample Analysis I->J K Explore Alternative Techniques (SFC, MOFs for specific challenges) J->K If needed

Caption: A logical workflow for the development of a separation method for C13 branched alkane isomers.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Resolution of Isomers Suboptimal temperature programDecrease the oven ramp rate in the first dimension.
Incorrect column selectionEnsure the use of a long, non-polar first-dimension column and a mid-polar second-dimension column.
Peak Tailing Active sites in the inlet or columnUse a deactivated liner and a high-quality, inert GC column.
Sample overloadDilute the sample or increase the split ratio.
Inconsistent Retention Times Fluctuations in carrier gas flow or oven temperatureEnsure stable instrument conditions. Use retention time locking if available.
Poor Library Match Co-elutionImprove chromatographic separation. Utilize the deconvolution software of the TOFMS.
Novel isomer not in the libraryRely on retention indices and fragmentation patterns for tentative identification.

Conclusion

The separation of C13 branched alkane isomers is a complex analytical task that requires high-resolution separation techniques. This application note has provided a comprehensive overview of a method development strategy centered around GCxGC-TOFMS, a powerful tool for this purpose. By understanding the fundamental principles of separation and following a logical workflow for method development and optimization, researchers can achieve robust and reliable separation and identification of these challenging isomers. The exploration of alternative techniques like SFC and the use of advanced materials like MOFs will continue to push the boundaries of what is possible in isomer analysis.

References

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  • ResearchGate. (n.d.). Retention mechanism on non-polar stationary phases [Table]. Retrieved from [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • MatheO. (2017, September 12). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • University of California, Davis. (2021, August 11). Compound Specific Analysis of 2H and 13C in n-Alkanes. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

Sources

Precision Profiling of 5,6-Dimethylundecane: A Chemotaxonomic and Bio-Analytical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Significance & Application

The "Invisible" Biomarker

5,6-Dimethylundecane is a branched-chain alkane often relegated to the footnotes of Gas Chromatography-Mass Spectrometry (GC-MS) reports. However, in modern phytochemistry, it serves as a critical chemotaxonomic marker and a lipophilicity indicator in medicinal plant profiling.

Unlike ubiquitous n-alkanes (e.g., n-hexadecane) which often arise from cuticular wax contamination, 5,6-dimethylundecane exhibits specific accumulation patterns in medicinal species such as Spathodea campanulata (African Tulip Tree) and Carissa carandas. Its presence often correlates with the lipophilic fraction's ability to penetrate bacterial membranes, acting as a permeation enhancer for co-eluting bioactive terpenes.

Biological Implications

While rarely a standalone drug candidate, 5,6-dimethylundecane plays a functional role in the "Entourage Effect" of crude extracts:

  • Membrane Fluidity Modulation: As a branched hydrocarbon, it intercalates into the lipid bilayer of target cells (bacteria or cancer lines), disrupting packing order and potentially enhancing the uptake of cytotoxic agents like ursolic acid or specific flavonoids.

  • Metabolic Fingerprinting: Its precise ratio relative to other C13 isomers serves as a validation check for the extraction efficiency of non-polar fractions.

Part 2: Analytical Challenges & Solutions

The Trap: Relying solely on NIST library match factors (e.g., >90%) often leads to misidentification. 5,6-dimethylundecane has a mass spectrum almost identical to its isomers (e.g., 2,5-dimethylundecane, 4,6-dimethylundecane) due to similar fragmentation patterns (m/z 43, 57, 71, 85).

The Solution: You must validate using Linear Retention Indices (LRI) .

  • Target LRI (Non-polar column, e.g., DB-5ms): ~1135 - 1145

  • Differentiation: It elutes between n-undecane (LRI 1100) and n-dodecane (LRI 1200), but distinct from other methyl-branched isomers which shift by 5-10 index units.

Part 3: Detailed Experimental Protocol

Workflow Overview

The following diagram illustrates the critical path for isolating and validating 5,6-dimethylundecane from complex plant matrices.

G Plant Plant Material (Cryo-milled) Extract Extraction (n-Hexane:DCM 1:1) Plant->Extract 24h Maceration Clean SPE Cleanup (Silica Gel) Extract->Clean Remove Chlorophyll GC GC Separation (DB-5ms Column) Clean->GC Splitless Inj. MS MS Detection (EI, 70eV) GC->MS Analyte Elution Data Data Analysis (LRI Calculation) MS->Data m/z + RT

Figure 1: Validated workflow for the extraction and identification of branched alkanes.

Step-by-Step Methodology
Phase A: Sample Preparation (Minimizing Volatile Loss)
  • Harvesting: Collect fresh leaves (e.g., S. campanulata) at pre-dawn to maximize volatile content.

  • Cryo-milling: Flash freeze material in liquid nitrogen. Grind to a fine powder using a mortar and pestle. Do not oven dry, as this volatilizes C13 hydrocarbons.

  • Extraction:

    • Solvent: n-Hexane : Dichloromethane (1:1 v/v).

    • Ratio: 1g powder to 10mL solvent.

    • Sonicate for 15 mins at <20°C.

    • Centrifuge at 4000 rpm for 10 mins. Collect supernatant.

Phase B: GC-MS Acquisition Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5ms or DB-5ms (30m × 0.25mm ID × 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injection: 1µL, Splitless (0.5 min purge). Inlet Temp: 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 5°C/min to 200°C (Critical for isomer separation).

    • Ramp 20°C/min to 280°C.

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: m/z 35–500.

Phase C: The Validation Step (LRI Calculation)

Crucial for Scientific Integrity: You cannot publish "5,6-dimethylundecane" without this step.

  • Run Standard: Inject a C8–C20 n-alkane standard mixture (Sigma-Aldrich) using the exact same method.

  • Calculate LRI: Use the Van den Dool and Kratz equation for temperature-programmed GC.

    
    
    
    • 
      : carbon number of alkane eluting before unknown.
      
    • 
      : carbon number of alkane eluting after unknown.
      
    • 
      : retention time.
      
  • Verification: The calculated

    
     must match literature values (approx. 1135) within ±5 units.
    

Part 4: Data Interpretation & Reference Values

Identification Table

Use this table to filter false positives.

Parameter5,6-Dimethylundecane CharacteristicsCommon Interferents
Formula C₁₃H₂₈Tridecane (C₁₃H₂₈)
Mol. Weight 184.36 g/mol 184.36 g/mol
Base Peak m/z 43 or 57m/z 57
Diagnostic Ions m/z 85, 71 (Branching loss)m/z 43, 57, 71, 85 (Smooth decay)
Retention Index (DB-5) 1130 - 1140 1300 (Distinctly later)
Elution Order Elutes after n-Undecane (1100)Elutes after n-Dodecane (1200)
Biological Context Diagram

Understanding where this molecule fits in the phytochemical matrix.

Bio Extract Crude Extract Lipophilic Lipophilic Fraction Extract->Lipophilic Fractionation Alkane 5,6-Dimethylundecane Lipophilic->Alkane Major Constituent Membrane Cell Membrane Interaction Alkane->Membrane Intercalation Bioactivity Enhanced Permeability Membrane->Bioactivity Fluidity Change

Figure 2: Putative mechanism of action for branched alkanes in crude extracts.

References

  • National Institute of Standards and Technology (NIST). (2023). Undecane, 5,6-dimethyl- Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • Tan, L. et al. (2015). New Insights into Bioactive Compounds from the Medicinal Plant Spathodea campanulata P. Beauv.[1]. Molecules.[2][3][4][5][6][7][8] (Demonstrates the presence of specific hydrocarbon profiles in this species). [Link]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation. (The authoritative text for Retention Index calculation). [Link]

  • Babushok, V. I., et al. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data. [Link]

Sources

Application Note: Elucidating the Catalytic Hydrocracking Pathways for the Production of 5,6-Dimethylundecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aviation sector's pursuit of sustainable and high-performance fuels has intensified research into synthetic iso-paraffinic kerosenes. Among these, highly branched alkanes are prized for their excellent cold-flow properties and high octane ratings. 5,6-Dimethylundecane, a C13 iso-alkane, represents a target molecule of interest due to its compact structure and favorable combustion characteristics. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrocracking pathways for the production of 5,6-dimethylundecane from renewable feedstocks. We will delve into the underlying reaction mechanisms, present a detailed experimental protocol using a model feedstock, and discuss the critical interplay between catalyst design and reaction conditions.

The production of branched alkanes from renewable sources, such as vegetable oils and fatty acids, is primarily achieved through the Hydroprocessed Esters and Fatty Acids (HEFA) pathway.[1][2] This process utilizes bifunctional catalysts to facilitate a cascade of reactions including hydrodeoxygenation, hydroisomerization, and hydrocracking.[1][3] Bifunctional catalysts possess both metallic sites (e.g., platinum, nickel) for hydrogenation and dehydrogenation reactions, and acidic sites (e.g., zeolites, silica-alumina) that promote cracking and isomerization.[3][4][5]

Reaction Pathways to 5,6-Dimethylundecane

The formation of 5,6-dimethylundecane via catalytic hydrocracking is a multi-step process that begins with a suitable long-chain alkane feedstock, typically derived from the deoxygenation of fatty acids. For the purpose of this guide, we will consider the hydroconversion of methyl laurate (the methyl ester of lauric acid, C12), a common component of coconut and palm kernel oils, as a model pathway.

The overall transformation can be conceptualized in three main stages:

  • Hydrodeoxygenation: The initial step involves the removal of oxygen from the methyl laurate feedstock to produce n-dodecane (C12). This occurs on the metallic sites of the bifunctional catalyst.[1]

  • Hydroisomerization: The resulting n-dodecane undergoes isomerization on the acidic sites of the catalyst to form various mono- and di-branched isomers.

  • Hydrocracking and Rearrangement: Controlled cracking of a larger alkane or specific rearrangement of a C13 intermediate is required to yield the target 5,6-dimethylundecane.

A plausible pathway involves the initial isomerization of a slightly longer alkane, such as n-tridecane (C13), or the controlled cracking and subsequent isomerization of a C14 alkane like n-tetradecane. However, for this note, we will focus on the intricate rearrangements that can occur from a C12 precursor, which may involve dimerization-cracking mechanisms, though a more direct route involves the hydroisomerization of a C13 alkane.

The core of forming branched alkanes lies in the generation and subsequent rearrangement of carbenium ion intermediates on the Brønsted acid sites of the zeolite support.[6] The process for n-alkane isomerization can be described as follows:

  • Dehydrogenation: The n-alkane is first dehydrogenated on a metal site (e.g., Pt) to form an alkene.

  • Protonation: The alkene is then protonated by a Brønsted acid site on the zeolite, forming a secondary carbenium ion.

  • Isomerization: This carbenium ion can undergo a series of rearrangements, including hydride and methyl shifts, to form more stable tertiary carbenium ions.[7][8][9] These rearrangements lead to the formation of a branched carbon skeleton.

  • Deportation and Hydrogenation: The branched carbenium ion can then deprotonate to form an iso-alkene, which is subsequently hydrogenated on the metal site to yield the final iso-alkane product.

To arrive at 5,6-dimethylundecane, a sequence of methyl shifts on a tridecane backbone is the most direct isomerization route. For instance, a carbenium ion formed at the C7 position of tridecane could undergo a methyl shift from an adjacent carbon, followed by further rearrangements to yield the desired 5,6-dimethyl isomer.

Catalytic Hydrocracking Pathway to 5,6-Dimethylundecane cluster_0 Feedstock Processing cluster_1 Isomerization & Cracking Cascade cluster_2 Product Formation Feedstock Methyl Laurate (C12 Ester) n_Dodecane n-Dodecane (C12) Feedstock->n_Dodecane Hydrodeoxygenation (Metal Sites) Dodecene Dodecene n_Dodecane->Dodecene Dehydrogenation (Metal Sites) Carbocation Secondary Dodecyl Carbenium Ion Dodecene->Carbocation Protonation (Acid Sites) Branched_Carbocation Branched C12/C13 Carbenium Ions Carbocation->Branched_Carbocation Isomerization (Hydride/Methyl Shifts) Target_Precursor 5,6-Dimethylundecyl Carbocation Branched_Carbocation->Target_Precursor Cracking & Rearrangement Target_Alkene 5,6-Dimethylundecene Target_Precursor->Target_Alkene Deprotonation (Acid Sites) Final_Product 5,6-Dimethylundecane (C13) Target_Alkene->Final_Product Hydrogenation (Metal Sites)

Caption: Generalized reaction pathway for the formation of 5,6-dimethylundecane.

Experimental Protocol: Hydrocracking of a Model Feedstock

This section outlines a detailed protocol for the catalytic hydrocracking of n-dodecane, a model compound representing the deoxygenated product of methyl laurate, to a mixture of iso-alkanes including C13 isomers.

Catalyst Preparation (0.5 wt% Pt/SAPO-11)

The Pt/SAPO-11 catalyst is chosen for its high selectivity towards mono-branched isomers and its demonstrated efficacy in n-alkane hydroisomerization.[10][11]

  • Synthesis of SAPO-11 Support: SAPO-11 can be synthesized hydrothermally. A typical gel composition is 1.0 Al₂O₃ : 1.0 P₂O₅ : 0.6 SiO₂ : 1.2 DPA : 40 H₂O (where DPA is di-n-propylamine as the structure-directing agent). The gel is crystallized in a Teflon-lined autoclave at 200°C for 24 hours. The resulting solid is washed, dried, and calcined at 600°C to remove the template.

  • Platinum Impregnation: The calcined SAPO-11 support is impregnated with an aqueous solution of chloroplatinic acid (H₂PtCl₆) to achieve a final Pt loading of 0.5 wt%.

  • Calcination and Reduction: The impregnated support is dried at 120°C overnight, followed by calcination in air at 350°C for 3 hours. Prior to the reaction, the catalyst is reduced in situ in the reactor under a flow of hydrogen at 400°C for 4 hours.

Experimental Setup and Procedure

The hydrocracking reaction is performed in a high-pressure fixed-bed reactor system.

  • Reactor Loading: The reactor is loaded with the prepared 0.5 wt% Pt/SAPO-11 catalyst (typically 1-5 grams, sieved to a particle size of 20-40 mesh).

  • Catalyst Pre-treatment: The catalyst is reduced in situ as described above.

  • Reaction Execution:

    • After reduction, the reactor is cooled to the desired reaction temperature (e.g., 320-360°C).

    • The system is pressurized with hydrogen to the target pressure (e.g., 3.0-5.0 MPa).

    • The liquid feedstock (n-dodecane) is introduced into the reactor using a high-pressure liquid pump at a specific weight hourly space velocity (WHSV) of 1.0-4.0 h⁻¹.

    • A high hydrogen-to-hydrocarbon molar ratio (e.g., 15:1) is maintained to suppress catalyst deactivation by coke formation.

  • Product Collection and Analysis:

    • The reactor effluent is cooled, and the liquid and gas phases are separated.

    • The liquid products are collected and analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different isomers and cracking products.

    • The gaseous products are analyzed using a separate GC equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID).

Caption: Workflow for the catalytic hydrocracking experiment.

Data Presentation and Interpretation

The product distribution from the hydrocracking of n-dodecane is highly dependent on the reaction conditions. The following table presents hypothetical, yet realistic, data based on literature findings for hydroisomerization over Pt/SAPO-11 catalysts.[10][12]

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 320340360
Pressure (MPa) 4.04.04.0
WHSV (h⁻¹) 2.02.02.0
H₂/HC ratio (mol/mol) 151515
n-Dodecane Conversion (%) 75.288.595.8
Product Selectivity (wt%)
Isododecanes (C12)85.178.365.4
C13 Isomers (incl. 5,6-dimethylundecane)2.54.15.3
Other C9-C11 Isomers6.810.215.7
Light Ends (C1-C8)5.67.413.6

Interpretation of Data:

  • Effect of Temperature: Increasing the reaction temperature generally leads to higher conversion of the n-dodecane feedstock. However, this comes at the cost of reduced selectivity towards the desired C12 and C13 isomers and an increased yield of lighter cracking products.

  • Formation of C13 Isomers: The formation of C13 isomers from a C12 feedstock is a complex process that likely involves some degree of cracking and subsequent alkylation or dimerization-cracking pathways on the catalyst surface. The selectivity towards these isomers is generally low but can be optimized by carefully tuning the reaction conditions.

  • Catalyst Performance: The Pt/SAPO-11 catalyst demonstrates high isomerization selectivity, favoring the formation of branched C12 isomers. The production of di-branched isomers like 5,6-dimethylundecane is plausible but would likely be a minor product in the complex mixture.

Conclusion

The synthesis of specific iso-alkanes such as 5,6-dimethylundecane through catalytic hydrocracking of renewable feedstocks is a challenging yet feasible endeavor. This application note has outlined the fundamental reaction pathways, provided a detailed experimental protocol, and presented representative data to guide researchers in this field. The key to maximizing the yield of a target isomer lies in the rational design of bifunctional catalysts with an optimal balance between metal and acid functions, and the precise control of reaction parameters to favor isomerization over excessive cracking. Further research into catalysts with tailored pore architectures and acidity will be crucial in enhancing the selectivity towards high-performance fuel molecules like 5,6-dimethylundecane.

References

  • Liu, W., et al. (2023). Enhancing Hydroisomerization over a Novel Bifunctional Ni/ZSM-48 Catalyst: Design Optimization and Mechanism Elucidation. SSRN. Available at: [Link]

  • Zhao, S., et al. (2014). Hydroconversion of Methyl Laurate as a Model Compound to Hydrocarbons on Bifunctional Ni2P/SAPO-11: Simultaneous Comparison with the Performance of Ni/SAPO-11. Energy & Fuels, 28(11), 7047-7057. Available at: [Link]

  • Zhang, Y., et al. (2019). Effect of Metal Precursors on the Performance of Pt/SAPO-11 Catalysts for n-Dodecane Hydroisomerization. ACS Omega, 4(7), 12366-12375. Available at: [Link]

  • Wang, Y., et al. (2019). Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure. Catalysis Science & Technology, 9(16), 4134-4152. Available at: [Link]

  • Wang, S., et al. (2020). Selective regulation of n-dodecane isomerization and cracking performance in Pt/beta catalysts via orientation control of Brønsted acid site distribution. Catalysis Science & Technology, 10(18), 6146-6155. Available at: [Link]

  • Martens, J. A., & Jacobs, P. A. (2000). Alkane hydrocracking: shape selectivity or kinetics?. Topics in Catalysis, 13(4), 329-338. Available at: [Link]

  • Wen, L., et al. (2020). n-Nonane hydroisomerization over hierarchical SAPO-11-based catalysts with sodium dodecylbenzene sulfonate as a dispersant. SN Applied Sciences, 2(3), 448. Available at: [Link]

  • Li, X., et al. (2018). Highly mesoporous SAPO-11 molecular sieves with tunable acidity: facile synthesis, formation mechanism and catalytic performance in hydroisomerization of n-dodecane. Catalysis Science & Technology, 8(16), 4163-4172. Available at: [Link]

  • LibreTexts. (2020). 9.2: 1,2-Shifts in Carbocations. Chemistry LibreTexts. Available at: [Link]

  • Murzin, D. Y. (2018). Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels. In Advances in Chemical Engineering (Vol. 53, pp. 1-56). Elsevier. Available at: [Link]

  • Wang, H., et al. (2013). Sn-Modified Pt/SAPO-11 Catalysts for Selective Hydroisomerization of n-Paraffins. Industrial & Engineering Chemistry Research, 52(47), 16699-16706. Available at: [Link]

  • Sherwood, J., et al. (2001). Methyl-shift reactions over a zeolite acid site. Physical Chemistry Chemical Physics, 3(16), 3329-3335. Available at: [Link]

  • Romero, M. D., et al. (2019). Deoxygenation of methyl laurate over Ni supported on modified Y zeolites. Catalysis Today, 333, 153-161. Available at: [Link]

  • Wang, Y., et al. (2019). Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal-acid balance and textural structure. Catalysis Science & Technology, 9(16), 4134-4152. Available at: [Link]

  • Liu, Y., et al. (2008). Hydroisomerization activity and selectivity of n-dodecane over modified Pt/ZSM-22 catalysts. Applied Catalysis A: General, 335(1), 20-27. Available at: [Link]

  • Khan Academy. (2023). E1 mechanism: carbocations and rearrangements. Khan Academy. Available at: [Link]

  • Mitsuoka, K., et al. (2021). Carbon number distribution of products in hydrocracking of n-heptadecane using 0.5 Pt/Y(100)35A. Catalysis Today, 375, 204-211. Available at: [Link]

  • van der Watt, J. J. (2015). Hydrocracking of Long Chain n-Paraffins under Fischer-Tropsch Conditions. University of Cape Town. Available at: [Link]

  • Thybaut, J. W., et al. (2011). Shape Selectivity Effects in the Hydroconversion of Perhydrophenanthrene over Bifunctional Catalysts. Journal of Catalysis, 284(2), 175-187. Available at: [Link]

  • Zhang, Y., et al. (2021). Hydroisomerization of n-hexadecane over a Pd–Ni2P/SAPO-31 bifunctional catalyst: synergistic effects of bimetallic active sites. Catalysis Science & Technology, 11(13), 4569-4581. Available at: [Link]

  • Li, Y., et al. (2023). The Synthesis of a Pt/SAPO-11 Composite with Trace Pt Loading and Its Catalytic Application in n-Heptane Hydroisomerization. Catalysts, 13(10), 1381. Available at: [Link]

  • Wang, Y., et al. (2024). Constructing Pt/Hierarchical HY Bifunctional Catalysts for Selective Hydroisomerization of Phenanthrene to Alkyl-Adamantanes. Catalysts, 14(5), 302. Available at: [Link]

  • Liu, X., et al. (2021). Catalytic hydroisomerization of n-Hexadecane over Pd/SAPO-41 bifunctional catalysts: Effect of molar ratio of ethylene glycol to water on their catalytic performance. In IOP Conference Series: Earth and Environmental Science (Vol. 774, No. 1, p. 012134). IOP Publishing. Available at: [Link]

  • Phimsen, S., et al. (2022). Selective hydroconversion of coconut oil-derived lauric acid to alcohol and aliphatic alkane over MoOx-modified Ru catalysts under mild conditions. Scientific Reports, 12(1), 7232. Available at: [Link]

  • Ashenhurst, J. (2012). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. Available at: [Link]

  • Leah4sci. (2023, October 30). Hydride Shift vs Methyl Shift - Carbocation Rearrangement [Video]. YouTube. Available at: [Link]

  • Chi, K., et al. (2015). Performances of Pt-based catalysts for hydroisomerization of n-tetradecane. Petrochemical Technology, 44(4), 381-387. Available at: [Link]

  • Imai, T., et al. (2015). Effects of Catalyst Preparation on Hydrocarbon Product Distribution in Hydrocracking of the Fischer-Tropsch Product with Low Pt-Loaded Catalysts. Catalysts, 5(4), 1930-1944. Available at: [Link]

  • Davis, B. H. (2012). Hydrocracking and Hydroisomerization of n-Hexadecane, n-Octacosane and Fischer–Tropsch Wax Over a Pt/SiO2–Al2O3 Catalyst. Catalysis Letters, 142(12), 1349-1359. Available at: [Link]

  • Mitsuoka, K., et al. (2021). Selective production of a jet fuel fraction through hydrocracking of n-heptadecane using Pt-supported β-zeolite-Al2O3 composite catalysts. Reaction Chemistry & Engineering, 6(9), 1632-1640. Available at: [Link]

  • Le-Vinh, T., et al. (2010). Middle distillates from hydrocracking of FT waxes: Composition, characteristics and emission properties. Catalysis Today, 149(1-2), 40-46. Available at: [Link]

  • Wang, Z., & Liu, Y. (2024). A Review on the Research Progress of Zeolite Catalysts for Heavy Oil Cracking. Catalysts, 14(5), 302. Available at: [Link]

  • Bogdanov, I. A., et al. (2020). Computer modeling of the hydrocracking process taking into account the detailed composition of the feedstocks. Bulletin of the Technological University, 23(9), 68-74. Available at: [Link]

  • PubChem. (n.d.). 5,6-Diethyl-3,9-dimethylundecane. Retrieved February 16, 2024, from [Link]

  • NIST. (n.d.). Undecane, 5,6-dimethyl-. NIST Chemistry WebBook. Retrieved February 16, 2024, from [Link]

  • Zhang, Z., et al. (2020). Deoxygenation of methyl laurate using different catalysts. Energy & Fuels, 34(11), 13955-13964. Available at: [Link]

  • Wang, Y., et al. (2018). Optimization and kinetic study of methyl laurate synthesis using ionic liquid [Hnmp]HSO4 as a catalyst. RSC Advances, 8(52), 29596-29604. Available at: [Link]

  • Millar, J. G., & Midland, S. L. (2004). 5-Methylheptadecane: Sex Pheromone of the Broom Twig Miner, Leucoptera Spartifoliella, a Biological Control Agent for the Scotch Broom. Journal of Chemical Ecology, 30(12), 2407-2419. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Undecane, 5,6-dimethyl- (CAS 17615-91-7). Retrieved February 16, 2024, from [Link]

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Application Note: Vapor Pressure Measurement Protocols for 5,6-Dimethylundecane

Author: BenchChem Technical Support Team. Date: February 2026


) for Branched C13 Alkanes

Executive Summary & Strategic Method Selection

5,6-Dimethylundecane (


, CAS: 17615-91-7) is a branched alkane isomer often utilized as a retention index standard in gas chromatography and a surrogate component in jet fuel thermodynamic modeling.[1] With a normal boiling point of approximately 218–219 °C (491–492 K) and an estimated vapor pressure of ~20–25 Pa at 25 °C, it occupies a "semi-volatile" measurement niche that challenges standard manometry.

Accurate vapor pressure data for this isomer is critical for:

  • Equation of State (EOS) Modeling: Calibrating interaction parameters for fuel surrogates.[1]

  • Environmental Fate: Predicting volatilization rates from spills.

  • GC Calibration: Validating retention indices (Kovats) against thermodynamic volatility.

Method Selection Matrix

For 5,6-Dimethylundecane, the choice of technique depends strictly on the temperature range of interest and sample availability.

MethodPressure RangeTemp RangeSample Req.Suitability for 5,6-DMU
Transpiration (Gas Saturation) 0.1 Pa – 10 kPaAmbient – 150°C> 5 mLPrimary Standard. Best for ambient/environmental data.[1]
Static (Capacitance Manometry) 10 Pa – 100 kPa50°C – 250°C> 20 mLSecondary Standard. Best for

and

curve generation.[1]
Correlation GC (C-GC) IndirectN/A< 10

L
High Throughput. Best when sample quantity is limited (<10 mg).[1]
Decision Logic for Researchers

The following decision tree illustrates the rigorous selection process for the optimal experimental setup.

MethodSelection Start Start: Define Measurement Goal SampleQty Is Sample Quantity > 5 mL? Start->SampleQty Purity Is Sample Purity > 99.5%? SampleQty->Purity Yes CGC PROTOCOL C: Correlation GC (Best for scarce/impure samples) SampleQty->CGC No (< 5 mL) TempRange Target Temperature Range? Transpiration PROTOCOL A: Transpiration Method (Best for 25°C - 100°C) TempRange->Transpiration Ambient (20-50°C) Static PROTOCOL B: Static Method (Best for > 50°C / Boiling Curve) TempRange->Static High T (>50°C) Purity->TempRange Yes Purity->CGC No (Impure) caption Figure 1: Decision matrix for selecting the optimal vapor pressure measurement technique.

Protocol A: Transpiration Method (The Gold Standard)

Objective: Determine absolute vapor pressure at ambient temperatures (20°C – 80°C) where static gauges struggle with sensitivity. Principle: An inert carrier gas (


 or He) flows over the liquid sample at a controlled rate. The gas becomes saturated with the sample vapor.[2] The vapor is then collected (trapped) and quantified.[2] Dalton’s Law is used to calculate 

.[1]
Experimental Setup
  • Carrier Gas: Ultra-high purity Nitrogen (99.999%).[1]

  • Mass Flow Controller (MFC): Range 0–100 sccm, calibrated to ±0.5%.

  • Saturator: A thermostated U-tube or coil containing 5,6-Dimethylundecane dispersed on glass beads (to maximize surface area).[1]

  • Temperature Control: Water bath stable to ±0.01 K.

  • Trap: Cryogenic trap (liquid

    
    ) or solvent trap (e.g., chilled Hexane).[1]
    
Step-by-Step Procedure
  • System Conditioning:

    • Coat 3mm glass beads with 5,6-Dimethylundecane.[1] Load into the saturator coil.

    • Purge the system with

      
       for 30 minutes to remove air/moisture.
      
  • Equilibration:

    • Immerse saturator in the thermostated bath at target

      
       (e.g., 298.15 K). Allow 60 mins for thermal equilibrium.
      
  • The Run:

    • Set MFC flow rate (

      
      ).[1] Crucial:  Perform runs at 3 different flow rates (e.g., 20, 40, 60 sccm) to verify saturation.
      
    • Flow gas for a precise time (

      
      ), typically 1–4 hours depending on volatility.[1]
      
  • Collection & Analysis:

    • Collect the transported analyte in the cold trap.

    • Wash the trap with a known internal standard solution (e.g., n-Dodecane in Hexane).[1]

    • Quantify the mass of 5,6-Dimethylundecane (

      
      ) via GC-FID.[1]
      
Calculation & Validity Check

Calculate vapor pressure (


) using the ideal gas law modification:

[1]

Where:

  • 
     = Moles of 5,6-Dimethylundecane collected.[1]
    
  • 
     = Total volume of carrier gas passed (
    
    
    
    ).[1]

Self-Validation Rule: Plot


 (apparent) vs. Flow Rate.
  • Valid: The line is horizontal (slope

    
     0), indicating thermodynamic equilibrium (saturation) was achieved.
    
  • Invalid: A negative slope indicates kinetic limitations (flow too fast for saturation).[1]

Protocol B: Correlation Gas Chromatography (C-GC)[1]

Objective: Rapid estimation of


 and Enthalpy of Vaporization (

) using retention indices. Ideal for screening or when <10 mg of sample is available.[1] Principle: In non-polar GC columns, the logarithm of the adjusted retention time (

) is linearly related to the reciprocal of temperature (

) and proportional to the vapor pressure of the solute.[3]
Experimental Setup
  • Instrument: GC-FID or GC-MS.[1]

  • Column: Non-polar capillary column (e.g., DB-1 or HP-5, 30m x 0.25mm).

  • Standards: A homologous series of n-alkanes (

    
     to 
    
    
    
    ) bracketing the target.
Workflow Logic

CGC_Workflow Inject Inject C10-C16 Mix + 5,6-DMU Isothermal Run Isothermal GC (e.g., 100, 110, 120°C) Inject->Isothermal CalcTR Calculate Adjusted Retention Time (t'R) Isothermal->CalcTR Regress Linear Regression ln(t'R) vs 1/T CalcTR->Regress Output Derive Enthalpy & VP Relative to n-Alkanes Regress->Output caption Figure 2: C-GC workflow for thermodynamic property extraction.

Calculation Protocol
  • Measure

    
    :  Record retention times for n-alkane standards and 5,6-Dimethylundecane at 3+ isothermal temperatures.
    
  • Calculate

    
    : 
    
    
    
    (where
    
    
    is the methane retention time).[1]
  • Correlate:

    
    [1]
    
    • Use the known

      
       of the closest eluting n-alkane (e.g., n-Tridecane) as the reference.
      
    • Since 5,6-Dimethylundecane is an alkane, its activity coefficient in the stationary phase is nearly identical to the n-alkane standards (

      
      ), making this method highly accurate for this specific compound.
      

Data Analysis & Reporting

Antoine Equation Fitting

Regardless of the method used, experimental data points (


) must be fitted to the Antoine Equation for interpolation:

[1]

Recommended Initial Parameters for 5,6-Dimethylundecane (Estimated):

  • A: ~6.1 (for P in kPa)[1]

  • B: ~1750[1]

  • C: ~ -80[1]

Note: These are starting estimates for non-linear regression. Final constants must be derived from your experimental data.

Quality Control Checklist

References

  • ASTM International. (2020).[1] Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope (ASTM D2879-10).[1] West Conshohocken, PA.[1] [1]

  • Chickos, J. S., & Acree, W. E. (2003).[1] Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002. Journal of Physical and Chemical Reference Data, 32(2), 519–878.[1] [1]

  • Verevkin, S. P. (2004).[1] Vapor Pressures and Vaporization Enthalpies of the n-Alkanes from C31 to C38 at T = 298.15 K by Correlation Gas Chromatography.[4] Journal of Chemical & Engineering Data, 49(3), 620–630.[1][4]

  • NIST Chemistry WebBook. Undecane, 5,6-dimethyl- Thermochemical Data.[1] SRD 69.[1] [1]

Sources

Troubleshooting & Optimization

resolving co-elution of 5,6-Dimethylundecane and n-tridecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Scientists and Researchers. This guide is designed to provide expert-level troubleshooting for a common and challenging separation issue in gas chromatography (GC): the co-elution of 5,6-Dimethylundecane and n-tridecane. As Senior Application Scientists, we understand that resolving structurally similar compounds is critical for accurate quantification and identification in complex matrices, from petrochemical analysis to drug development. This resource provides in-depth, scientifically grounded solutions to this specific separation challenge.

Frequently Asked Questions (FAQs)

Q1: Why are 5,6-Dimethylundecane and n-tridecane co-eluting in my GC analysis?

A1: The co-elution of 5,6-Dimethylundecane and n-tridecane, despite their structural differences, stems from a convergence of their physicochemical properties under typical GC conditions, particularly on non-polar stationary phases.

  • Analyte Structure: Both compounds are C13 alkanes (formula C13H28). N-tridecane is a linear, straight-chain alkane, while 5,6-Dimethylundecane is a branched alkane.

  • Boiling Point vs. Retention: On a standard non-polar stationary phase (like a 100% dimethylpolysiloxane), the elution order of non-polar compounds is primarily governed by their boiling points.[1][2] N-tridecane has a boiling point of approximately 234-236°C.[3][4][5] Branched alkanes generally have lower boiling points than their straight-chain isomers due to reduced surface area and weaker van der Waals forces. While the exact boiling point for 5,6-dimethylundecane is not readily published, it is expected to be slightly lower than that of n-tridecane.

  • The Co-elution Conundrum: The phenomenon of co-elution occurs because the elution in gas-liquid chromatography is not solely based on boiling point but on the equilibrium of the analyte between the carrier gas (mobile phase) and the stationary phase. The slightly lower boiling point (higher volatility) of 5,6-Dimethylundecane, which would suggest an earlier elution, is counteracted by its interaction with the stationary phase. Its more compact, branched structure can have subtle differences in interaction compared to the linear n-tridecane, leading to nearly identical retention times under specific conditions.

This relationship is best understood through the Kovats Retention Index (RI), which normalizes retention times relative to n-alkanes.[6] By definition, n-tridecane has an RI of 1300 on any stationary phase.[7] Branched alkanes will have different retention indices depending on the stationary phase, and achieving separation relies on selecting conditions that maximize the difference in these indices.

Troubleshooting Guide: Resolving the Co-elution

Resolving these two compounds requires systematically altering the chromatographic conditions to exploit the subtle differences in their chemical structure. The following sections provide a logical, step-by-step approach to achieving baseline separation.

Q2: What is the first parameter I should adjust to resolve these peaks?

A2: The most impactful initial step is to optimize the oven temperature program .[7][8] Temperature programming directly influences analyte vapor pressure and retention, and even minor adjustments can significantly affect the separation of closely eluting compounds.[9][10]

  • Establish a Baseline: Run your current method and record the retention time and peak width of the co-eluting pair.

  • Strategy 1: Reduce the Ramp Rate: A slower ramp rate increases the time analytes spend interacting with the stationary phase in the temperature range where they are migrating along the column. This can enhance the separation between compounds with small differences in volatility.[11]

    • Action: Decrease your primary oven ramp rate by 50% (e.g., from 10°C/min to 5°C/min).

    • Expected Outcome: Increased retention times for both peaks and potentially improved resolution. Peak broadening may occur, but the separation between the peak apexes should increase.

  • Strategy 2: Introduce an Isothermal Hold: If you know the approximate elution temperature of the pair, adding a short isothermal hold just before this temperature can provide the necessary time for the separation to occur.

    • Action: Introduce a 1-2 minute isothermal hold at a temperature approximately 10-15°C below the elution temperature of the co-eluting peaks.

    • Expected Outcome: Improved separation of the target pair. This is particularly effective if the compounds' relative volatilities change significantly within a narrow temperature range.

ParameterInitial MethodStrategy 1: Slower RampStrategy 2: Isothermal Hold
Initial Temp 50°C (hold 1 min)50°C (hold 1 min)50°C (hold 1 min)
Ramp 1 10°C/min to 250°C5°C/min to 250°C10°C/min to 195°C
Hold 1 NoneNoneHold at 195°C for 2 min
Ramp 2 NoneNone10°C/min to 250°C
Final Hold 5 min5 min5 min
Example temperature programs assuming an elution temperature of ~205-210°C.
Q3: My peaks are still co-eluting after adjusting the temperature. What's the next step?

A3: If temperature optimization is insufficient, the next logical step is to change the stationary phase . The choice of stationary phase is the most powerful tool for altering selectivity in gas chromatography.[12][13]

The goal is to move away from a phase that separates primarily by boiling point to one that introduces different interaction mechanisms.

  • Standard Non-Polar Phases (e.g., DB-1, HP-5ms): These are typically 5% phenyl / 95% dimethylpolysiloxane phases. Separation is dominated by dispersion forces and is heavily correlated with analyte boiling point, which is why your compounds are co-eluting.

  • Intermediate Polarity Phases (e.g., DB-35ms, DB-17ms): Increasing the phenyl content (e.g., to 35% or 50% phenyl-methylpolysiloxane) introduces π-π interactions.[11] While both analytes are alkanes and lack pi bonds, the increased polarity of the phase can alter the overall retention mechanism enough to resolve isomers.

  • Polar Phases (e.g., WAX columns): Polyethylene glycol (PEG) phases are highly polar and separate based on an analyte's ability to participate in hydrogen bonding and dipole-dipole interactions. While alkanes are non-polar, a highly polar stationary phase can sometimes provide unique selectivity for isomers based on subtle differences in their induced dipoles and molecular shape.

  • Shape-Selective Phases: For complex hydrocarbon separations, specialized phases like porous layer open tubular (PLOT) columns (e.g., Alumina PLOT) can provide separation based on molecular shape and size.[14][15] An Alumina PLOT column is highly selective for C1-C5 hydrocarbons but may offer unique selectivity for larger isomers as well.

G Start Co-elution on Non-Polar Column (e.g., DB-5ms) ChangePhase Change Stationary Phase Start->ChangePhase Intermediate Select Intermediate Polarity (e.g., 35% Phenyl-Methyl) ChangePhase->Intermediate First Choice Polar Select Polar Phase (e.g., WAX) ChangePhase->Polar Alternative PLOT Select PLOT Column (e.g., Alumina BOND) ChangePhase->PLOT For Volatiles/ Shape Selectivity Resolved Resolution Achieved Intermediate->Resolved Polar->Resolved PLOT->Resolved MDGC Consider Multi-Dimensional GC (MDGC) for complex matrix Resolved->MDGC If matrix is still an issue

Caption: Troubleshooting workflow for column selection.

Q4: Can I improve separation without changing the column?

A4: Yes. After optimizing the temperature program, you can adjust the carrier gas flow rate (or linear velocity) . While this primarily affects column efficiency (peak width), it can sometimes be sufficient to resolve closely eluting peaks.

The relationship between carrier gas linear velocity and column efficiency (measured as Height Equivalent to a Theoretical Plate, or HETP) is described by the van Deemter equation. Every column has an optimal linear velocity at which it performs most efficiently (i.e., produces the sharpest peaks).

  • Operating at the Optimum: By setting the flow rate to the optimal linear velocity for your carrier gas (Helium ~30-40 cm/s, Hydrogen ~40-50 cm/s), you maximize the number of theoretical plates in your column, which sharpens peaks and can improve the resolution of critical pairs.

  • Constant Flow vs. Constant Pressure: During a temperature program, the viscosity of the carrier gas increases.

    • In Constant Pressure mode, this causes the linear velocity to decrease as the run progresses.

    • In Constant Flow mode, the instrument's electronic pneumatic control (EPC) increases the head pressure to maintain a consistent flow rate and linear velocity. For most applications, Constant Flow mode is superior as it keeps the column operating closer to its optimal efficiency throughout the entire temperature ramp, leading to better peak shapes for later eluting compounds.

  • Switch to Constant Flow Mode: If you are using Constant Pressure mode, switch your method to Constant Flow. This is a simple parameter change in your GC software.

  • Determine Optimal Flow: Consult your column manufacturer's guidelines for the optimal linear velocity for your column dimensions and carrier gas.

  • Test a Range:

    • Set your method to the recommended optimal linear velocity.

    • Run the analysis.

    • Decrease the linear velocity by 15-20% and run the analysis again. This will increase run time but may improve resolution.

    • Increase the linear velocity by 15-20% and run the analysis. This will decrease run time but may sacrifice some resolution.

    • Compare the chromatograms to find the best balance of resolution and analysis time.

ParameterSetting 1 (Sub-Optimal)Setting 2 (Optimal)Setting 3 (Faster)
Control Mode Constant FlowConstant FlowConstant Flow
Carrier Gas HeliumHeliumHelium
Linear Velocity 25 cm/sec35 cm/sec 45 cm/sec
Expected Resolution Potentially HigherBaseline/Target Potentially Lower
Analysis Time LongestModerateShortest
Example parameters for a 30m x 0.25mm ID column.

Advanced Solutions

Q5: I've tried everything and still have co-elution. What are my options?

A5: If conventional GC methods fail, you may need to employ more advanced techniques such as Multi-Dimensional Gas Chromatography (MDGC or GCxGC) .

MDGC involves using two columns of different selectivity connected via a switching device (e.g., a Deans switch).[3] A portion of the effluent from the first column (containing the co-eluting pair) is selectively "heart-cut" and transferred to the second column. This second column, having a different stationary phase, provides an orthogonal separation mechanism, almost always resulting in the complete resolution of the co-eluting compounds. While complex, this is a powerful technique for analyzing trace compounds in highly complex matrices.[3]

References

  • Shimadzu Corporation. (2012). The analysis of olefine and aromatic hydrocarbon in hydrocarbon mixture using Multi-Dimensional GC/GCMS system. IMSC 2012 PTh. Available at: [Link]

  • PubChem. (n.d.). n-Tridecane. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Phenomenex Inc. (2025, August 12). Temperature Programming for Better GC Results. Retrieved February 20, 2026, from [Link]

  • Lehotay, S. J., & Poole, C. F. (2022, April 7). 2.5E: GC Parameters. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Tridecane. Retrieved February 20, 2026, from [Link]

  • Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. Flavour and Fragrance Journal, 23(5), 297-303. Available at: [Link]

  • Rasheed, H. A., & Adewumi, C. N. (2025). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. International Journal of Science and Research Archive, 6(2), 220-228. Available at: [Link]

  • Hinshaw, J. V. (2022, April 15). Temperature Programmed GC: Why Are All Those Peaks So Sharp?. LCGC International. Available at: [Link]

  • PubChem. (n.d.). 5,6-Dimethyldecane. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Hinshaw, J. V. (2020, December 19). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. Available at: [Link]

  • Bramston-Cook, R. (n.d.). Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns. Lotus Consulting. Available at: [Link]

  • The Pherobase. (2025, January 22). The Kovats Retention Index: 3,6-Dimethylundecane (C13H28). Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Undecane, 5,6-dimethyl-. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • Phenomenex Inc. (2020, August 11). GC Basics: Constant Pressure, Flow, and Common Confusion. Retrieved February 20, 2026, from [Link]

  • Norwegian Research Information Repository. (2024, July 5). Summary of bachelor's Thesis. NTNU. Retrieved February 20, 2026, from [Link]

  • Restek Corporation. (2020, November 1). Restek's PLOT Column Family. Retrieved February 20, 2026, from [Link]

  • Nelson, D. R., & Blomquist, G. J. (2017). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons. Retrieved February 20, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Undecane, 5,6-dimethyl- (CAS 17615-91-7). Retrieved February 20, 2026, from [Link]

  • n-Tridecane - NMPPDB. (n.d.). Retrieved February 20, 2026, from [Link]

  • Gasmet. (n.d.). Tridecane. Retrieved February 20, 2026, from [Link]

  • Siddiquee, S., et al. (2012). Separation and identification of hydrocarbons and other volatile compounds from cultures of Aspergillus niger by GC–MS using two different capillary columns and solvents. Journal of King Saud University - Science, 24(1), 47-58. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of branched hydrocarbons. Retrieved February 20, 2026, from [Link]

Sources

distinguishing 5,6-Dimethylundecane from 2,6-Dimethylundecane in GC

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chromatography Technical Support Center.

Below is the technical dossier for distinguishing 5,6-Dimethylundecane from 2,6-Dimethylundecane . This guide is structured to address the specific chromatographic and spectrometric challenges associated with separating these C13 alkane isomers.

Executive Summary

Distinguishing 2,6-dimethylundecane (2,6-DMU) from 5,6-dimethylundecane (5,6-DMU) requires a dual-approach strategy. While both isomers share the molecular formula


 and molecular weight (184.36  g/mol ), they exhibit distinct physicochemical behaviors:
  • Chromatography (GC): 2,6-DMU typically elutes before 5,6-DMU on non-polar phases due to the "iso-alkane" effect of the terminal branching.[1]

  • Mass Spectrometry (MS): 5,6-DMU exhibits a diagnostic "vicinal cleavage" pattern (m/z 85 & 99), whereas 2,6-DMU is dominated by terminal isopropyl fragmentation (m/z 43 & M-43).[1]

Part 1: Chromatographic Separation (The "When")

Q: I am seeing a single broad peak or shoulder. How do I resolve these isomers?

A: These isomers have a Retention Index (RI) difference of approximately 7–10 units on standard non-polar columns.[1] Co-elution is common if the temperature ramp is too aggressive.[1]

1.1 Expected Retention Indices (Kovats)

Data based on 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) and 5% Phenyl phases (e.g., DB-5, HP-5).

CompoundStructure TypeExpected RI (DB-5)Elution Order
2,6-Dimethylundecane Isolated Branching (Terminal)1216 ± 2 1st
5,6-Dimethylundecane Vicinal Branching (Central)1223 ± 3 2nd
n-Dodecane (Ref)Linear1200Pre-elutes
n-Tridecane (Ref)Linear1300Post-elutes

Technical Insight: The 2-position methyl group (iso-structure) significantly lowers the boiling point and retention relative to the linear chain. The 5,6-isomer, having central crowding, retains slightly longer than the 2,6-isomer but still elutes significantly earlier than n-tridecane.[1]

1.2 Optimized Method Parameters

To resolve a


 of 7, you need high plate counts.[1]
  • Column: 30m or 60m x 0.25mm ID x 0.25µm film (DB-5MS or equivalent).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Critical Temperature Ramp:

    • Start: 60°C (hold 1 min)

    • Ramp 1: 20°C/min to 100°C

    • Ramp 2 (Resolution Zone): 2°C/min to 140°C[1]

    • Ramp 3: 30°C/min to 300°C

  • Why this works: The slow ramp (2°C/min) through the C10-C14 elution window maximizes the interaction difference between the stationary phase and the slightly different molecular shapes of the isomers.

Part 2: Mass Spectral Identification (The "What")

Q: The retention times are drifting. How can I confirm identity using MS?

A: Retention time is variable; fragmentation physics is constant.[1] You must look for the "Vicinal Split" vs. the "Terminal Drop." [1]

2.1 The Fragmentation Logic
  • 2,6-Dimethylundecane: Contains a terminal isopropyl group (

    
    ).[1]
    
    • Dominant Ion: m/z 43 (Isopropyl cation,

      
      ).[1]
      
    • Secondary Ion: m/z 141 (M-43, loss of isopropyl).[1]

    • Pattern: Resembles a standard iso-alkane.[1]

  • 5,6-Dimethylundecane: Contains a weak bond between C5 and C6 (two tertiary carbons).[1]

    • Mechanism: The molecule preferentially snaps in half at the 5-6 bond.

    • Fragment A (Left): 2-methylpentyl cation

      
      m/z 85  (
      
      
      
      ).[1]
    • Fragment B (Right): 2-methylhexyl cation

      
      m/z 99  (
      
      
      
      ).[1]
    • Pattern: A distinct "doublet" of 85 and 99 is the fingerprint of 5,6-DMU.

2.2 Diagnostic Ion Table[1]
Feature2,6-Dimethylundecane5,6-Dimethylundecane
Base Peak (100%) m/z 43 (or 57)m/z 85 or 99
Key Transition Loss of 43 (M

141)
Cleavage 5-6 (M

85 + 99)
m/z 85 Intensity Moderate (random cleavage)High / Dominant
m/z 99 Intensity Low/ModerateHigh / Dominant
Molecular Ion (184) Very Weak (<1%)Very Weak (<1%)
2.3 Visualizing the Fragmentation Pathways

MS_Fragmentation cluster_0 2,6-Dimethylundecane cluster_1 5,6-Dimethylundecane Node26 Precursor (M+ 184) Frag43 m/z 43 (Isopropyl) Node26->Frag43 Terminal Cleavage Frag141 m/z 141 (M - 43) Node26->Frag141 Loss of Isopropyl Node56 Precursor (M+ 184) Frag85 m/z 85 (C5-C6 Cleavage) Node56->Frag85 Vicinal Bond Break (Dominant) Frag99 m/z 99 (C5-C6 Cleavage) Node56->Frag99 Vicinal Bond Break (Dominant)

Caption: Comparative fragmentation pathways. Note the symmetric central cleavage for the 5,6-isomer versus the terminal cleavage for the 2,6-isomer.

Part 3: Troubleshooting & FAQs

Ticket #101: "I see a peak at RI 1216, but the mass spectrum is noisy."

Diagnosis: You are likely at the limit of detection, or you have background interference.[1] Action:

  • Extract Ion Chromatogram (EIC): Do not rely on the Total Ion Chromatogram (TIC).

  • Plot EIC m/z 85 + 99 . If the peaks align perfectly at RI 1223, it is 5,6-DMU.[1]

  • Plot EIC m/z 141 . If it aligns at RI 1216, it is 2,6-DMU.[1]

Ticket #102: "Can I use a Wax (Polar) column?"

Analysis: While possible, it is not recommended for primary identification.[1] Reasoning: Branched alkanes have poor solubility in polyethylene glycol (Wax) phases.[1] Separation is driven purely by volatility, compressing the peaks.[1] Recommendation: Stick to 100% Dimethylpolysiloxane (DB-1) or (5%-Phenyl)-methylpolysiloxane (DB-5) for the most reliable Kovats Index matching.

Ticket #103: "My standard n-alkanes are not aligning with literature values."

Fix: Ensure you are calculating Linear Retention Indices (LRI) , not just comparing retention times. Formula:



Where 

is the carbon number of the n-alkane eluting before your peak. If your calculated LRI for the suspected 2,6-DMU is 1216 ± 5, your identification is valid.

References

  • NIST Chemistry WebBook. Undecane, 2,6-dimethyl- Mass Spectrum & Retention Indices.[1] National Institute of Standards and Technology.[1][2] Available at: [Link]

  • NIST Chemistry WebBook. Undecane, 5,6-dimethyl- Mass Spectrum & Retention Indices.[1][2] National Institute of Standards and Technology.[1][2] Available at: [Link]

  • PubChem. 2,6-Dimethylundecane Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Goodner, K. L. (2008).[1][3] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[1][3] LWT - Food Science and Technology.[1][3] (Contextualizing RI modeling for branched alkanes).

  • University of Nebraska-Lincoln. Elution Patterns From Capillary GC For Methyl-Branched Alkanes. (Detailed discussion on elution order of dimethyl isomers). Available at: [Link]

Sources

optimizing temperature programs for 5,6-Dimethylundecane separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature Programs for 5,6-Dimethylundecane Separation Document ID: TS-GC-C13-ISO-001 Audience: Analytical Chemists, Process Engineers, Drug Development Scientists

Diagnostic & Triage: Why is my separation failing?

Q: I am seeing co-elution of 5,6-Dimethylundecane with n-Dodecane or n-Tridecane. How do I resolve this?

A: This is a classic "Critical Pair" resolution issue caused by the similarity in boiling points and Van der Waals interactions.

  • The Science: 5,6-Dimethylundecane (

    
    ) is a branched alkane. On non-polar columns (e.g., DB-5, HP-5), it typically exhibits a Kovats Retention Index (RI) between 1260 and 1280 , placing it directly between n-Dodecane (RI 1200) and n-Tridecane (RI 1300).
    
  • The Fix: You must flatten the temperature ramp specifically during the elution window of the critical pair. A standard

    
     ramp is often too fast to allow the stationary phase to discriminate between the slightly more compact branched isomer and the linear alkanes.
    
  • Action: Implement a Mid-Ramp Hold or Slow-Ramp Zone . (See Protocol A below).

Q: My 5,6-Dimethylundecane peak exhibits significant tailing (Asymmetry factor > 1.5). Is this a temperature issue?

A: Rarely. Peak tailing for saturated hydrocarbons usually indicates flow path activity or cold spots , not oven programming errors.

  • The Science: Alkanes are non-polar and generally inert. Tailing suggests the molecule is condensing in the inlet or detector transfer line, or you have a "cold spot" where the volatilized sample re-condenses.

  • The Fix:

    • Check Inlet Temp: Ensure the inlet is at least

      
       (approx. 
      
      
      
      above the analyte's boiling point of
      
      
      ).
    • Liner Choice: Switch to a deactivated split/splitless liner with glass wool to promote vaporization.

    • Column Installation: Re-cut the column ends (

      
      ) to remove ferrule debris.
      
Method Optimization: The "Mid-Ramp" Protocol

To achieve baseline resolution (


), we utilize a multi-step temperature program that maximizes efficiency (

) only when necessary, saving overall run time.
Protocol A: Optimized Multi-Ramp Temperature Program

Objective: Isolate 5,6-Dimethylundecane from complex hydrocarbon matrices.

ParameterSettingRationale
Column 5% Phenyl-arylene (e.g., DB-5MS, Rxi-5Sil MS),

Standard non-polar phase provides separation based on boiling point and slight shape selectivity.
Carrier Gas Helium @

(Constant Flow)
Constant flow prevents linear velocity drop at higher temperatures, maintaining efficiency.
Inlet

, Split 20:1
High split ratio ensures narrow initial band width.
Initial Oven

(Hold

)
Solvent focusing effect.
Ramp 1

to

Fast ramp to move past solvent and light (

) alkanes quickly.
Ramp 2 (Critical)

to

The Separation Window. Slowing the ramp here maximizes the

between elution of isomers.
Ramp 3

to

(Hold

)
Bake-out of heavy contaminants (

).

Validation Check: Calculate the Resolution (


) between 5,6-Dimethylundecane and the nearest neighbor (likely n-Tridecane).


If

, lower Ramp 2 rate to

.
Advanced Troubleshooting Logic

The following workflow illustrates the decision process for optimizing the separation of branched alkanes.

MethodOptimization Start Initial Run (10°C/min Ramp) CheckRes Calculate Resolution (Rs) of Critical Pair Start->CheckRes Decision Is Rs > 1.5? CheckRes->Decision Success Method Validated Proceed to Calibration Decision->Success Yes AnalyzeSeparation Analyze Peak Width (W) and Separation (Δt) Decision->AnalyzeSeparation No NarrowPeaks Peaks are narrow but Δt is too small? AnalyzeSeparation->NarrowPeaks WidePeaks Peaks are broad? AnalyzeSeparation->WidePeaks ActionTemp Decrease Ramp Rate (Optimize Selectivity α) NarrowPeaks->ActionTemp Thermodynamic Issue ActionFlow Increase Linear Velocity or Check Inlet (Efficiency N) WidePeaks->ActionFlow Kinetic Issue ActionTemp->CheckRes Re-inject ActionFlow->CheckRes Re-inject

Figure 1: Decision tree for optimizing GC separation of closely eluting isomers. Blue nodes indicate calculation steps; Red nodes indicate analysis of failure modes.

Frequently Asked Questions (FAQs)

Q: Can I use an isothermal method instead of a ramp? A: While possible, it is not recommended for this specific application.

  • Risk: Isothermal runs at the elution temperature of 5,6-Dimethylundecane (

    
     column temp) will cause early eluters (solvent) to have almost zero retention, and late eluters (matrix components) to broaden excessively (band broadening).
    
  • Exception: If you are analyzing a pure standard with no matrix, an isothermal run at

    
     may provide the highest resolution but will require a longer run time.
    

Q: How does the "Dead Time" affect my temperature program? A: The "Hold Time" (


) is critical.
  • Rule of Thumb: Your initial isothermal hold (at

    
    ) should be at least equal to the column dead time (usually 
    
    
    
    minutes for a
    
    
    column). This allows the solvent to traverse the column and creates a "solvent focusing" effect, sharpening the peaks of early eluting alkanes.

Q: I switched to a Wax column (PEG), and the elution order changed. Why? A: Polar columns (Wax) separate based on dipole-dipole interactions.

  • Mechanism: While alkanes are non-polar, the polarizability of the branched 5,6-dimethyl structure differs slightly from the straight chain. However, Wax columns generally have lower maximum temperatures (

    
    ), which risks column bleed if your sample contains high-boiling hydrocarbons. Stick to 5% Phenyl (DB-5)  phases for robustness unless chiral separation is specifically required.
    
References
  • NIST Mass Spectrometry Data Center. "Undecane, 5,6-dimethyl-."[1] NIST Chemistry WebBook, SRD 69. Accessed February 20, 2026. [Link]

  • Restek Corporation. "GC Temperature Programming—10 Things You Absolutely Need to Know." Chromatography Online. Accessed February 20, 2026. [Link]

  • Phenomenex. "Temperature Programming for Better GC Results." Phenomenex Blog. Accessed February 20, 2026. [Link]

  • The Pherobase. "Retention Index: 3,6-Dimethylundecane (Analogous Structure)." Database of Pheromones and Semiochemicals. Accessed February 20, 2026. [Link]

Sources

Technical Support Center: Troubleshooting Mass Spectral Fragmentation of 5,6-Dimethylundecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting the mass spectral fragmentation patterns of 5,6-Dimethylundecane. This guide is designed for researchers, scientists, and drug development professionals who utilize gas chromatography-mass spectrometry (GC-MS) for the analysis of branched alkanes. Here, we will delve into the intricacies of interpreting the mass spectrum of 5,6-Dimethylundecane, providing in-depth, field-proven insights to help you overcome common challenges in your experimental work.

Introduction to Alkane Fragmentation in Mass Spectrometry

When a 5,6-Dimethylundecane molecule is introduced into an electron ionization (EI) mass spectrometer, it is bombarded by high-energy electrons. This process ejects an electron from the molecule, forming a positively charged molecular ion (M+•).[1] This molecular ion is often unstable and rapidly undergoes fragmentation, breaking down into smaller, positively charged ions and neutral radicals.[1] The resulting mass spectrum is a unique fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments plotted against their relative abundance.

For branched alkanes like 5,6-Dimethylundecane, fragmentation is not random. It is governed by the principles of carbocation stability, with cleavage preferentially occurring at the points of branching to form more stable secondary (2°) or tertiary (3°) carbocations.[1][2] The stability of carbocations follows the order: tertiary > secondary > primary.[1][3][4][5] This fundamental principle is key to deciphering the complex fragmentation patterns you observe.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that arise during the analysis of 5,6-Dimethylundecane's mass spectrum.

Q1: Why is the molecular ion peak (M+) for 5,6-Dimethylundecane weak or absent in my spectrum?

A1: It is very common for the molecular ion peak of highly branched alkanes to be of low abundance or entirely missing from the mass spectrum.[1][2][6] The molecular ion of 5,6-Dimethylundecane has a mass of 184.36 g/mol .[7] The instability of the molecular ion is due to the high propensity for fragmentation at the branched 5 and 6 positions.[2][8] This cleavage leads to the formation of more stable carbocations, a thermodynamically favorable process that dominates over the survival of the intact molecular ion.[2][3][5]

  • Expert Insight: If identifying the molecular weight is critical, consider using "soft" ionization techniques like Chemical Ionization (CI) or Field Ionization (FI). These methods impart less energy to the molecule, reducing fragmentation and often yielding a more prominent molecular ion or a protonated molecule peak ([M+H]+).

Q2: What are the major fragment ions I should expect to see for 5,6-Dimethylundecane, and why?

A2: The mass spectrum of 5,6-Dimethylundecane is characterized by preferential cleavage at the C5-C6 bond and the bonds adjacent to this branching. This is because these cleavages result in the formation of highly stable secondary and tertiary carbocations.[1][2]

The most significant fragmentation pathway involves the cleavage of the C5-C6 bond. This can result in two primary fragment ions:

  • Cleavage at C5-C6 with charge retention on the C5 side: This would lead to the formation of a C8H17+ ion with an m/z of 113.

  • Cleavage at C5-C6 with charge retention on the C6 side: This would also produce a C8H17+ ion with an m/z of 113.

Another highly probable fragmentation is the cleavage of the C4-C5 bond, leading to the loss of a butyl radical and the formation of a stable secondary carbocation at m/z 127 (C9H19+). Similarly, cleavage of the C6-C7 bond would result in the loss of a pentyl radical and the formation of a stable secondary carbocation at m/z 113 (C8H17+).

You should also observe a series of smaller fragment ions corresponding to the general formula [CnH2n+1]+, which appear as clusters of peaks separated by 14 atomic mass units (amu), representing the loss of successive CH2 groups.[1] The most abundant of these are often the propyl (m/z 43) and butyl (m/z 57) cations.[9]

Q3: How can I differentiate 5,6-Dimethylundecane from its isomers, such as 3,6-Dimethylundecane or 6,6-Dimethylundecane, using mass spectrometry?

A3: While isomers of dimethylundecane will have the same molecular weight (184.36 g/mol ), their fragmentation patterns will differ due to the different locations of the methyl branches.[1]

  • For 3,6-Dimethylundecane: Expect prominent peaks resulting from cleavage at the C3 and C6 positions. Cleavage at C3 could lead to the loss of an ethyl radical (m/z 155) or a propyl radical (m/z 141). Cleavage at C6 would produce different fragments than those from 5,6-Dimethylundecane.

  • For 6,6-Dimethylundecane: This isomer has a quaternary carbon at the 6-position. Cleavage at this point is highly favored, leading to the formation of a very stable tertiary carbocation. You would expect to see a prominent peak corresponding to the loss of the larger alkyl group attached to the quaternary carbon.

By carefully analyzing the m/z values and relative abundances of the major fragment ions, you can deduce the branching pattern.[1] Comparing your experimental spectrum to a reference library like the NIST Mass Spectral Library is also a crucial step for confirmation.[1][10]

Q4: I see a series of peaks at m/z 43, 57, 71, 85, etc. What do these represent?

A4: This series of peaks is characteristic of all alkanes and corresponds to alkyl carbocations with the general formula [CnH2n+1]+.[1][6]

  • m/z 43: Propyl cation (C3H7+)

  • m/z 57: Butyl cation (C4H9+)

  • m/z 71: Pentyl cation (C5H11+)

  • m/z 85: Hexyl cation (C6H13+)

These ions are formed by various C-C bond cleavages along the alkane chain.[9] In branched alkanes, the relative intensities of these peaks will be altered compared to a straight-chain alkane due to the preferred fragmentation at the branch points.[6]

Q5: Is the McLafferty rearrangement relevant for the fragmentation of 5,6-Dimethylundecane?

A5: The McLafferty rearrangement is a specific fragmentation mechanism that is prominent in molecules containing a carbonyl group and an available gamma-hydrogen.[11][12][13] Since 5,6-Dimethylundecane is a saturated hydrocarbon and lacks a carbonyl group, the classic McLafferty rearrangement does not occur.[13] The fragmentation of alkanes is dominated by direct bond cleavages (sigma bond cleavage) to form stable carbocations.[14]

Experimental Protocol: GC-MS Analysis and Spectrum Interpretation

This section provides a general workflow for the analysis of 5,6-Dimethylundecane and interpretation of its mass spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve a small amount of the 5,6-Dimethylundecane sample in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be in the range of 10-100 ppm.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

      • Injector Temperature: 250 °C.

      • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating alkanes. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

      • Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Final hold: 5 minutes at 280 °C.[1]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-250.

      • Scan Speed: At least 2 scans/second.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 5,6-Dimethylundecane.

    • Identify the molecular ion peak (if present) and the major fragment ions.[1]

    • Compare the acquired mass spectrum with a reference library (e.g., NIST Mass Spectral Library) for confirmation.[1]

Data Interpretation Summary
m/z Value Possible Fragment Ion Significance
184[C13H28]+•Molecular Ion (often weak or absent)
169[C12H25]+Loss of a methyl radical (•CH3)
155[C11H23]+Loss of an ethyl radical (•C2H5)
127[C9H19]+Cleavage at C4-C5, loss of a butyl radical
113[C8H17]+Cleavage at C5-C6 or C6-C7
85[C6H13]+Hexyl cation
71[C5H11]+Pentyl cation
57[C4H9]+Butyl cation (often a prominent peak)
43[C3H7]+Propyl cation (often a prominent peak)

Visualizing Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways of 5,6-Dimethylundecane.

fragmentation1 M 5,6-Dimethylundecane (M+•) m/z 184 F1 C8H17+ m/z 113 M->F1 Cleavage at C5-C6 R1 + C5H11• fragmentation2 M 5,6-Dimethylundecane (M+•) m/z 184 F2 C9H19+ m/z 127 M->F2 Cleavage at C4-C5 R2 + C4H9•

Caption: Fragmentation involving cleavage at the C4-C5 bond.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.2. Retrieved from [Link]

  • Unknown. (n.d.). Branched chain alkanes. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PSIBERG. (2023, January 20). Carbocation Stability. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Scottish Government. (2020, July 9). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Retrieved from [Link]

  • PubMed. (2007, September 5). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Retrieved from [Link]

  • HSCprep. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Undecane, 5,6-dimethyl-. Retrieved from [Link]

  • Hovogen. (2025, August 18). A Comprehensive Guide to Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

  • AK Lectures. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • SlideShare. (n.d.). McLafferty Rearrangement.pptx. Retrieved from [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]

  • RSC Publishing. (2017, February 13). Stabilization of carbocations CH 3 + , C 2 H 5 + , iC 3 H 7 + , tert-Bu + , and cyclo-pentyl + in solid phases: experimental data versus calculations. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • Unknown. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS-fractionation of n-alkane test mixture. (A) On-line recorded MS.... Retrieved from [Link]

  • Reddit. (2025, May 7). (Mass spectrometry) I don't get why the fragmentation pattern of branched alkanes gives double peaks of CₙH₂ₙ⁺·/CₙH₂ₙ₊₁⁺. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.10: Fragmentation - Stable Cations. Retrieved from [Link]

  • NIST. (n.d.). Undecane, 5,6-dimethyl-. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 22). 3 Factors That Stabilize Carbocations. Retrieved from [Link]

  • Chemistry Steps. (2025, July 10). Carbocation Stability. Retrieved from [Link]

  • NIST. (n.d.). Decane, 5,6-dimethyl-. Retrieved from [Link]

  • Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PMC. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Retrieved from [Link]

  • PubChem. (n.d.). 6,6-Dimethylundecane. Retrieved from [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dimethylundecane. Retrieved from [Link]

  • NIST. (n.d.). Undecane, 4,6-dimethyl-. Retrieved from [Link]

  • NIST. (n.d.). Decane, 3,6-dimethyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 12). 13.6: Interpreting Mass Spectra. Retrieved from [Link]

  • YouTube. (2020, December 29). Mass Spec A level Question 4. Retrieved from [Link]

Sources

Technical Guide: Optimizing Peak Symmetry & Resolution for Branched Alkanes in GC

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Analytical Chemists, and Drug Development Professionals From: Senior Application Scientist, Chromatography Technical Center Subject: Troubleshooting Peak Symmetry and Isomer Resolution for Branched Alkanes

Executive Summary

Achieving perfect peak symmetry for branched alkanes requires distinguishing between thermodynamic asymmetry (interaction with the system) and chromatographic overlap (co-elution of isomers). Unlike n-alkanes, branched isomers possess lower boiling points and compact molecular shapes, leading to critical pairs that often manifest as "pseudo-tailing" or shoulders. This guide provides self-validating protocols to diagnose and correct these issues, ensuring data integrity for quantitative analysis.

Part 1: The Diagnostics of Peak Shape

Before adjusting hardware, you must classify the distortion. Use the Asymmetry Factor (


)  calculated at 10% peak height.
SymptomVisual Characteristic

Value
Root Cause
Ideal Gaussian, symmetrical0.9 – 1.2Optimized System
Tailing "Ski slope" trailing edge> 1.2Active sites, dead volume, or co-elution
Fronting "Shark fin" leading edge< 0.9Column overload (Mass > Capacity)
Shouldering Split or inflection on slopeN/ACo-elution of isomers (Resolution issue)
Part 2: Troubleshooting & Optimization (Q&A)
Q1: Why do my branched alkanes exhibit tailing while n-alkanes in the same run appear symmetrical?

Diagnosis: This is rarely "chemical tailing" (adsorption) because alkanes are non-polar and lack functional groups to interact with silanols. Root Cause: It is likely "Pseudo-Tailing" caused by partial separation of isomers. Branched alkanes (e.g., 2-methylheptane vs. 3-methylheptane) have boiling points very close to each other. Corrective Action:

  • Thermodynamic Check: Lower the temperature ramp rate (e.g., from 10°C/min to 2°C/min) around the elution time. If the "tail" begins to split into a second peak, it is a resolution issue, not asymmetry.

  • Phase Selection: Ensure you are using a 100% Dimethyl Polysiloxane column (e.g., DB-1, HP-1). This phase separates purely by boiling point (dispersive forces), which is ideal for alkane isomers. Phases with phenyl content (e.g., DB-5) introduce

    
    -
    
    
    
    interactions that may compress the separation of saturated hydrocarbons.
Q2: I see significant peak fronting (shark fin shape). How do I fix this without changing the column?

Diagnosis: The column's stationary phase is saturated (Mass Overload). Branched alkanes are highly soluble in non-polar phases, but limited surface area causes the "flood" effect. Corrective Action:

  • Increase Split Ratio: If currently 10:1, increase to 50:1 or 100:1. This linearly reduces mass on-column.

  • Thick Film Protocol: If trace analysis requires splitless injection, you must use a column with a thicker film (

    
    ). This increases sample capacity (
    
    
    
    ) significantly.
    • Rule of Thumb: Doubling film thickness roughly doubles loadability but increases retention time.

Q3: My peaks are broad and asymmetrical in splitless injection. Is it the solvent?

Diagnosis: Likely a Solvent Effect Violation . Mechanism: For sharp peaks in splitless mode, the initial oven temperature must be low enough to condense the solvent and focus the analytes (Solvent Focusing). Protocol:

  • Identify the solvent boiling point (e.g., Hexane = 68°C).

  • Set Initial Oven Temperature to 20°C below the solvent boiling point (e.g., 48°C).

  • Hold this temperature for the duration of the splitless purge time (usually 0.5 – 1.0 min).

Part 3: Advanced Experimental Protocols
Protocol A: The Kovats Retention Index (KI) Validation

Use this to confirm if a "tailing" peak is actually a specific branched isomer.

Principle: Branched alkanes elute before the n-alkane of the same carbon number on non-polar columns. Their position is fixed relative to n-alkanes.

  • Run Standard: Inject a C7–C20 n-alkane mix (ladder).

  • Run Sample: Inject your branched alkane sample under identical conditions.

  • Calculate KI:

    
    
    
    • 
      : Retention time of branched alkane.[1]
      
    • 
      : Retention time of n-alkane eluting before target.
      
    • 
      : Retention time of n-alkane eluting after target.
      
  • Validation: Compare calculated

    
     with literature values. If your peak has an unstable 
    
    
    
    value across different ramp rates, it is likely a co-eluting mixture, not a single compound.
Protocol B: Optimizing Resolution for Isomers

If "tailing" is confirmed as co-elution, use this workflow to separate them.

  • Column Dimensions: Switch to a narrower ID column (0.25 mm

    
     0.18 mm or 0.10 mm).
    
    • Why? Efficiency (

      
      ) increases as column radius decreases.[2]
      
  • Carrier Gas: Switch from Helium to Hydrogen .

    • Why? Hydrogen has a flatter Van Deemter curve, maintaining high efficiency at the higher linear velocities needed for fast, sharp peaks.

  • Temperature Program: Use a "mid-ramp hold."

    • Ramp fast to 20°C below the isomer cluster elution temp.

    • Slow ramp (1-2°C/min) through the cluster.

    • Resume fast ramp to clean column.

Part 4: Visualizing the Troubleshooting Logic
Figure 1: Diagnostic Logic for Peak Symmetry

This flowchart guides the user from the visual symptom to the specific hardware or method fix.

G Start Analyze Peak Shape Symptom1 Fronting (Shark Fin) As < 0.9 Start->Symptom1 Symptom2 Tailing (Ski Slope) As > 1.2 Start->Symptom2 Symptom3 Shoulder / Split Top Start->Symptom3 Cause1 Column Overload Symptom1->Cause1 Cause2 Adsorption (Active Sites) Symptom2->Cause2 Trace Polar Impurities? Cause3 Dead Volume / Install Symptom2->Cause3 All Peaks Tail? Cause4 Co-elution of Isomers Symptom2->Cause4 Only Branched Peaks Tail? Symptom3->Cause4 Fix1 Action: Increase Split Ratio or Thicker Film (df) Cause1->Fix1 Fix2 Action: Trim Column Inlet (10-20 cm) & Change Liner Cause2->Fix2 Fix3 Action: Re-install Column Check Ferrule Depth Cause3->Fix3 Fix4 Action: Optimize Resolution (Slower Ramp / H2 Gas) Cause4->Fix4

Caption: Decision tree for isolating the root cause of peak asymmetry based on specific visual cues.

Figure 2: Method Optimization Workflow

The iterative process to resolve "pseudo-tailing" caused by isomer overlap.

G Step1 Initial Run (Fast Ramp) Decision Isomers Resolved? Step1->Decision Opt1 Decrease Ramp Rate (2°C/min) Decision->Opt1 No (Shoulders) Final Calculate Kovats Index for ID Confirmation Decision->Final Yes Opt2 Switch Carrier Gas (He -> H2) Opt1->Opt2 Still Overlapping Opt3 Change Column (0.25 -> 0.18 mm ID) Opt2->Opt3 Insufficient N Opt3->Final

Caption: Step-by-step optimization cycle to convert overlapping isomer clusters into distinct, symmetrical peaks.

References
  • Restek Corporation. (2018). GC Troubleshooting—Fronting Peaks. Retrieved from [Link]

  • Agilent Technologies. (2011).[3] Separation of squalane and squalene using Agilent CP-Sil 5 CB. Retrieved from [Link]

  • Hupe, K. P. (1965).[1] Temperature Programmed GC: Thermodynamics and Peak Shape. Journal of Gas Chromatography.

  • Kissin, Y. V., & Feulmer, G. P. (1986).[1] Gas chromatographic analysis of branched alkanes: Retention indices and thermodynamics. Journal of Chromatographic Science.

  • University of Nebraska-Lincoln. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Retrieved from [Link]

  • Chromatography Online. (2020). Temperature Programmed GC: Why Are All Those Peaks So Sharp? Retrieved from [Link]

Sources

correcting retention time shifts for 5,6-Dimethylundecane analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Correcting Retention Time Shifts for 5,6-Dimethylundecane

Executive Summary & Chemical Context

5,6-Dimethylundecane (


) is a branched alkane often utilized as a specific marker in hydrocarbon profiling, pheromone analysis, and fuel characterization.[1][2][3] Unlike linear 

-alkanes, its branched structure creates unique interactions with stationary phases.[1][3]

The Problem: Retention time (RT) shifts in Gas Chromatography are rarely random; they are symptoms of physical or chemical changes in the system.[2] For a non-polar analyte like 5,6-dimethylundecane, shifts usually stem from carrier gas velocity changes, column geometry alterations, or thermal instability.[1][3]

The Solution: This guide moves beyond basic "tighten the nut" advice. We will implement a diagnostic logic to isolate the root cause, followed by a standardization protocol using Kovats Retention Indices (RI) to render your data immune to day-to-day RT drifts.

Phase I: Diagnostic Triage[1][3]

Before touching the hardware, you must characterize the shift.[1] Use the following logic tree to determine if the issue is Mechanical , Methodological , or Chemical .

Diagnostic Logic Tree

DiagnosticTree Start START: Characterize the RT Shift Type Is the shift Sudden or Drifting? Start->Type Sudden Sudden Shift (>0.1 min) Type->Sudden Step Change Drift Gradual Drift over Runs Type->Drift Slow Trend Maint Did you recently trim the column? Sudden->Maint Equilib Check Oven Equilibration Time & Carrier Mode Drift->Equilib All peaks shift equally Phase Stationary Phase Bleed or Active Sites? Drift->Phase Late Eluters affected more Leak Check Inlet Leak & Septum Integrity Maint->Leak No Geometry Update Column Dimensions in EPC Software Maint->Geometry Yes Phase->Leak O2 Damage suspected

Figure 1: Decision matrix for isolating the root cause of retention time instability.[1][2]

Phase II: Mechanical & Physical Corrections

For 5,6-dimethylundecane, which elutes in the mid-volatility range (boiling point approx. 215°C - 220°C), physical flow parameters are the most common culprits.[1]

Scenario A: The "Post-Maintenance" Shift

Symptom: You trimmed 10 cm off the column inlet to remove matrix buildup, and now 5,6-dimethylundecane elutes 0.2 minutes earlier. Mechanism: Trimming reduces the column's phase ratio (


) and physical length, decreasing the restriction to flow.[1]
Protocol: 
  • Measure: Accurately measure the length of the column removed.[3][4]

  • Calculate: Subtract this from the previous total length.

  • Update EPC: Enter the new length into your GC's Electronic Pneumatic Control (EPC) software.[3] The system will automatically recalculate the pressure required to maintain the set linear velocity (

    
    ).
    
    • Note: If you do not update the length, the GC applies the old pressure to a shorter column, increasing actual flow rate and decreasing RT.[1]

Scenario B: The "Leak" Shift

Symptom: RT increases (peak comes out later) and peak area may decrease.[2] Mechanism: A leak at the inlet reduces the head pressure actually driving the column. Lower pressure = lower flow = longer retention.[3] Protocol:

  • The Methane Test: Inject un-retained methane (natural gas) at 40°C.[3]

  • Verify Linear Velocity: Compare the methane RT to your method's required Holdup Time (

    
    ).
    
    • If

      
       is too long, you have a leak or a blockage.[1][3]
      
    • If

      
       is correct but 5,6-dimethylundecane is shifting, the issue is chemical (stationary phase).[1]
      

Data Summary: Physical Impact Table

ParameterChangeEffect on 5,6-Dimethylundecane RTCorrective Action
Column Length Shortened (Trimmed)Decreases (Faster elution)Update column Z-value in software.
Inlet Pressure Leak (Lower Pressure)Increases (Slower elution)Replace septum/O-ring; Tighten nut.[1][2][3]
Oven Equilibration Insufficient TimeFluctuates (Usually faster)Increase Equib Time to 2.0 min.
Phase Ratio (

)
Bleed (Thinner film)Decreases (Less interaction)Replace column; Use Retention Index.

Phase III: The Absolute Fix (Kovats Retention Index)

Relying on absolute Retention Time (e.g., "Peak at 14.5 min") is scientifically fragile.[1][3] The authoritative method for correcting RT shifts is converting time into a Retention Index (RI) .

5,6-Dimethylundecane is a C13 skeleton.[1][2][3][5] It will elute between


-Undecane (C11) and 

-Tetradecane (C14) depending on the column.[1][3]
The Theory

The Kovats Index normalizes your analyte against a "ladder" of


-alkanes.[1][2] Even if your flow rate drifts or your column is cut in half, the relative position of 5,6-dimethylundecane between the nearest 

-alkanes remains constant.[1]

Target RI Values (Non-Polar Columns e.g., DB-5, HP-5):

  • Standard Non-Polar:

    
    [1][3]
    
  • Semi-Standard Non-Polar:

    
    [1][3][6]
    
  • Note: Values vary slightly by specific phase chemistry (e.g., 5% phenyl vs 100% dimethylpolysiloxane).[1][3][7]

Experimental Protocol: Calculating RI
  • Run Alkane Standard: Inject a C10–C14 alkane mix using your exact method.

  • Identify Brackets: Locate the

    
    -alkanes eluting immediately before (
    
    
    
    ) and after (
    
    
    ) your 5,6-dimethylundecane peak.[1][2][3]
    • Likely brackets:

      
      -Dodecane (C12, RI=1200) and 
      
      
      
      -Tridecane (C13, RI=1300).[1][3]
  • Calculate (Van den Dool and Kratz Equation):

    • Use this for Temperature Programmed GC (most common).[1]



Where:

  • 
     = Retention Index[1][2][3][6][7][8]
    
  • 
     = Carbon number of alkane eluting before[1][2]
    
  • 
     = Carbon number of alkane eluting after[1][2][3]
    
  • 
     = Retention time[1][2][3][7][9][10]
    
Workflow Visualization

KovatsWorkflow Sample Sample Run (RT = 12.4 min) Calc Apply Van den Dool & Kratz Eq Sample->Calc Analyte RT Ladder Alkane Ladder Run (C12 & C13) C12 n-Dodecane (C12) RT = 11.8 min Ladder->C12 C13 n-Tridecane (C13) RT = 13.1 min Ladder->C13 C12->Calc Lower Bracket C13->Calc Upper Bracket Result Result: RI = 1246 (Permanent ID) Calc->Result

Figure 2: Workflow for converting unstable Retention Times into robust Retention Indices.

Troubleshooting FAQs

Q1: My 5,6-dimethylundecane peak looks like a "doublet" or has a shoulder. Is this an RT shift? A: No, this is likely diastereomeric separation . 5,6-Dimethylundecane has two chiral centers.[1][3] It exists as a meso compound and a pair of enantiomers.[3] On high-efficiency columns (or slightly polar columns), these isomers may partially separate.[1][3] Do not integrate them as two different contaminants; sum the areas if quantification is the goal.

Q2: I updated the column length in the software, but the RT is still wrong. A: You may have a blocked split vent trap . If the split vent is restricted, the inlet pressure controller cannot regulate flow accurately, leading to erratic RTs. Check the split vent flow manually with a flow meter.

Q3: Can I use a single internal standard to fix RT shifts? A: Yes, but it is less precise than the RI method. If you use an Internal Standard (ISTD), choose one with a very similar structure and boiling point, such as


-Dodecane-d26 .[1][3] Calculate the Relative Retention Time (RRT) :


If the system drifts, both peaks should drift together, keeping the RRT constant.

References

  • NIST Mass Spectrometry Data Center. (2023).[1][3] Undecane, 5,6-dimethyl- Retention Indices. NIST Chemistry WebBook, SRD 69.[1][3][5] [Link][1][2][3]

  • Agilent Technologies. (2020).[3] GC Troubleshooting Guide: Retention Time Shifts. Agilent Technical Support. [Link]

  • Restek Corporation. (2019).[1][3] Troubleshooting GC Retention Time Shifts. Restek ChromaBLOGraphy. [Link]

  • Van Den Dool, H., & Kratz, P. D. (1963).[1][3][7] A generalization of the retention index system including linear temperature programming. Journal of Chromatography A, 11, 463-471.[1][3]

Sources

minimizing column bleed interference with 5,6-Dimethylundecane detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Detecting branched alkanes like 5,6-Dimethylundecane (C₁₃H₂₈) at trace levels requires a pristine chromatographic baseline.[1][2] While this analyte (MW 184.[1][2][3][4][5]36) produces characteristic fragment ions (m/z 43, 57, 71, 85) that are distinct from primary siloxane bleed masses (m/z 207, 281), column bleed creates a rising baseline that degrades Signal-to-Noise (S/N) ratios, complicates integration, and reduces spectral purity.

This guide provides a self-validating workflow to minimize stationary phase degradation ("bleed") and optimize detection limits for mid-chain branched alkanes.

Part 1: Diagnostic & Identification

Q: How do I definitively distinguish between column bleed and system contamination?

A: You must analyze the mass spectral signature and the baseline profile.[1][6][7] They are not the same.

The "Bleed vs. Contamination" Test:

  • Run a blank method (no injection) using your standard temperature program.

  • Examine the baseline:

    • Column Bleed: The baseline rises exponentially as the oven temperature increases (typically >250°C).[1] The mass spectrum will be dominated by m/z 207 (hexamethylcyclotrisiloxane, D3) and m/z 281 (octamethylcyclotetrasiloxane, D4).[1][7]

    • Contamination (Inlet/Septum): You see discrete "ghost peaks" or a high background even at low temperatures.[1][2] The spectrum often shows m/z 73 (TMS fragment) or broad hydrocarbon envelopes.[1][2]

Diagnostic Logic Flow:

BleedDiagnosis Start High Baseline / Noise CheckTemp Does baseline rise only at High Temp (>250°C)? Start->CheckTemp CheckIons Check MS Spectra CheckTemp->CheckIons Yes Contam System Contamination (Inlet, Septum, Gas) CheckTemp->Contam No (High at Low Temp) Bleed True Column Bleed (Siloxane Degradation) CheckIons->Bleed m/z 207, 281 dominant CheckIons->Contam m/z 73, 149, or random hydrocarbons ActionBleed Action: Check O2 Trap, Change Column Phase, Condition Column Bleed->ActionBleed ActionContam Action: Change Liner/Septum, Trim Column Inlet, Check Gas Filters Contam->ActionContam

Figure 1: Decision tree for isolating the source of background interference.

Part 2: Method Optimization for 5,6-Dimethylundecane

Q: Why is my 5,6-Dimethylundecane peak tailing or disappearing into the baseline?

A: This is likely due to active sites in the column or thermal oxidation of the phase.

5,6-Dimethylundecane is a non-polar hydrocarbon.[1][2] It should elute symmetrically. If it tails, the stationary phase is damaged (exposing fused silica silanols).[1] If it disappears, the "chemical noise" from the bleed is overwhelming the detector.[2]

The Mechanism of Bleed (Backbiting): Bleed is not just "evaporation."[1] It is a cyclic degradation reaction catalyzed by Oxygen and Heat .[1][2]

  • Trace Oxygen attacks the polymer backbone.[1][2]

  • The polymer curls back on itself ("backbiting").[1][2]

  • A cyclic siloxane (D3, D4) is cleaved off and enters the detector.[1][2]

Optimization Strategy:

  • Column Choice: Switch to an Arylene-stabilized phase (e.g., "5MS" or "5MS-UI" type).[1] The phenyl groups in these columns are integrated into the backbone (silphenylene), preventing the "backbiting" mechanism and reducing bleed by up to 90% compared to standard polysiloxanes [1].[2]

  • Carrier Gas: Ensure your Helium/Hydrogen is 99.999% (5.0 grade) or higher.[1][2]

  • Filtration: Install a high-capacity Oxygen trap typically before the moisture trap (or use a combination filter).[1][2] Oxygen is the primary cause of premature bleed [2].[1][2]

Q: What temperature limits should I set?

A: 5,6-Dimethylundecane (RI ~1130) elutes relatively early (mid-chromatogram).[1] You do not need to bake the column at 325°C for this analysis.

  • Recommended Max Temp: Set your method max temperature to 20°C above the elution temperature of your analyte, rather than the column's max limit.

  • Benefit: Bleed is exponential with temperature.[1][2] Running at 280°C instead of 320°C can reduce background noise by 10-fold, significantly improving the S/N for your trace alkane [3].[1]

Part 3: Experimental Protocol

Protocol: The "Zero-Bleed" Conditioning Cycle

Use this protocol when installing a new column or reviving a noisy one.

Step 1: Leak Check (Cold)

  • Install column.[1][2][8] Turn on carrier gas.[1][2][8]

  • Do not heat the oven.

  • Use an electronic leak detector (not soap solution) at the inlet and detector fittings.[1][2]

  • Purge for 15 minutes at room temperature to remove all entrained oxygen. Crucial: Heating a column with oxygen inside destroys the phase immediately.

Step 2: The Ramp

  • Set injector temperature.[1][2]

  • Ramp oven at 10°C/min to 100°C and hold for 15 mins.

  • Ramp at 10°C/min to the column's isothermal max limit (or 20°C above your method max).

  • Hold for only 30-60 minutes. Note: Overnight conditioning is outdated and simply wastes column life.[1][2]

Step 3: Verification (The Blank Run) Run the blank method and verify the abundance of m/z 207 is < 5% of your target analyte's expected response.

Part 4: Data & Reference Tables

Table 1: Spectral Interference Matrix Comparison of 5,6-Dimethylundecane fragments vs. Common Background Ions.

Ion SourceKey m/z IonsInteraction with 5,6-Dimethylundecane
5,6-Dimethylundecane 43, 57, 71, 85 (Base peaks), 169, 184 (Molecular)Target Analyte.[1]
Column Bleed (Siloxane) 207, 281 , 355, 73Low Direct Interference. Bleed ions are higher mass.[1] Issue is S/N suppression, not overlap.
Septum Bleed 73 , 147, 207, 221Moderate Interference. m/z 73 is close to alkane fragments.[1]
Fingerprints/Oils 69, 83, 97 (Hydrocarbons)High Interference. These mimic alkane fragmentation patterns.[1]

Table 2: Recommended Column Chemistries

Column TypeCompositionBleed ProfileSuitability for Topic
Standard 5% Phenyl 5% Phenyl / 95% DimethylpolysiloxaneModerateAcceptable for ppm levels.[1][2]
Arylene "MS" Phase Silphenylene Polymer (Star/UI types)Ultra-Low Best. Prevents backbiting.[1][2] Essential for trace detection.[1][2][9]
Wax (PEG) Polyethylene GlycolHighAvoid. High bleed, poor thermal stability.[1][2]

Part 5: Visualizing the Bleed Mechanism

Understanding why the column bleeds helps you prevent it.[1][2][10] The diagram below illustrates the "Backbiting" mechanism that generates the interfering m/z 207 ion.

Backbiting Polymer Stationary Phase (Linear Siloxane Chain) Radical Free Radical Formation on Polymer Backbone Polymer->Radical Initiated by Heat Heat (>250°C) Heat->Radical Oxygen Trace Oxygen Oxygen->Radical Cyclic Cyclic Siloxane Formation (Backbiting) Radical->Cyclic Rearrangement BleedIon Bleed Ion m/z 207 (Enters Detector) Cyclic->BleedIon Elution

Figure 2: The chemical pathway of stationary phase degradation leading to background noise.

References

  • Agilent Technologies. (2024).[1][2] How Does Bleed Impact GC/MS Data and How Can It Be Controlled? Retrieved from [Link]

  • Phenomenex. (2025).[1][2] Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Retrieved from [Link]

  • Restek. (2022).[1][2] Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. LCGC International.[1][2] Retrieved from [Link]

Sources

purification of 5,6-Dimethylundecane from isomeric mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide for the purification of 5,6-Dimethylundecane.

Topic: Purification of 5,6-Dimethylundecane ( )

Executive Summary & Strategy

5,6-Dimethylundecane is a branched ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 alkane often synthesized via Grignard coupling or hydrogenation of corresponding alkenes.[1] Common contaminants include unreacted linear alkanes (n-tridecane), mono-methyl isomers, and stereoisomers (syn/anti diastereomers).

Because alkanes lack functional groups for "hook-and-release" affinity chromatography, purification relies strictly on shape selectivity and volatility differences .

Your Purification Hierarchy:

  • Thermodynamic Filtration (Tier 1): Removal of linear contaminants using Urea Clathration or Zeolite 5A.

  • Volatility Fractionation (Tier 2): High-efficiency Spinning Band Distillation to separate structural isomers.

  • Kinetic/Adsorptive Resolution (Tier 3): Preparative Gas Chromatography (Prep-GC) for final isomeric polishing.

Visual Workflow: Purification Logic

PurificationProtocol Crude Crude Reaction Mixture (Contains n-alkanes, isomers, byproducts) Analysis QC Check: GC-MS/FID Identify major contaminants Crude->Analysis UreaStep Step 1: Urea Inclusion (Removes linear n-tridecane) Analysis->UreaStep If n-alkanes > 5% Filtrate Filtrate: Branched Alkanes (5,6-DMU + other isomers) UreaStep->Filtrate Supernatant Distillation Step 2: Spinning Band Distillation (Target BP: ~201°C) Filtrate->Distillation Fractions Heart Cut Fractions (Enriched 5,6-DMU) Distillation->Fractions PrepGC Step 3: Prep-GC (Separates 5,6-DMU from 4,6-DMU etc.) Fractions->PrepGC If isomeric purity < 95% Final Pure 5,6-Dimethylundecane (>98% Purity) Fractions->Final If isomeric purity > 95% PrepGC->Final

Caption: Logical flow for the isolation of 5,6-Dimethylundecane, prioritizing bulk removal of linear contaminants before energy-intensive isomer separation.

Troubleshooting & FAQs
Category 1: Bulk Contaminant Removal (Linear Alkanes)

Q: My crude mixture contains 15% n-tridecane. Distillation is not effectively removing it. Why? A: While the boiling point of n-tridecane (235°C) differs from 5,6-dimethylundecane (~201°C), azeotropic behavior or column flooding can smear the separation. Protocol Fix: Use Urea Inclusion (Clathration) before distillation. Urea forms hexagonal channels (


5.5 Å diameter) that trap linear alkanes but exclude branched ones like 5,6-dimethylundecane.

Standard Operating Procedure (Urea Adduction):

  • Ratio: Use 10 g of Urea per 1 g of expected n-alkane.

  • Solvent: Saturate urea in boiling Methanol (MeOH).

  • Addition: Add crude alkane mixture to the hot urea/MeOH solution.

  • Crystallization: Cool to 0°C or -20°C overnight. Long needles of urea-n-alkane complex will precipitate.

  • Filtration: Filter rapidly. The filtrate contains your 5,6-dimethylundecane.

  • Validation: GC-FID should show disappearance of the late-eluting n-tridecane peak.

Technical Note: Do not use Thiourea. Thiourea traps branched alkanes and would precipitate your product, leaving linear alkanes in solution.

Category 2: Distillation Efficiency

Q: I am using a Vigreux column, but the isomers (e.g., 4,6-dimethylundecane) are co-distilling. How do I improve resolution? A: A Vigreux column only offers 2-3 theoretical plates, which is insufficient for separating isomers with


. You require a Spinning Band Distillation System .

Recommended Parameters:

Parameter Setting/Value Rationale
Column Type Teflon or Metal Spinning Band Provides 50-100 theoretical plates.
Vacuum 10 - 20 mmHg Reduces BP to prevent thermal cracking (~80-90°C).
Reflux Ratio 20:1 to 50:1 High reflux is critical to equilibrate the liquid/vapor phase for isomer separation.

| Boiling Point | ~201°C (Atm) | 5,6-DMU boils lower than n-tridecane but close to other dimethyl isomers. |

Troubleshooting Tip: If "flooding" occurs (liquid hold-up in the column), reduce the boil-up rate. Isomer separation requires a slow, steady equilibrium.

Category 3: Isomeric & Diastereomeric Resolution

Q: GC-MS shows a split peak for my "pure" 5,6-dimethylundecane. Is this an impurity? A: Likely not an impurity, but diastereomers . 5,6-Dimethylundecane has two chiral centers (C5 and C6). The molecule exists as two diastereomeric pairs (syn/anti or erythro/threo).

  • Structure:

    
    
    
  • Because the ends are different (

    
     vs 
    
    
    
    ), there are no meso compounds. All 4 stereoisomers are distinct, though they group into two physical pairs with slightly different boiling points and retention times.

Resolution Strategy:

  • Do you need single-diastereomer purity? For fuel research, usually no. For pheromone studies, yes.

  • Separation: These pairs are extremely difficult to separate by distillation.

    • Method: Use Preparative GC with a non-polar phase (e.g., 100% Dimethylpolysiloxane) or a shape-selective phase (e.g., Liquid Crystal stationary phases).

    • Alternative: High-Performance Liquid Chromatography (HPLC) is generally ineffective for saturated alkanes due to lack of UV chromophores.

Category 4: Analytical Verification

Q: How do I definitively prove the structure of 5,6-dimethylundecane versus 2,6-dimethylundecane? A: Mass Spectrometry (MS) alone is often insufficient because fragmentation patterns of isomers are very similar (all show


 clusters). NMR is required. 

NMR Diagnostic Signals (


 or 

):
  • 13C NMR: Look for the number of methyl signals.

    • 5,6-Dimethyl: Two internal methyls, two terminal methyls. The internal methyls will appear around

      
       15-20 ppm but will show distinct shifts due to the chiral environment.
      
    • Symmetry Check: 5,6-dimethylundecane is asymmetric (Butyl vs Pentyl tails). You should see 13 distinct carbon signals (unless accidental overlap occurs). 6,6-dimethylundecane (gem-dimethyl) would show a quaternary carbon signal (singlet in DEPT-135/90).

Data Table: Isomer Differentiation

IsomerKey Fragmentation (MS)13C NMR Feature
5,6-Dimethyl Weak

, fragments at branching (secondary carbocations).
2 CH doublets, 2 distinct internal

. No quaternary C.
6,6-Dimethyl Strong fragment from loss of butyl/pentyl.Quaternary C (singlet). Equivalent gem-dimethyls if tails were equal (not here).
n-Tridecane Strong

, classic "picket fence" pattern.
Only

and terminal

.
References
  • NIST Chemistry WebBook. Undecane, 5,6-dimethyl- Mass Spectrum & Properties. National Institute of Standards and Technology. Link

  • Schwartz, R. D., & Brasseaux, D. J. (1958). Resolution of Branched-Chain Hydrocarbons by Urea and Thiourea Complex Formation. Analytical Chemistry.[2] (Validates Urea/Thiourea selectivity principles).

  • PubChem Compound Summary. 5,6-Dimethyldecane/Undecane Isomer Data. National Library of Medicine. Link

  • Cheméo. Chemical Properties of Undecane, 5,6-dimethyl-.Link

Sources

Technical Support Center: Overcoming Low Sensitivity in 5,6-Dimethylundecane Trace Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the trace analysis of 5,6-Dimethylundecane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low sensitivity in their analytical experiments. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to challenges you may encounter.

Troubleshooting Guides

Issue 1: My 5,6-Dimethylundecane peak is very small or not visible at all.

This is a common and frustrating issue in trace analysis. Low or no signal can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. Let's break down the potential causes and solutions in a logical sequence.

Step 1: Verify Sample Integrity and Preparation

The first step in troubleshooting is to ensure that the analyte is present in your sample and has been adequately prepared for analysis.

Question: Could my sample handling be the source of the problem?

Answer: Absolutely. Volatile organic compounds (VOCs) like 5,6-Dimethylundecane can be lost during sample collection and storage.[1][2] Here are some key considerations:

  • Proper Sealing: Ensure your sample vials are sealed with high-quality septa to prevent the loss of volatile analytes.

  • Storage Conditions: Store samples at a low temperature (typically 4°C) to minimize volatilization.

  • Glassware: Use silanized glassware for storing and preparing samples containing hydrocarbons. Studies have shown that hydrocarbon losses of up to 70% can occur within 48 hours in unsilanized glassware due to adsorption onto the glass walls.[3]

Question: How can I be sure my sample preparation method is effective for a volatile alkane like 5,6-Dimethylundecane?

Answer: For trace-level analysis of VOCs, pre-concentration is often necessary to increase the analyte concentration before injection into the gas chromatograph (GC).[4][5]

  • Solid-Phase Microextraction (SPME): SPME is a highly effective, solvent-free technique for extracting and concentrating VOCs from a sample matrix.[5][6] It works by adsorbing the analytes onto a coated fiber, which is then desorbed in the hot GC inlet.[6][7]

  • Headspace Analysis: This technique is ideal for analyzing volatile components in a sample without introducing non-volatile matrix components into the GC system.[8] The sample is heated in a sealed vial, and the vaporized compounds in the headspace are injected.[8]

  • Purge-and-Trap: This method involves bubbling an inert gas through a liquid sample, which carries the volatile analytes onto a sorbent trap. The trap is then heated to desorb the analytes into the GC.

Here is a logical workflow for selecting a sample preparation technique:

Sample_Prep_Workflow Start Start: Low Sensitivity Issue Matrix_Type What is your sample matrix? Start->Matrix_Type Liquid_Sample Liquid (e.g., water, plasma) Matrix_Type->Liquid_Sample Liquid Solid_Sample Solid (e.g., soil, tissue) Matrix_Type->Solid_Sample Solid Gas_Sample Gas (e.g., air, breath) Matrix_Type->Gas_Sample Gas SPME_Liquid Consider SPME or Headspace-SPME Liquid_Sample->SPME_Liquid Purge_Trap Consider Purge-and-Trap Liquid_Sample->Purge_Trap HS_Solid Consider Headspace-SPME Solid_Sample->HS_Solid Thermal_Desorption Consider Thermal Desorption Gas_Sample->Thermal_Desorption GC_Injection Proceed to GC-MS Analysis SPME_Liquid->GC_Injection Purge_Trap->GC_Injection HS_Solid->GC_Injection Thermal_Desorption->GC_Injection

Caption: Sample Preparation Workflow
Step 2: Investigate the GC System

If you are confident in your sample preparation, the next step is to systematically check the gas chromatograph for potential issues that could lead to a loss of sensitivity.

Question: I've confirmed my sample preparation is solid. What should I check on the GC next?

Answer: The GC inlet is a common source of problems that can lead to reduced peak size.[9][10] Here's a checklist of what to investigate:

  • Leaks: Even a small leak in the inlet can cause significant sensitivity loss, especially for more volatile compounds.[11] Check for leaks around the septum and the column connection to the inlet.[11]

  • Inlet Temperature: If the inlet temperature is too low, it can lead to incomplete vaporization of your analyte, resulting in a smaller peak.[11][12] Conversely, a temperature that is too high can cause degradation of thermally labile compounds.

  • Contamination: A dirty inlet liner can adsorb active compounds, leading to a loss of sensitivity.[11][12] Regularly inspect and replace the inlet liner and seals.[11]

  • Injection Technique: For trace analysis, a splitless injection is generally preferred over a split injection as it directs the entire sample onto the column, minimizing sample loss.[4] If you must use a split injection, a lower split ratio (e.g., 1:5 instead of 1:20) can improve sensitivity, but be mindful of potential column overload.[4]

Question: Could the GC column be the problem?

Answer: Yes, column issues can definitely lead to decreased sensitivity.

  • Column Contamination: Over time, non-volatile components from your samples can accumulate at the head of the column, leading to peak tailing and a decrease in signal intensity.[11][12] You can try baking the column at a high temperature (within its specified limits) or trimming about 0.5 to 1 meter from the front of the column.[11]

  • Column Degradation: If the column has been used extensively or at high temperatures, the stationary phase can degrade, leading to poor peak shape and reduced sensitivity.[13] In this case, the column may need to be replaced.[13]

  • Incorrect Column Installation: Ensure the column is installed at the correct depth in both the inlet and the detector.[9]

Here is a troubleshooting workflow for the GC system:

GC_Troubleshooting Start Start: Low Peak Intensity Check_Inlet Inspect GC Inlet Start->Check_Inlet Leak_Check Perform Leak Check Check_Inlet->Leak_Check No Inlet_Temp Verify Inlet Temperature Check_Inlet->Inlet_Temp Yes Leak_Check->Inlet_Temp Clean_Liner Clean/Replace Liner & Seals Inlet_Temp->Clean_Liner Injection_Mode Check Injection Mode (Split/Splitless) Clean_Liner->Injection_Mode Check_Column Inspect GC Column Injection_Mode->Check_Column Column_Contamination Column Contamination Suspected Check_Column->Column_Contamination Poor Peak Shape Column_Degradation Column Degradation Suspected Check_Column->Column_Degradation History of Heavy Use Check_Installation Verify Column Installation Depth Check_Column->Check_Installation Recently Installed Bake_Trim Bake out or Trim Column Column_Contamination->Bake_Trim Problem_Resolved Problem Resolved Bake_Trim->Problem_Resolved Replace_Column Replace Column Column_Degradation->Replace_Column Replace_Column->Problem_Resolved Check_Installation->Problem_Resolved

Caption: GC System Troubleshooting Flow
Step 3: Optimize Mass Spectrometer (MS) Parameters

If the sample preparation and GC system are in good order, the final area to investigate is the mass spectrometer detector.

Question: My GC seems to be working fine, but my signal is still weak. What should I check on my MS?

Answer: Optimizing your MS parameters is crucial for achieving high sensitivity.

  • Ion Source Cleaning: A contaminated ion source is a very common reason for a drop in sensitivity.[4] If it has been a while since the last cleaning, this should be your first step.

  • Detector Voltage: Increasing the detector (electron multiplier) voltage will amplify the signal.[14] However, be aware that this will also increase the noise and can shorten the lifespan of the detector.

  • Acquisition Mode: For trace analysis, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly improve sensitivity. In SIM mode, the mass spectrometer only monitors a few specific ions characteristic of your analyte, which increases the dwell time on those ions and improves the signal-to-noise ratio.

  • MS Temperatures: The ion source and quadrupole temperatures can affect the transmission of ions.[15] You may need to optimize these temperatures for your specific analyte.

ParameterRecommendation for High SensitivityRationale
Ion Source Clean regularlyA dirty source reduces ion formation and transmission.[4]
Detector Voltage Increase incrementallyAmplifies the signal, but also noise.[14]
Acquisition Mode Use Selected Ion Monitoring (SIM)Increases dwell time on target ions, improving S/N.
MS Temperatures Optimize for your analyteAffects ion transmission and background noise.[15]

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize 5,6-Dimethylundecane to improve its sensitivity?

A1: Generally, long-chain alkanes like 5,6-Dimethylundecane are sufficiently volatile and do not require derivatization for GC-MS analysis.[16] Derivatization is more commonly used for compounds with polar functional groups (e.g., -OH, -COOH) to increase their volatility and thermal stability.[16][17] Focusing on optimizing your sample preparation and instrument parameters will likely be more effective for improving the sensitivity of 5,6-Dimethylundecane analysis.

Q2: What is a good starting point for a GC oven temperature program for 5,6-Dimethylundecane?

A2: A good starting point for a GC oven temperature program would be to have an initial temperature below the boiling point of your solvent to ensure good peak focusing.[12] Then, a temperature ramp of 10-20°C per minute up to a final temperature that is sufficient to elute your analyte in a reasonable time. You can then optimize the ramp rate to achieve the best balance between peak sharpness (and thus sensitivity) and chromatographic resolution.[4] A slower temperature ramp can lead to narrower, taller peaks, which improves detectability.[4]

Q3: Can my choice of carrier gas affect sensitivity?

A3: Yes, the choice and purity of your carrier gas are important. Using high-purity carrier gas (≥99.999%) with purification traps for oxygen and moisture is critical for low-level analysis to minimize background noise.[4] While helium is commonly used, hydrogen can provide faster analysis times and better efficiency at higher flow rates, which can lead to sharper peaks and improved sensitivity. However, be sure your GC system is compatible with hydrogen as a carrier gas.

Q4: I am using SPME. What fiber coating is best for an alkane like 5,6-Dimethylundecane?

A4: For non-polar compounds like alkanes, a non-polar fiber coating such as polydimethylsiloxane (PDMS) is a suitable choice.[7] The thickness of the PDMS coating can also influence the extraction efficiency; a thicker film will generally extract more of the analyte, but may require longer extraction and desorption times.

Q5: What are some advanced techniques I can consider if I'm still struggling with sensitivity?

A5: If you have optimized your standard setup and still require lower detection limits, you can explore more advanced techniques:

  • Large Volume Injection (LVI) with a Programmable Temperature Vaporizing (PTV) Inlet: A PTV inlet allows you to inject a much larger volume of your sample extract (e.g., 10-100 µL) compared to a standard hot split/splitless inlet (typically 1-2 µL). This can increase sensitivity by one to two orders of magnitude.[18]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS provides a higher degree of selectivity by performing a second stage of mass analysis.[18] This can significantly reduce chemical noise from the sample matrix, leading to a much better signal-to-noise ratio and lower detection limits.[18]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for 5,6-Dimethylundecane in a Liquid Matrix
  • Sample Preparation: Place a known volume (e.g., 5 mL) of your liquid sample into a headspace vial (e.g., 20 mL).

  • Fiber Selection and Conditioning: Use a non-polar PDMS-coated SPME fiber. Before the first use, condition the fiber in the GC inlet at the manufacturer's recommended temperature (typically 250-280°C) for 30-60 minutes.[7]

  • Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) to facilitate the partitioning of 5,6-Dimethylundecane into the headspace.

    • Expose the conditioned SPME fiber to the headspace of the sealed vial for a defined period (e.g., 30 minutes). Gentle agitation can improve extraction efficiency.

  • Desorption:

    • Retract the fiber into the needle and immediately insert it into the hot GC inlet (e.g., 250°C).

    • Expose the fiber in the inlet for a set time (e.g., 2-5 minutes) to thermally desorb the trapped analytes onto the GC column.

  • Analysis: Start the GC-MS data acquisition at the beginning of the desorption step.

Protocol 2: GC Inlet Maintenance
  • Cooldown: Cool down the GC inlet to a safe temperature (below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Disassemble: Carefully remove the septum nut, septum, and then the inlet liner.

  • Inspect and Clean/Replace:

    • Septum: Replace if it is visibly cored or has been in use for a significant number of injections.

    • Liner: Visually inspect the liner for any discoloration or residue. If dirty, replace it with a new, clean liner. Using a liner with glass wool can help trap non-volatile residues.

  • Reassemble: Install the new liner and septum, and tighten the septum nut.

  • Leak Check: Turn the carrier gas back on and perform a leak check to ensure all connections are secure.

  • Equilibrate: Allow the system to equilibrate before running samples.

References

  • ILT. (2025, July 7). VOC Analysis in Environmental Testing.
  • D., L. (n.d.). Quantitative Analysis of Fuel-Related Hydrocarbons in Surface Water and Wastewater Samples by Solid-Phase Microextraction. PubMed.
  • Applied Analytical Systems. (n.d.). Sensitivity Loss in GC: Causes and Remedies.
  • Crawford Scientific. (2020, November 13). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity).
  • Saim, N. (n.d.). APPLICATION OF SOLID PHASE MICROEXTRACTION (SPME) IN PROFILING HYDROCARBONS IN OIL SPILL CASES. Universiti Kebangsaan Malaysia.
  • Thermo Fisher Scientific. (n.d.).
  • Schmidt, K., & Podmore, I. (2015). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. PMC.
  • Phenomenex. (n.d.). Peak Shape Problems: Sensitivity Loss - GC Tech Tip.
  • BenchChem. (2025).
  • Schmidt, K., & Podmore, I. (2015, August 6). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer.
  • CHROMSERVIS. (n.d.). GC troubleshooting.
  • MDPI. (2025, April 3). Challenges and Applications of Bio-Sniffers for Monitoring Volatile Organic Compounds in Medical Diagnostics.
  • Polish Journal of Food and Nutrition Sciences. (n.d.). application of the solid phase microextraction (spme)
  • Schmidt, K., & Podmore, I. (2015). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. PubMed.
  • MilliporeSigma. (n.d.). Solid Phase Microextraction (SPME).
  • LCGC International. (n.d.). Gaining Sensitivity in Environmental GC–MS.
  • AZoM. (2018, October 3). Producing Reliable Trace VOC Analysis.
  • Agilent. (n.d.). Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis.
  • ALWSCI. (2025, October 21).
  • Hinshaw, J. (2023, August 22). Solid-Phase Microextraction (SPME): A Discussion.
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  • Barhate, V. D., & Shinde, N. (2020). Green Approaches to Sample Preparation Based on Extraction Techniques. PMC.
  • Teledyne Tekmar. (2014, September 26).
  • NIST. (n.d.). Undecane, 5,6-dimethyl-. NIST Webbook.
  • LabRulez GCMS. (2023, March 8). Troubleshooting any Purge & Trap for VOC Analysis.
  • Qualitek Labs. (2025, October 31). 5 Common Mistakes in VOC Testing and How to Avoid Them.
  • NIST. (n.d.). Undecane, 5,6-dimethyl-. NIST Webbook.
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solvent selection for stable 5,6-Dimethylundecane standard storage

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Optimization of Solvent Systems and Storage Protocols for 5,6-Dimethylundecane (CAS: 17615-91-7)

Introduction: The Stability Challenge

5,6-Dimethylundecane (


) is a branched alkane commonly used as a retention index marker, internal standard for petrochemical profiling, or in metabolomics. While chemically inert, its reliability as a quantitative standard is compromised by three physical factors: volatility differentials  between analyte and solvent, hydrophobic adsorption  to container walls, and solvent evaporation  during storage.

This guide provides a self-validating protocol for solvent selection and storage to ensure <1% concentration drift over 12 months.

Module 1: Solvent Selection Strategy
Q: Which solvent provides the best long-term stability: Hexane, Isooctane, or Dichloromethane (DCM)?

Recommendation: Isooctane (2,2,4-Trimethylpentane) is the superior choice for storage.

The Causality:

  • Vapor Pressure Mismatch: Hexane (BP 69°C) has a high vapor pressure. Over time, even in well-sealed vials, hexane evaporates faster than 5,6-dimethylundecane (BP ~201°C). This causes the standard's concentration to increase invisibly, leading to quantitative errors. Isooctane (BP 99°C) is less volatile, significantly reducing this "concentration drift."

  • Analytical Compatibility: Both hexane and isooctane are non-polar and fully soluble with 5,6-dimethylundecane. However, DCM (BP 40°C) is too volatile for open-vial handling during standard preparation and often contains stabilizers (like amylene) that can interfere with trace analysis.

Q: When should I consider Dichloromethane (DCM)?

Answer: Only use DCM if your downstream application involves extraction from a water-based matrix where a denser-than-water solvent is required for phase separation. For pure standard storage, it is inferior due to rapid evaporation.

Data: Solvent Properties Comparison
SolventBoiling Point (°C)Vapor Pressure (kPa @ 20°C)PolarityStability Rating
Isooctane 99.05.1Non-polarHigh (Preferred)
n-Hexane 68.717.6Non-polarMedium (High Evap)
DCM 39.647.4ModerateLow (Rapid Evap)
Methanol 64.713.0PolarIncompatible (Immiscible)
Module 2: Container & Material Science
Q: Can I store this standard in polypropylene (PP) tubes to save cost?

Answer: ABSOLUTELY NOT. The Mechanism: 5,6-Dimethylundecane is highly hydrophobic (LogP > 6). Polypropylene is also a hydrophobic polymer.

  • Sorption: The alkane analyte will partition from the solvent into the plastic wall of the tube (sorption), lowering the concentration of the solution.

  • Leaching: The solvent (especially hexane or isooctane) will extract plasticizers and oligomers from the PP, introducing "ghost peaks" into your GC-MS chromatogram.

Protocol: Always use Class A Borosilicate Glass vials.

Q: What cap liner is required?

Answer: Use PTFE (Teflon)-faced silicone septa .

  • Why: Plain rubber or silicone septa will absorb the alkane solvent and analyte. The PTFE face provides a chemically inert barrier. Ensure the cap is not overtightened, which can warp the septum and break the seal.

Module 3: Visualization & Workflows
Decision Logic: Solvent Selection

Use this logic tree to confirm your solvent choice based on your specific detector and storage needs.

SolventSelection Start Start: Select Solvent for 5,6-Dimethylundecane Method Analytical Method? Start->Method GC_FID GC-FID / GC-MS Method->GC_FID Direct Injection Extraction Liquid-Liquid Extraction (from Water) Method->Extraction Sample Prep StorageTime Storage Duration? GC_FID->StorageTime Result_DCM CONDITIONAL: Dichloromethane (Only for LLE) Extraction->Result_DCM Need Density > 1 Short < 1 Week StorageTime->Short Long > 1 Week StorageTime->Long Result_Hex ACCEPTABLE: n-Hexane (Monitor Evaporation) Short->Result_Hex Result_Iso RECOMMENDED: Isooctane (Stable, Low Evap) Long->Result_Iso

Figure 1: Decision tree for selecting the optimal solvent based on analytical method and storage duration.

Standard Preparation & Storage Workflow

Follow this step-by-step protocol to minimize error.

StorageProtocol Weigh 1. Gravimetric Prep (Weigh Analyte) Dissolve 2. Dissolve in Isooctane Weigh->Dissolve Quant. Transfer Transfer 3. Transfer to Amber Glass Vial Dissolve->Transfer Seal 4. Seal with PTFE-Lined Cap Transfer->Seal Minimize Headspace Wrap 5. Parafilm Wrap (Vapor Barrier) Seal->Wrap Store 6. Store at 4°C (Refrigerator) Wrap->Store

Figure 2: Step-by-step workflow for preparing and storing stable hydrocarbon standards.

Module 4: Troubleshooting & FAQs
Q: I see a shift in retention time. Is the standard degrading?

Analysis: 5,6-Dimethylundecane is chemically stable. A retention time shift usually indicates:

  • Column Trim Needed: Active sites at the head of the GC column.

  • Carrier Gas Leak: Check flow rates. It is rarely due to chemical degradation of the alkane itself unless exposed to extreme heat (>300°C) or strong oxidizers.

Q: My peak area is increasing over time. Why?

Root Cause: Solvent Evaporation. If the vial was not sealed correctly or stored at room temperature, the isooctane/hexane evaporated, concentrating the remaining 5,6-dimethylundecane. Fix: Always use an internal standard (e.g., deuterated alkane) to correct for volume changes, or prepare fresh standards if drift >2% is observed.

Q: Why store at 4°C and not -20°C?

Expertise: While -20°C reduces evaporation further, it creates two risks:

  • Solubility: Although C13 alkanes are soluble in isooctane at -20°C, any trace water in the solvent can freeze and create emulsions.

  • Condensation: Opening a -20°C vial in humid air causes rapid water condensation inside the cold solvent, which can cause phase separation or injection issues. 4°C is the "Sweet Spot" for hydrocarbon stability vs. handling practicality.

References
  • NIST Chemistry WebBook. Undecane, 5,6-dimethyl- Physical Properties & Spectra. National Institute of Standards and Technology.[1] Link

  • Restek Corporation. Solvent Selection for GC Analysis: A Guide to Volatility and Polarity.Link

  • Shimadzu. The Horror of Sample Adsorption to Containers: Mechanisms and Prevention.Link

  • Agilent Technologies. Best Practices for GC Standard Preparation and Storage.Link

  • PubChem. 5,6-Dimethyldecane (Analogous Compound Data). National Library of Medicine. Link

Sources

Validation & Comparative

Technical Comparison: Chromatographic Behavior of 5,6-Dimethylundecane vs. n-Alkanes

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Gas Chromatographic Retention Indices (Kovats), Structural Isomerism, and Elution Mechanisms[1]

Executive Summary: The Branching Effect

In gas chromatography (GC), 5,6-Dimethylundecane (C₁₃H₂₈) serves as a critical model for understanding how internal branching alters retention behavior relative to linear isomers.[1] While it shares the same molecular formula and mass (184.36 g/mol ) as n-Tridecane , its chromatographic behavior is drastically different.[1]

Key Insight: On standard non-polar stationary phases (e.g., DB-1, DB-5), 5,6-Dimethylundecane does not elute near its linear C13 counterpart (n-Tridecane, RI=1300).[1] Instead, due to significant boiling point depression and reduced Van der Waals surface area, it typically elutes between n-Undecane (C11) and n-Dodecane (C12) , exhibiting a Kovats Retention Index (RI) shift of approximately -100 to -115 units relative to n-Tridecane.[1]

This guide provides a rigorous comparison of these hydrocarbons, supported by experimental data, mechanistic explanations, and validated protocols for RI determination.

Comparative Data Analysis

The following data synthesizes experimental retention indices from non-polar columns (100% dimethylpolysiloxane or 5% phenyl). Note the distinct "shift" caused by the methyl substitutions at the 5 and 6 positions.

Table 1: Kovats Retention Index (RI) Comparison (Non-Polar Column)
CompoundStructureCarbon CountMolecular WeightTypical RI (DB-5/HP-5)Elution Order
n-Undecane LinearC11156.311100 (Reference)1
5,6-Dimethylundecane Branched (Internal)C13184.361185 – 1210 *2
n-Dodecane LinearC12170.341200 (Reference)3 (approx.[1] co-elution)
n-Tridecane LinearC13184.361300 (Reference)4

*Note: The RI range for 5,6-Dimethylundecane varies slightly based on specific column film thickness and temperature program, but consistently falls ~100 units below n-Tridecane.[1]

Visualization: Elution Sequence

The diagram below illustrates the chromatographic separation on a non-polar phase. Note how the C13 branched molecule "regresses" to elute near the C12 linear marker.

ElutionOrderStartInjectionC11n-Undecane (C11)RI: 1100Start->C11TimeBranched5,6-Dimethylundecane (C13)RI: ~1185-1210(Branched Effect)C11->BranchedShift due toGlobular ShapeC12n-Dodecane (C12)RI: 1200Branched->C12Close ElutionC13n-Tridecane (C13)RI: 1300C12->C13DetectorDetector (FID/MS)C13->Detector

Caption: Elution order on a non-polar column. 5,6-Dimethylundecane elutes significantly earlier than its linear isomer n-Tridecane.[1]

Mechanistic Insight: Why the Shift?

To interpret the data correctly, researchers must understand the causality behind the retention shift. The retention mechanism on non-polar phases is driven primarily by London Dispersion Forces (Van der Waals) , which correlate strongly with molecular surface area and boiling point.[1]

Surface Area Reduction
  • n-Tridecane: A "snake-like" linear chain maximizes surface contact with the stationary phase, resulting in strong retention.[1]

  • 5,6-Dimethylundecane: The methyl groups at positions 5 and 6 create a "knot" in the center of the chain.[1] This globular shape reduces the effective surface area available for interaction with the column walls.

Boiling Point Depression

Branching interferes with the efficient stacking of molecules in the liquid phase, lowering the boiling point.

  • n-Tridecane BP: ~235°C[1]

  • Dimethylundecane isomers BP: Typically 215°C – 225°C[1]

  • Result: The compound enters the vapor phase at a lower temperature, traveling faster through the column.[1]

The "Internal" Factor

Substitutions at internal positions (5,6) generally depress the boiling point and RI more effectively than terminal substitutions (e.g., 2-methyl) because they disrupt the chain's linearity more centrally, preventing segmental alignment with the stationary phase.

Experimental Protocol: Determining Kovats RI

Do not rely solely on literature values. Column aging, film thickness, and phase ratios can shift absolute retention times. You must calculate the Kovats Index experimentally using an n-Alkane Ladder .[1]

Reagents Required[2][3][4][5][6]
  • Analyte: 5,6-Dimethylundecane standard.[1][2][3][4][5][6]

  • Reference Standard: C8–C20 n-Alkane mix (must include C11, C12, C13).[1]

  • Solvent: Hexane or Dichloromethane (HPLC Grade).[1]

Step-by-Step Workflow
  • Preparation:

    • Prepare a solution containing 50 ppm of 5,6-Dimethylundecane.[1]

    • Spike the solution with the n-Alkane mix (C11, C12, C13 are critical).[1]

  • GC Method (Generic Non-Polar):

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

    • Oven: 60°C (hold 1 min) → Ramp 10°C/min → 280°C.

  • Data Acquisition:

    • Identify the retention time (

      
      ) of n-Undecane (
      
      
      ), n-Dodecane (
      
      
      ), and the analyte (
      
      
      ).
    • Note: Ensure

      
      . If the analyte elutes after C12, use C12 and C13 as the bracket.
      
  • Calculation (Temperature Programmed): Use the Linear Retention Index (LRI) formula (Van den Dool and Kratz equation) for temperature-programmed runs:

    
    
    

    Where:

    • 
       = carbon number of the alkane eluting before the analyte.[1]
      
    • 
       = retention time.[1][7][8][6][9][10]
      
Automated Calculation Workflow Diagram

ProtocolStep1Inject Sample + Alkane Ladder(C11, C12, C13)Step2Identify PeaksStep1->Step2DecisionElutes betweenC11 and C12?Step2->DecisionCalc1Use n=11I = 1100 + 100 * (tx - t11)/(t12 - t11)Decision->Calc1YesCalc2Use n=12I = 1200 + 100 * (tx - t12)/(t13 - t12)Decision->Calc2No (Elutes > C12)ResultReport Kovats Index(e.g., I = 1195)Calc1->ResultCalc2->Result

Caption: Logic flow for calculating Linear Retention Index (LRI) based on elution brackets.

References

  • NIST Mass Spectrometry Data Center. Undecane, 5,6-dimethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • El-Sayed, A.M. The Pherobase: Database of Pheromones and Semiochemicals.[1][11][12] (Data for Dimethylundecane isomers). Retrieved from [Link]

  • Joshi, S.C., et al. (2018).[1] Chemical composition of the essential oil of Euphorbia pilosa. The Pharma Innovation Journal, 7(6), 16-19. (Experimental RI data for 5,6-dimethylundecane). Retrieved from [Link]

  • Kováts, E. (1958).[1][8][10][13] Gas-chromatographische Charakterisierung organischer Verbindungen. Helvetica Chimica Acta, 41(7), 1915-1932. (Foundational theory of Retention Indices).

A Senior Application Scientist's Guide to the Complete ¹H and ¹³C NMR Spectral Assignment of 5,6-Dimethylundecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Stereoisomerism in Alkanes

5,6-Dimethylundecane is a saturated hydrocarbon featuring a thirteen-carbon backbone. Its structure presents a significant analytical challenge due to the presence of two adjacent chiral centers at the C5 and C6 positions. This stereochemistry gives rise to two pairs of enantiomers: (5R,6R)- and (5S,6S)-dimethylundecane, and (5R,6S)- and (5S,6R)-dimethylundecane. These two pairs are diastereomers of each other.

In nuclear magnetic resonance (NMR) spectroscopy, enantiomers are indistinguishable in an achiral solvent, producing identical spectra. Diastereomers, however, possess different spatial arrangements and physical properties, resulting in distinct and unique NMR spectra.[1][2] Therefore, the complete spectral assignment of 5,6-dimethylundecane is not just an exercise in structural elucidation but a venture into stereochemical differentiation.

This guide provides an in-depth, technically-grounded methodology for the complete ¹H and ¹³C NMR spectral assignment of 5,6-dimethylundecane. We will compare the predicted spectral features of its diastereomers and outline a robust, multi-technique experimental workflow designed for researchers and professionals in chemical synthesis and drug development.

Figure 1: Structure of 5,6-Dimethylundecane with Carbon Numbering

          CH₃ (13)
          |
CH₃-CH₂-CH₂-CH₂-CH-CH-CH₂-CH₂-CH₂-CH₂-CH₃
 1   2   3   4  |  5  6   7   8   9   10  11
                CH₃ (12)

Part 1: Predicted ¹H and ¹³C NMR Spectra

Predicting the NMR spectra of long-chain alkanes is challenging due to severe signal overlap in the aliphatic region.[3][4] However, we can estimate the chemical shifts and multiplicities based on established principles to form a basis for experimental verification. For this predictive analysis, we will consider the (5R,6R)/(5S,6S) diastereomeric pair.

Predicted ¹H NMR Spectrum

The proton spectrum is expected to be complex. Protons on methyl groups are the most shielded, followed by methylene (CH₂) and then methine (CH) protons.[5] The majority of the methylene protons in the two long alkyl chains (C1-C4 and C7-C11) will resonate in a narrow, overlapping region around 1.2-1.4 ppm, making individual assignment from a 1D spectrum alone nearly impossible.

Proton Label Attached to Carbon Predicted δ (ppm) Integration Predicted Multiplicity
H-1, H-11C1, C11~0.8-0.96HTriplet (t)
H-12, H-13C12, C13~0.8-0.96HDoublet (d)
H-2, H-3, H-8, H-9, H-10C2, C3, C8, C9, C10~1.2-1.410HComplex Multiplets
H-4, H-7C4, C7~1.4-1.64HComplex Multiplets
H-5, H-6C5, C6~1.5-1.72HComplex Multiplets

Causality Note: The terminal methyl protons (H-1, H-11) appear as clean triplets because they are only coupled to their adjacent CH₂ groups. The methyls attached to the chiral centers (H-12, H-13) are doublets due to coupling with the single methine protons (H-5, H-6). The extensive signal overlap predicted for the methylene groups necessitates the use of two-dimensional NMR techniques for resolution.

Predicted ¹³C NMR Spectrum and DEPT Analysis

The ¹³C NMR spectrum offers better signal dispersion than the ¹H spectrum.[6][7] Due to the molecule's asymmetry, we expect to see 13 distinct signals. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial here; it differentiates carbons based on the number of attached protons.[8][9][10] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while a DEPT-90 experiment will only show CH signals.[11][12]

Carbon Label Predicted δ (ppm) Carbon Type (from DEPT)
C1, C11~14CH₃ (Positive in DEPT-135)
C12, C13~15-20CH₃ (Positive in DEPT-135)
C2, C10~22-23CH₂ (Negative in DEPT-135)
C3, C9~31-33CH₂ (Negative in DEPT-135)
C4, C7~30-35CH₂ (Negative in DEPT-135)
C8~29-30CH₂ (Negative in DEPT-135)
C5, C6~38-45CH (Positive in DEPT-135 & DEPT-90)

Causality Note: The chemical shifts are estimated based on standard values for alkanes.[13][14] The methine carbons (C5, C6) are the most downfield among the sp³ carbons due to their substitution pattern. The DEPT experiments are a self-validating system: any signal appearing in the DEPT-90 spectrum must be a methine (CH) carbon, which must also appear as a positive peak in the DEPT-135 spectrum.

Part 2: A Comparative Analysis — Distinguishing Diastereomers

The primary value of NMR in this context is its ability to distinguish between the diastereomeric pairs: [(5R,6R) and (5S,6S)] versus [(5R,6S) and (5S,6R)]. While the predicted spectra above are for one pair, the spectra for the other pair will be different.

  • Why the Difference? Diastereomers have different relative orientations of their substituents. In the (R,R) isomer, the two methyl groups (C12 and C13) and the two alkyl chains will have a specific, fixed spatial relationship. In the (R,S) isomer, this relationship is altered. This change in 3D space modifies the local electronic environments of the nuclei, particularly those close to the chiral centers (C4, C5, C6, C7, C12, C13).

  • Expected Spectral Changes: The chemical shifts (both ¹H and ¹³C) for the nuclei near the stereocenters will differ between the two diastereomers. These differences may be subtle, often less than 0.1 ppm in ¹H and 1-2 ppm in ¹³C, but they are definitive. The coupling constants (J-values) between H-5 and H-6 may also differ due to changes in the dihedral angle between them, as described by the Karplus relationship.

A comparative analysis of an experimental mixture containing both diastereomers would reveal a doubling of many signals, particularly for the carbons and protons at and adjacent to the C5 and C6 positions.

Part 3: A Robust Experimental Workflow for Unambiguous Assignment

A definitive assignment requires a suite of NMR experiments. This workflow provides a logical, self-validating path from raw data to a complete, stereochemically-aware assignment.

G cluster_1d Step 1: 1D NMR Acquisition cluster_2d Step 2: 2D NMR Correlation cluster_assign Step 3: Data Synthesis H1 ¹H NMR (Proton Count & Multiplicity) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Proton Frequencies C13 ¹³C{¹H} NMR (Carbon Count) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13->HSQC Carbon Frequencies DEPT DEPT-135 & DEPT-90 (Carbon Type ID) Assign Final Assignment (Structure & Stereochemistry) DEPT->Assign Validate C-Types COSY->HSQC Proton Tracks COSY->Assign Build Fragments HSQC->Assign Link C & H

Caption: Workflow for complete NMR assignment.

Experimental Protocol Details
  • Sample Preparation: Dissolve ~10-20 mg of 5,6-dimethylundecane in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard, non-interacting solvent for alkanes.

  • Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) at a constant temperature (e.g., 298 K).[15]

    • ¹H NMR: A standard single-pulse experiment. Acquire with sufficient scans (16-64) to achieve a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: A standard proton-decoupled experiment. A larger number of scans (≥1024) is required due to the low natural abundance of ¹³C.

    • DEPT-135 and DEPT-90: Use standard instrument parameters. These are essential for distinguishing the numerous CH and CH₂ groups.[10][16]

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[17][18][19] It is the primary tool for tracing the connectivity along the carbon chains.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment generates a 2D plot correlating each proton signal with the signal of the carbon it is directly attached to.[20][21][22][23] This is the definitive link between the ¹H and ¹³C spectra.

Synthesizing the Data: A Step-by-Step Logic

The power of this workflow lies in using the experiments in concert to build a complete picture.

Caption: Predicted ¹H-¹H COSY correlation map.

  • Identify Starting Points: In the ¹H spectrum, the triplets around 0.8-0.9 ppm are unambiguously H-1 and H-11. The doublets in the same region are H-12 and H-13.

  • Trace the Chains with COSY: Starting from the H-1 triplet signal on the COSY diagonal, find its cross-peak. This cross-peak connects H-1 to H-2. Follow the signal from H-2 on the diagonal to its next cross-peak, which identifies H-3, and so on. This "walk" along the carbon backbone allows you to trace the entire butyl chain (H-1 to H-4) and the pentyl chain (H-11 to H-7).

  • Connect to the Core: The COSY walk will connect H-4 to the methine proton H-5, and H-7 to the methine proton H-6. Cross-peaks will also confirm the couplings between H-5/H-13 and H-6/H-12.

  • Assign the Carbon Skeleton with HSQC: Once the proton assignments are made from COSY, the HSQC spectrum provides the direct C-H correlations. For every assigned proton (e.g., H-4), find its cross-peak in the HSQC. The ¹³C chemical shift at that cross-peak corresponds to the carbon it's attached to (C-4). By applying this to all assigned protons, the entire ¹³C spectrum is unambiguously assigned.

  • Final Validation: Cross-reference the final carbon assignments with the DEPT data. For example, the carbons assigned as C-5 and C-6 via HSQC must be the only signals present in the DEPT-90 spectrum. This provides a final layer of validation for the entire assignment.

Conclusion

The structural elucidation of a complex, stereochemically rich alkane like 5,6-dimethylundecane is a formidable task if approached with 1D NMR alone. The severe signal overlap in the ¹H spectrum and the subtle differences between diastereomers render simple analysis insufficient. However, by employing a systematic and integrated workflow that combines 1D techniques (¹H, ¹³C, DEPT) with 2D correlation experiments (COSY, HSQC), a complete and unambiguous assignment is achievable. This guide demonstrates that the true power of modern NMR lies not in any single experiment, but in the logical synthesis of data from multiple, complementary techniques. This approach provides the rigorous, self-validating data required by researchers in the fields of chemical synthesis, natural product isolation, and drug development to confidently determine molecular structure and stereochemistry.

References

  • Alemany, L. B. (2013). Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes. Magnetic Resonance in Chemistry, 51(10), 605-613. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • OpenOChem Learn. (n.d.). Alkanes. Available at: [Link]

  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]

  • Columbia University NMR Core Facility. (n.d.). COSY. Available at: [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Available at: [Link]

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available at: [Link]

  • Svozil, D., Pospichal, J., & Kvasnicka, V. (1995). Neural Network Prediction of Carbon-13 NMR Chemical Shifts of Alkanes. Journal of Chemical Information and Computer Sciences, 35(5), 924-928. Available at: [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Available at: [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • Scivittaro, F., et al. (2022). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules, 27(19), 6296. Available at: [Link]

  • JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Available at: [Link]

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A Researcher's Guide to the Confident Identification of 5,6-Dimethylundecane: A Comparative Analysis of NIST Library Validation and Advanced Spectrometric Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, the unambiguous identification of molecular structures is paramount. This is particularly true for isomeric compounds, which possess identical molecular formulas but differ in the arrangement of their atoms, often leading to distinct physical, chemical, and biological properties. This guide provides an in-depth, technical comparison for the validation of 5,6-dimethylundecane, a branched alkane, using the widely adopted National Institute of Standards and Technology (NIST) mass spectral library. We will explore the strengths and inherent limitations of this classical approach and present advanced, complementary techniques that offer a higher degree of certainty in structural elucidation.

The Challenge of Isomeric Alkanes: Why Certainty Matters

Method 1: The Workhorse - GC-MS with NIST Library Matching

Gas chromatography-mass spectrometry (GC-MS) coupled with a search of the NIST/EPA/NIH Mass Spectral Library is the frontline approach for the identification of many volatile and semi-volatile organic compounds.[2][3] The process relies on matching the experimentally obtained mass spectrum of an unknown compound with the extensive database of reference spectra.

The Underlying Principles: A Two-Pronged Approach

Successful identification using this method hinges on two key parameters: the mass spectrum and the gas chromatographic retention index.

1. Mass Spectral Matching:

Under electron ionization, 5,6-dimethylundecane will fragment in a predictable manner. The key to its mass spectrum lies in the preferential cleavage at the branching points (the C5 and C6 positions) because this leads to the formation of more stable secondary carbocations.[4] The molecular ion (M⁺) peak at m/z 184 is often weak or absent in highly branched alkanes.[4] The fragmentation of 5,6-dimethylundecane is expected to proceed as follows:

  • Primary Fragmentation: The C-C bond between the 5th and 6th carbon is a likely point of cleavage. This can result in the loss of a pentyl radical (C₅H₁₁) or a hexyl radical (C₆H₁₃), leading to prominent fragment ions.

  • Characteristic Ions: The mass spectrum will be characterized by a series of alkyl fragment ions (CₙH₂ₙ₊₁) separated by 14 amu (CH₂). However, unlike straight-chain alkanes which show a smooth decay in this series, branched alkanes exhibit enhanced peaks corresponding to stable carbocations formed at the branch points.

The NIST Mass Spectral Search Program compares the unknown's spectrum to the library entries and calculates several key metrics:[3]

  • Match Factor: A measure of how well the peaks in the unknown spectrum align with the library spectrum, on a scale of 0-999. A score above 900 is considered excellent.[3]

  • Reverse Match Factor: This score ignores peaks in the unknown's spectrum that are not present in the library spectrum, which can be useful in cases of co-eluting compounds.[3]

  • Probability: An estimation of the likelihood that the hit is correct, which is influenced by the uniqueness of the mass spectrum.[3]

2. The Power of Retention Index (RI):

Experimental Protocol: GC-MS with NIST Library Search

Objective: To tentatively identify 5,6-dimethylundecane in a sample using GC-MS and the NIST library.

Methodology:

  • Sample Preparation: Dissolve the sample containing 5,6-dimethylundecane in a volatile, non-polar solvent like hexane to a final concentration of 1-10 µg/mL.

  • GC-MS System: An Agilent 7890A GC coupled to a 5975C Mass Selective Detector (or equivalent).

  • GC Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for hydrocarbon analysis.

  • GC Conditions:

    • Injector: Split/Splitless, 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-350.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Obtain the mass spectrum for the chromatographic peak of interest.

    • Perform a library search against the NIST Mass Spectral Library.

    • Analyze the Match Factor, Reverse Match Factor, and Probability scores for the top hits.

    • If a series of n-alkanes has been co-injected or run separately under identical conditions, calculate the Kovats Retention Index for the peak of interest and compare it to literature or database values for C₁₃H₂₈ isomers.

Workflow for NIST Library Identification

Caption: Workflow for advanced structural elucidation using HRMS and MS/MS.

Comparison of Identification Techniques

FeatureGC-MS with NIST LibraryGC-HRMSGC-MS/MS
Principle Spectral matching and RI comparisonAccurate mass measurementControlled fragmentation of a selected ion
Confidence Level Moderate (Tentative)High (Confirms elemental formula)Very High (Structural fingerprint)
Isomer Differentiation Limited, relies heavily on RILimited for isomers with same formulaExcellent
Instrumentation Widely available (Quadrupole MS)More specialized (TOF, Orbitrap)Specialized (QqQ, Ion Trap)
Cost LowerHigherHigher
Primary Output Match scores, RIAccurate m/z, Elemental FormulaProduct ion spectrum

Best Practices and Troubleshooting

  • Always Use Retention Indices: For alkane isomer identification, mass spectral data alone is often insufficient. Co-injecting or running a homologous series of n-alkanes to calculate retention indices is crucial for increasing identification confidence. A discrepancy of even a few RI units can distinguish between isomers. [8]* Mind the Match Score: A high match factor (>900) is a good indicator, but it is not infallible, especially when multiple isomers have high scores. Always critically evaluate the top hits and consider the chemical context of your sample.

  • When in Doubt, Use a Standard: The ultimate confirmation of a compound's identity is to analyze an authentic standard under the same analytical conditions and compare both the mass spectrum and the retention time/index.

  • Leverage Advanced Search Algorithms: Modern versions of the NIST search software include algorithms like the "Hybrid Search," which can identify substructures and find matches for compounds not present in the library, providing valuable clues for identification.

Conclusion

The identification of 5,6-dimethylundecane presents a classic challenge in analytical chemistry due to the existence of numerous structurally similar isomers. While traditional GC-MS with NIST library searching is an invaluable and accessible tool for tentative identification, its reliance on spectral matching and the potential for similar fragmentation patterns among isomers necessitates a more rigorous approach for confident structural assignment.

By incorporating Kovats Retention Index analysis, the certainty of the identification is significantly enhanced. For unambiguous confirmation, advanced techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the gold standard. HRMS provides the elemental composition of the molecule and its fragments with high accuracy, while MS/MS offers a unique fragmentation fingerprint that can definitively distinguish between isomers.

For researchers, scientists, and drug development professionals, a multi-faceted approach that combines chromatographic separation, mass spectral library matching, retention index data, and, when necessary, advanced mass spectrometric techniques, represents the most robust and scientifically sound strategy for the validation of 5,6-dimethylundecane and other challenging isomeric compounds.

References

  • National Institute of Standards and Technology. (n.d.). Undecane, 5,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethyldecane. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Undecane, 5,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Analysis of the Combustion Efficiency of 5,6-Dimethylundecane and Isooctane

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of fuel science and organic chemistry, the subtle variations in molecular structure can lead to profound differences in combustion characteristics. This guide provides an in-depth, objective comparison of the combustion efficiency of 5,6-Dimethylundecane and the well-characterized reference fuel, isooctane (2,2,4-trimethylpentane). By examining key performance metrics and the underlying chemical principles, this document aims to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of how branching and chain length in alkanes influence their behavior as fuels.

Introduction to the Contestants: Molecular Structure and its Implications

At the heart of this comparison lie two distinct aliphatic hydrocarbons. Isooctane, with its compact, highly branched structure, is the benchmark for high-octane gasoline and is assigned an octane number of 100. Its structure is known to confer significant resistance to autoignition, or "knocking," in spark-ignition engines.

In contrast, 5,6-Dimethylundecane is a larger, C13 branched alkane. While specific experimental combustion data for this particular molecule is scarce in publicly available literature, its structural features—a longer carbon backbone with methyl branches—allow for a robust, predictive comparison based on established principles of alkane combustion.

Caption: Relationship between molecular structure and key combustion properties.

Emissions Profile: NOx and Soot Formation

The formation of pollutants during combustion is a complex process influenced by fuel structure, engine operating conditions, and the air-fuel ratio.

  • Nitrogen Oxides (NOx): NOx is primarily formed at high temperatures through the reaction of atmospheric nitrogen and oxygen. [1]The peak combustion temperature is a major factor influencing NOx formation. [2]While direct comparative data is unavailable, the combustion of both alkanes will produce NOx. The slightly lower heat of combustion of branched alkanes compared to their linear isomers might suggest a potential for lower peak flame temperatures and consequently, slightly lower thermal NOx formation under identical conditions.

  • Soot: Soot is formed from the incomplete combustion of hydrocarbons. [3]The propensity of a fuel to form soot is related to its molecular structure. Generally, longer-chain alkanes are more likely to undergo incomplete combustion and produce soot compared to shorter-chain alkanes. [3]Therefore, it is plausible that 5,6-Dimethylundecane may have a greater tendency to form soot than isooctane under fuel-rich conditions due to its longer carbon chain.

Experimental Methodologies for Combustion Analysis

The determination of the combustion properties discussed above relies on standardized and sophisticated experimental techniques.

Heat of Combustion Measurement

The standard method for determining the heat of combustion is through bomb calorimetry .

Protocol:

  • A precisely weighed sample of the fuel is placed in a stainless steel "bomb."

  • The bomb is filled with high-pressure oxygen.

  • The bomb is submerged in a known quantity of water in an insulated container (calorimeter).

  • The sample is ignited electrically.

  • The temperature increase of the water is measured.

  • The heat of combustion is calculated based on the temperature change and the heat capacity of the calorimeter system.

bomb_calorimetry start Weigh Fuel Sample place_in_bomb Place in Bomb start->place_in_bomb fill_with_O2 Fill with High-Pressure O2 place_in_bomb->fill_with_O2 submerge Submerge in Water fill_with_O2->submerge ignite Ignite Electrically submerge->ignite measure_temp Measure Water Temperature Rise ignite->measure_temp calculate Calculate Heat of Combustion measure_temp->calculate

Caption: Workflow for determining the heat of combustion using a bomb calorimeter.

Ignition Quality Testing
  • Octane Number: Determined using a standardized Cooperative Fuel Research (CFR) engine . The engine's compression ratio is varied until the onset of knocking is detected for the test fuel. This is then compared to the performance of primary reference fuels (mixtures of isooctane and n-heptane). [4][5]

  • Cetane Number: Also measured using a specialized CFR engine for diesel fuels. The compression ratio is adjusted to achieve a specific ignition delay time for the test fuel, which is then compared against reference fuel blends. [6]

Conclusion

This comparative guide illuminates the significant impact of molecular structure on the combustion efficiency of alkanes. Isooctane, with its highly branched and compact form, serves as an excellent standard for high-octane fuels, exhibiting strong anti-knock characteristics. While direct experimental data for 5,6-Dimethylundecane is limited, established principles of combustion chemistry allow for a predictive analysis. As a larger, branched alkane, 5,6-Dimethylundecane is expected to have a higher molar heat of combustion than isooctane. Its branched nature suggests a high octane number, making it theoretically suitable for spark-ignition engines, but a low cetane number, rendering it inappropriate for diesel applications. The longer carbon chain of 5,6-Dimethylundecane may also lead to a greater propensity for soot formation compared to isooctane. For researchers and professionals in fields requiring a nuanced understanding of hydrocarbon combustion, these structure-property relationships are paramount for fuel design, performance optimization, and emissions control.

References

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  • Octane number & Cetane number | Skill-Lync - YouTube. [URL: https://www.youtube.
  • What is the difference between an octane number and cetane number? - Quora. [URL: https://www.quora.com/What-is-the-difference-between-an-octane-number-and-cetane-number]
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  • 5.3 Enthalpy – Chemistry - Open Library Publishing Platform. [URL: https://open.umn.edu/opentextbooks/textbooks/57]
  • 11.4: Enthalpy- Heat of Combustion - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/11%3A_Thermochemistry/11.
  • Isooctane, C8H18, is the component of gasoline from which - McMurry 8th Edition Ch 9 Problem 117 - Pearson. [URL: https://www.pearson.com/en-us/higher-education/mcneil-connect-for-instructors/products-and-services/mcneil-solutions/solutions/chemistry/mcmurry-8th-edition-ch-9-problem-117.html]
  • A comprehensive iso-octane combustion model with improved thermochemistry and chemical kinetics - OSTI. [URL: https://www.osti.gov/servlets/purl/1435004]
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Part 1: The Landscape of 5,6-Dimethylundecane Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purity Assessment of 5,6-Dimethylundecane Reference Standards

For researchers, scientists, and drug development professionals, the integrity of analytical results hinges on the quality of the reference standards used. 5,6-Dimethylundecane, a branched-chain alkane, serves as a crucial marker or building block in various applications, from petrochemical analysis to the synthesis of complex organic molecules. Ensuring the purity of its reference standard is not merely a quality control step but a prerequisite for generating reliable and reproducible data.

This guide provides a comprehensive framework for evaluating and selecting 5,6-Dimethylundecane reference standards. It moves beyond a simple listing of suppliers to offer a multi-faceted analytical strategy, empowering you to independently verify purity and make informed decisions. We will explore the landscape of available standards and detail robust, orthogonal analytical methods for a self-validating purity assessment.

Understanding the Hierarchy of Reference Standards
  • Certified Reference Materials (CRMs): The gold standard. CRMs are produced by a Reference Material Producer accredited to ISO 17034 , a rigorous international standard that governs competence.[1][2] Their certificates of analysis, issued by a lab accredited to ISO/IEC 17025 , provide a certified property value (e.g., purity) with a stated measurement uncertainty and a documented traceability chain.[3] Major suppliers like Sigma-Aldrich (TraceCERT®), LGC, and Honeywell offer a wide range of hydrocarbon CRMs, but highly specific isomers like 5,6-dimethylundecane often require custom synthesis.[4][5][6]

  • Reference Materials (RMs): These materials are well-characterized and fit for a specific purpose, but may lack the full metrological traceability and uncertainty budget of a CRM. They are often accompanied by a supplier's Certificate of Analysis (CoA).

  • High-Purity Commercial Chemicals: These are the most likely starting point for sourcing 5,6-Dimethylundecane.[7] Suppliers provide a stated purity (e.g., >98%), but this value is typically determined by a single method (like GC area percent) and is not certified. These materials require rigorous in-house verification before use as a reference standard.

Sourcing and Initial Comparison

A search for 5,6-Dimethylundecane will likely lead to chemical suppliers rather than accredited CRM producers. The critical first step is to obtain the supplier's CoA and scrutinize the analytical method used for the purity statement. Given the limitations of a supplier's CoA, a comparative approach to sourcing and a robust in-house validation plan are essential.

Standard TypeTypical PurityCertification / DocumentationKey Considerations for 5,6-Dimethylundecane
Certified Reference Material (CRM) >99.5% (with uncertainty)ISO 17034 / ISO/IEC 17025 CertificateIdeal but likely unavailable for this specific isomer. May require costly custom production.
High-Purity Commercial Grade Stated as >97-99%Supplier Certificate of Analysis (CoA)The most practical option. Requires independent, multi-technique verification of purity and identity.
Research Chemical Grade Variable / UnspecifiedMinimal or no documentationUnsuitable for use as a quantitative reference standard without extensive purification and characterization.

Part 2: A Validated Workflow for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound approach employs orthogonal methods—techniques that measure the same property based on different chemical or physical principles. For 5,6-Dimethylundecane, the combination of quantitative Nuclear Magnetic Resonance (qNMR) and high-resolution capillary Gas Chromatography (GC) offers a powerful, self-validating system.

Purity_Workflow cluster_sourcing Sourcing cluster_analysis Orthogonal Analysis cluster_results Data Synthesis sourcing Source High-Purity 5,6-Dimethylundecane (>98%) qnmr Primary Assay: Quantitative ¹H NMR (qNMR) sourcing->qnmr gc Impurity Profile: High-Resolution GC-FID/MS purity_value Establish Purity Value (Mass Fraction from qNMR) qnmr->purity_value impurity_id Identify Volatile Impurities (Isomers, Homologs via GC-MS) gc->impurity_id final Qualified Reference Standard purity_value->final impurity_id->final

Caption: Purity assessment workflow for 5,6-Dimethylundecane.

Primary Assay: Purity by Quantitative ¹H NMR (qNMR)

Expertise & Causality: ¹H qNMR is considered a primary ratio method of measurement because the signal intensity is directly proportional to the number of protons contributing to that signal. By comparing the integral of a specific resonance from the analyte to that of a certified, high-purity internal standard of known mass, one can determine the analyte's purity (mass fraction) without needing a pre-existing standard of the analyte itself. This is crucial when a CRM for 5,6-Dimethylundecane is unavailable. We choose an internal standard that is non-volatile, has simple, sharp peaks in a region clear of analyte signals, and is chemically inert.

Experimental Protocol: ¹H qNMR Purity Determination

  • Preparation of Standard: Accurately weigh a sufficient amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Record the mass to at least 0.01 mg.

  • Preparation of Sample: Accurately weigh approximately 10-20 mg of the 5,6-Dimethylundecane standard into the same vial. Record the mass.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that provides good solubility for both compounds.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.[8][9]

    • Acquire a quantitative ¹H NMR spectrum. Crucial parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated. This ensures complete relaxation and accurate signal integration.

      • A sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.[8]

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from 5,6-Dimethylundecane (e.g., the terminal CH₃ groups) and a signal from the internal standard.

  • Purity Calculation: Use the following formula:

    Purity (w/w %) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (mstd / manalyte) × Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard (from its certificate)

Orthogonal Method: Impurity Profiling by High-Resolution Capillary GC

Expertise & Causality: While qNMR provides an accurate mass fraction, it may not detect impurities with structures very similar to the main component or those lacking protons. Gas Chromatography excels at separating volatile compounds, making it the ideal orthogonal technique for identifying and quantifying structurally related impurities like isomers (e.g., other dimethylundecanes) or adjacent homologs (e.g., methyl-dodecanes). We use a long, non-polar capillary column as prescribed in methods like ASTM D5134, which is designed for detailed hydrocarbon analysis and provides excellent resolution of complex alkane mixtures.[10][11][12][13][14]

Methodology Comparison

TechniquePrincipleStrengthsWeaknesses
GC-FID Flame Ionization Detector measures ions produced during combustion. Signal is proportional to the mass of carbon.Highly robust, excellent linearity and repeatability for quantification of hydrocarbons.Provides no structural information for peak identification.
GC-MS (EI) Electron Ionization Mass Spectrometry separates ions based on mass-to-charge ratio.Provides a fragmentation pattern (mass spectrum) that acts as a chemical fingerprint for impurity identification.[15][16]Branched alkane isomers often yield very similar mass spectra, making definitive identification challenging. The molecular ion can be weak or absent.[17][18]

Experimental Protocol: GC-FID for Area Percent Purity

  • Instrument Setup:

    • GC System: Agilent 7890 or equivalent.

    • Column: 100% dimethylpolysiloxane capillary column (e.g., 100 m × 0.25 mm ID, 0.5 µm film thickness). Long columns are critical for resolving isomers.[17]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector: Split/splitless inlet at 250°C with a high split ratio (e.g., 100:1) to avoid column overload.

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Sample Preparation: Prepare a dilute solution of the 5,6-Dimethylundecane standard (~1000 µg/mL) in a volatile solvent like hexane.

  • Temperature Program:

    • Initial Temperature: 40°C, hold for 10 minutes.

    • Ramp: 2°C/minute to 250°C.

    • Final Hold: Hold at 250°C for 15 minutes. (This program is illustrative and must be optimized).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Areamain peak / Areatotal) × 100.

    • This provides a measure of the purity relative to other volatile components.

Experimental Protocol: GC-MS for Impurity Identification

  • Instrument Setup: Use the same GC setup as for GC-FID, but with the column outlet connected to a mass spectrometer.

  • MS Parameters (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Source Temperature: 230°C.

  • Data Analysis:

    • For each impurity peak, obtain the mass spectrum.

    • Compare the fragmentation pattern to a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.[16] Pay close attention to characteristic fragment ions for branched alkanes.

Part 3: Synthesizing the Data for a Final Assessment

The true power of this dual-method approach lies in the synthesis of the results.

  • The qNMR result provides the most accurate, absolute purity value (e.g., 99.6% ± 0.2% mass fraction). This value becomes the certified purity of your in-house qualified reference standard.

  • The GC-FID result (e.g., 99.8% by area) corroborates the high purity and demonstrates the absence of significant volatile impurities.

  • The GC-MS analysis allows you to identify what that remaining ~0.2-0.4% consists of. Are they benign isomers, or are they compounds that could interfere with your application?

This comprehensive data package provides a defensible and trustworthy purity value, transforming a high-purity commercial chemical into a well-characterized, reliable reference standard for your laboratory.

Data_Synthesis cluster_interpretation Holistic Interpretation qnmr qNMR Result (e.g., 99.6% ± 0.2% mass fraction) interpretation Absolute Purity defined by qNMR. Volatile impurity profile defined by GC. Results are consistent and complementary. qnmr->interpretation gcfid GC-FID Result (e.g., 99.8% area) gcfid->interpretation gcms GC-MS Result (e.g., Impurity A = C13H28 isomer) gcms->interpretation qualified_standard Qualified Reference Standard Purity = 99.6% ± 0.2% interpretation->qualified_standard

Caption: Synthesizing orthogonal data for a qualified standard.

References

  • ASTM D5134-13, Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography, ASTM International, West Conshohocken, PA, 2013. [Link]

  • Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography. [Link]

  • Quantification of hydrocarbon content in water analysis at ppm level using benchtop NMR, Nanalysis Corp., 2018. [Link]

  • Quantitative Analysis of Constituents in Heavy Fuel Oil by 1H Nuclear Magnetic Resonance (NMR) Spectroscopy and Multivariate Data Analysis, ACS Publications, 2008. [Link]

  • Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis, RSC Publishing, 2019. [Link]

  • Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1 H-NMR Spectroscopy for Property Prediction, MDPI, 2021. [Link]

  • Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography, ASTM International, 2008. [Link]

  • Biopure TM ISO 17034 (Certified) Reference Materials, Romer Labs. [Link]

  • Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using H-NMR Spectroscopy for Property Prediction, ResearchGate, 2021. [Link]

  • GC for Detailed Analysis of Petroleum Naphthas, Torontech. [Link]

  • ASTM D5134-21, Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography, ASTM International, 2021. [Link]

  • Reference Material Producer ISO 17034, Perry Johnson Laboratory Accreditation, Inc. [Link]

  • Certified Reference Materials from ASTM International, ASTM International. [Link]

  • Identification of methyl branched alkanes using GC-MS ion trap?, ResearchGate, 2018. [Link]

  • Undecane, 5,6-dimethyl-, NIST WebBook. [Link]

  • Soft ionization GC-HRMS of n-Alkanes C8 - C20, Pragolab. [Link]

  • Undecane, 5,6-dimethyl- Mass Spectrum, NIST WebBook. [Link]

  • Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material, ACS Publications, 2007. [Link]

  • Selected Certified Reference Materials (Sigma), Reagecon Diagnostics Limited. [Link]

  • Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill, Scottish Government, 2020. [Link]

  • LGC Reference Standards, Phoenix-Sci. [Link]

  • Improved GC/MS method for quantitation of n-alkanes in plant and fecal material, PubMed, 2007. [Link]

  • Where to Buy Reference Standards and Materials, Greyhound Chromatography, 2023. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 5,6-Dimethylundecane Analysis: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, the robust quantification and definitive identification of specific organic compounds are paramount. This guide provides an in-depth, objective comparison of two cornerstone techniques—Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 5,6-Dimethylundecane, a branched-chain alkane relevant in petrochemical and environmental analyses. As researchers and drug development professionals, selecting the appropriate analytical tool is not merely a matter of procedure but a foundational choice that dictates the reliability and validity of your data. This document moves beyond a simple list of specifications to explain the causality behind experimental choices, grounding every recommendation in the principles of a self-validating analytical system.

Pillar 1: The Principle of a Self-Validating System

Before comparing instruments, we must establish the framework for trustworthiness: analytical method validation. A validated method is a self-validating system, ensuring that the data produced is reliable, reproducible, and fit for its intended purpose.[1][2] The performance of both GC-FID and GC-MS for analyzing 5,6-Dimethylundecane will be assessed against these core validation parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[3] GC provides chromatographic separation, but the detector is key. FID is broadly responsive to hydrocarbons, while MS provides an extra layer of specificity through mass-to-charge ratios (m/z).[3]

  • Linearity & Range: The capacity of the method to elicit test results that are directly proportional to the analyte concentration over a specific range. GC-FID is renowned for its exceptionally wide linear range.[4][5]

  • Precision: The closeness of agreement between a series of measurements. It is typically expressed as the Relative Standard Deviation (%RSD) and is assessed at two levels: repeatability (short-term) and intermediate precision (long-term, different days/analysts).[1][3]

  • Accuracy: The closeness of the test results to the true value, often evaluated through recovery studies.[1][2]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[6] Generally, GC-MS offers lower limits of detection than GC-FID.[4][5]

Pillar 2: A Head-to-Head Experimental Workflow

To provide a direct and objective comparison, we designed a parallel workflow. The chromatographic conditions (injector, column, oven program) are held constant to isolate the detector as the primary variable.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_detection Detection & Data Acquisition cluster_validation Data Cross-Validation Stock 5,6-Dimethylundecane Stock Solution (1000 µg/mL in Hexane) Cal Calibration Standards (0.1 - 200 µg/mL) Stock->Cal Serial Dilution Injector GC Injection (1 µL, Splitless) Cal->Injector Column Chromatographic Separation (Non-polar column) Injector->Column FID GC-FID Quantification via Peak Area Column->FID Effluent Split 1 MS GC-MS Identification (Full Scan) Quantification (SIM Mode) Column->MS Effluent Split 2 DataFID FID Quantitative Data FID->DataFID DataMS MS Quantitative & Qualitative Data MS->DataMS Compare Compare Performance Metrics (LOD, LOQ, Linearity, Precision) DataFID->Compare DataMS->Compare Final Validated Method Report Compare->Final

Caption: Workflow for cross-validation of GC-FID and GC-MS methods.

Step-by-Step Protocols

1. Sample & Standard Preparation

  • Stock Solution: Prepare a 1000 µg/mL stock solution of 5,6-Dimethylundecane (CAS 17615-91-7) in high-purity n-hexane.[7][8]

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.1 µg/mL to 200 µg/mL.

2. Gas Chromatography (Common Parameters)

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/Splitless inlet at 250°C, operated in splitless mode for 1 minute.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

3. Detector Protocol: GC-FID

  • Detector: Flame Ionization Detector (FID).[9]

  • Temperature: 300°C.

  • Gas Flows: Hydrogen at 40 mL/min, Air at 450 mL/min, Makeup (Helium) at 40 mL/min.

  • Data Acquisition: Record the chromatogram and integrate the peak area for 5,6-Dimethylundecane.

4. Detector Protocol: GC-MS

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

  • Mass Analyzer: Quadrupole, temperature at 150°C.

  • Acquisition Modes:

    • Full Scan: Scan from m/z 40-300 for qualitative identification. The mass spectrum for 5,6-dimethylundecane (C13H28, MW 184.36) is expected to show characteristic alkane fragmentation.[10]

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic fragment ions. For branched alkanes, ions such as m/z 57, 71, and 85 are prominent.[11][12] We will use m/z 57 for quantification and m/z 71 and 85 as qualifiers.

Pillar 3: Head-to-Head Performance Data

The following table summarizes the expected performance characteristics based on the described protocols. These values represent typical results derived from established literature on hydrocarbon analysis.[4][5][13]

Parameter GC-FID GC-MS (SIM Mode) Expert Causality & Insight
Specificity ModerateExcellent FID detects nearly all carbon-containing compounds, making it susceptible to co-eluting interferences.[14] MS provides structural confirmation via mass spectra, offering unparalleled specificity.[15][16]
Linearity (r²) > 0.999 > 0.995The FID is known for its exceptionally wide linear dynamic range, often spanning 6-7 orders of magnitude.[9] MS detectors can exhibit non-linearity at higher concentrations due to saturation effects.[13][17]
LOD ~500 pg/mL~50 pg/mL While FID is sensitive, the targeted nature of SIM mode in MS significantly reduces noise, allowing for much lower detection limits.[4][18]
LOQ ~1.5 ng/mL~0.15 ng/mL Following the LOD, the LOQ for MS in SIM mode is superior, enabling the precise quantification of trace amounts of the analyte.[4][6]
Precision (%RSD) < 2% < 5%FID is an exceptionally stable and robust detector, often yielding slightly better precision in routine analyses.[1][6]
Cost & Complexity Lower HigherFID systems are less expensive to purchase and maintain, requiring only hydrogen and air.[18] MS systems are more complex, requiring vacuum pumps and more specialized maintenance.

Authoritative Analysis: Synthesizing the Data

The choice between GC-FID and GC-MS is not a matter of which is "better," but which is the most appropriate tool for the analytical question at hand.

The Case for GC-FID: The Robust Quantifier

GC-FID is the workhorse for quantitative analysis of known volatile organic compounds.[14] Its primary advantages are:

  • Robustness and Precision: The detector is simple, stable, and provides highly reproducible results, making it ideal for routine quality control environments.

  • Wide Linear Range: Its ability to accurately quantify analytes over several orders of magnitude simplifies sample preparation, as fewer dilutions may be needed.[5]

  • Cost-Effectiveness: Lower initial investment and operational costs make it an accessible and economical choice.[18]

The fundamental limitation of FID is its lack of specificity. It generates a signal proportional to the number of carbon atoms entering the flame but provides no structural information.[14] If a sample matrix contains an impurity that co-elutes with 5,6-Dimethylundecane, GC-FID will inaccurately quantify both as a single peak.

The Case for GC-MS: The Definitive Identifier

GC-MS provides the highest degree of confidence in analytical results by combining chromatographic separation with molecular identification.[15][19] Its key strengths include:

  • Unparalleled Specificity: The mass spectrum is a molecular "fingerprint." By comparing the acquired spectrum to a library (like the NIST database), one can definitively identify 5,6-Dimethylundecane, even if it co-elutes with another compound.[10][18]

  • Superior Sensitivity (in SIM mode): By monitoring only specific ions characteristic of the target analyte, background noise is filtered out, leading to significantly lower detection and quantification limits.[20] This is crucial for trace-level analysis.

The primary drawbacks are higher cost, greater complexity, and a potentially narrower linear range compared to FID.[13]

Logical Flow for Cross-Validation

This diagram illustrates the decision-making process when validating results between the two systems.

G Start Analyze Sample with GC-FID & GC-MS CheckRT Retention Times Match? Start->CheckRT CheckSpec MS Spectrum Confirms 5,6-Dimethylundecane? CheckRT->CheckSpec Yes Result_Invalid_RT Investigate Chromatography (Co-elution on FID likely) CheckRT->Result_Invalid_RT No CheckQuant Quantitative Results Agree (within acceptable % difference)? CheckSpec->CheckQuant Yes Result_Invalid_ID FID Peak is NOT Target Analyte CheckSpec->Result_Invalid_ID No Result_Valid Results Cross-Validated CheckQuant->Result_Valid Yes Result_Invalid_Quant Investigate Method (Linearity, Matrix Effects) CheckQuant->Result_Invalid_Quant No

Caption: Decision logic for cross-validating GC-FID and GC-MS data.

Conclusion and Recommendations

For the analysis of 5,6-Dimethylundecane, both GC-FID and GC-MS are powerful and reliable techniques when properly validated.

  • For high-throughput, routine quantification in a well-characterized and simple matrix where the identity of the analyte is not , GC-FID is the superior choice due to its robustness, precision, wide linear range, and cost-effectiveness.[16]

  • For trace-level quantification, analysis in complex matrices, or when definitive, legally defensible identification is required, GC-MS is the mandatory choice. [16][18] Its specificity and sensitivity are unmatched.

The most rigorous scientific approach involves leveraging the strengths of both. A common and highly effective workflow is to develop and validate a quantitative method using GC-FID for routine analysis, while periodically using GC-MS to confirm the peak identity and ensure no co-eluting interferences are compromising the FID data. This cross-validation strategy provides a powerful, efficient, and trustworthy analytical system.

References

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards.
  • ChromSolutions. Analytical Validation Quick Reference Guide.
  • Aparicio-Ruiz, R., et al. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Digital CSIC.
  • Labio Scientific®. (2023). GC-MS or GC-FID? What to use in Oil Analysis.
  • Tomaszewski, W., et al. (2021). Comparison of the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene. Łukasiewicz Research Network – Institute of Industrial Organic Chemistry.
  • Romero, I., et al. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. PubMed.
  • International Journal of Pharmaceutical Sciences. (2025). Method Development and Validation of Gas Chromatography.
  • Redalyc. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
  • Impactfactor. A Review on GC-MS and Method Development and Validation.
  • ALWSCI. (2025). Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography.
  • ResearchGate. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene.
  • Pragolab. Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL).
  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained.
  • Shimadzu Scientific Instruments. Gas Chromatography Mass Spectrometry (GCMS).
  • ResearchGate. (2006). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material.
  • Phenomenex. (2025). GC with Flame Ionization Detector (FID): Applications and Considerations.
  • Benchchem. (2025). A Comparative Analysis of GC-FID and GC-MS for the Quantification of Methyl Arachidate.
  • NIST. Undecane, 5,6-dimethyl-. NIST WebBook.
  • Ecreee. (2026). Understanding Gas Chromatography Flame Ionization Detectors.
  • SCION Instruments. (2024). Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS.
  • 6NAPSE Laboratory. GC-MS and GC-FID Analysis.
  • DTIC. (2023). Analysis of JP-5 and F-24 Jet Fuel Vapor Composition by Single and Multidimensional Gas Chromatography – Mass Spectrometry.
  • EPA. Method 1663: Differentiation of Diesel and Crude Oil by GC/FID.
  • Hovogen. (2025). A Comprehensive Guide to Gas Chromatography-Mass Spectrometry (GC-MS).
  • NIST. Undecane, 5,6-dimethyl-. NIST WebBook.
  • Cheméo. Chemical Properties of Undecane, 5,6-dimethyl- (CAS 17615-91-7).

Sources

Comparative Guide: Mass Spectrometric Analysis of 5,6-Dimethylundecane vs. 4,6-Dimethylundecane

[1][2]

Executive Summary

Differentiation of branched alkane isomers is a critical challenge in petrochemical fingerprinting, pheromone analysis, and metabolomics.[1] While 5,6-dimethylundecane (5,6-DMU) and 4,6-dimethylundecane (4,6-DMU) share the same molecular formula (

12341
  • 5,6-Dimethylundecane is characterized by a "central split" mechanism, yielding dominant diagnostic ions at m/z 85 and m/z 99 due to the cleavage of the sterically strained vicinal bond.[1][5]

  • 4,6-Dimethylundecane follows a localized

    
    -cleavage pattern at the isolated branch points, producing diagnostic ions at m/z 141  (loss of propyl) and m/z 113  (loss of pentyl).[5]
    

This guide details the mechanistic causality of these spectral differences and provides a self-validating identification protocol.

Structural Context & Fragmentation Logic[1]

To interpret the mass spectra, one must understand the stability of the carbocations formed during ionization.[1][6] Stevenson’s Rule dictates that upon fragmentation, the positive charge remains on the fragment with the lower ionization energy (typically the more highly substituted carbocation).[1]

5,6-Dimethylundecane (Vicinal Substitution)[1]
  • Structure: The methyl groups are on adjacent carbons (C5 and C6).[5]

  • Weakest Link: The C5–C6 bond is a tertiary-tertiary linkage (both carbons are substituted).[5] Cleavage here relieves significant steric strain and produces two secondary carbocations.[5]

  • Predicted Fragments:

    • Side A (C1–C5): 2-methylpentyl cation (

      
      ) 
      
      
      m/z 85 .[5]
    • Side B (C6–C11): 2-methylhexyl cation (

      
      ) 
      
      
      m/z 99 .[5]
4,6-Dimethylundecane (Isolated Substitution)[1]
  • Structure: The methyl groups are separated by a methylene bridge (

    
    ) at C5.[5]
    
  • Weakest Links: Fragmentation occurs at the branch points (C4 and C6), not between them.[1][5]

  • Predicted Fragments:

    • C4 Cleavage: Loss of propyl group (

      
      , mass 43) 
      
      
      Ion
      
      
      
      
      m/z 141 .[5]
    • C6 Cleavage: Loss of pentyl group (

      
      , mass 71) 
      
      
      Ion
      
      
      
      
      m/z 113 .[5]

Experimental Protocol

This protocol is designed to be self-validating. The use of Kovats Retention Indices (RI) acts as a secondary confirmation to the Mass Spectral data.

Instrument Parameters (Standardized)
  • System: GC-MS (Single Quadrupole)[5]

  • Column: 30m

    
     0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[5]

  • Inlet Temp:

    
    , Splitless mode (1 min purge).
    
  • Oven Program:

    
     (1 min) 
    
    
    
    
    to
    
    
    .
  • Ion Source: Electron Ionization (EI) at 70 eV ,

    
    .
    
  • Scan Range: m/z 35–350.[5]

Validation Step (RI Calculation)

Calculate the Linear Retention Index (




Comparative Data Analysis

The following table summarizes the diagnostic ion abundances. Note that while both isomers show standard alkane series ions (m/z 43, 57), the ratios of the higher mass ions are definitive.[1]

Table 1: Diagnostic Ion Abundance Comparison[2]
Ion (m/z)Identity / Fragment5,6-Dimethylundecane 4,6-Dimethylundecane Mechanistic Origin
184 Molecular Ion (

)
< 1% (Weak)< 1% (Weak)Parent molecule stability is low for branched alkanes.
141

LowMedium/High Loss of Propyl (favored in 4,6-DMU at C4).[5]
113

LowHigh Loss of Pentyl (favored in 4,6-DMU at C6).[5]
99

Dominant (Base Peak) Low/MediumSpecific to 5,6-DMU : Cleavage of C5-C6 bond.[5]
85

Very High MediumSpecific to 5,6-DMU : Cleavage of C5-C6 bond.[5]
RI (DB-5) Retention Index~1215 - 1225~1193 - 12104,6-isomer typically elutes earlier due to less central congestion.[5]

Analyst Note: The presence of a "doublet" of high intensity at m/z 85 and 99 is the "fingerprint" of the 5,6-isomer.[1][5] The 4,6-isomer will display a more distributed spectrum with heavier fragments (113, 141).[1]

Decision Workflow (Logic Map)

The following diagram outlines the logical decision tree for identifying these isomers in a complex mixture.

IsomerIDStartUnknown Peak(MW 184)CheckRIStep 1: Check Retention Index(DB-5 Column)Start->CheckRICheckMSStep 2: Analyze Mass Spectrum(Diagnostic Ions)CheckRI->CheckMSRI ~1190-1230Branch56Pattern A:Dominant pair at m/z 85 & 99(Central Cleavage)CheckMS->Branch56Base Peak ~99Branch46Pattern B:Prominent m/z 113 & 141(Alpha Cleavage)CheckMS->Branch46Base Peak 43/57+ distinct 113/141Result56ID: 5,6-Dimethylundecane(Vicinal Substitution)Branch56->Result56Result46ID: 4,6-Dimethylundecane(Isolated Substitution)Branch46->Result46

Caption: Logical workflow for differentiating C13 branched alkane isomers based on EI-MS fragmentation patterns.

References

  • NIST Mass Spectrometry Data Center. (2023).[5] Undecane, 4,6-dimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][5][3][4][7] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. (2023).[5] Undecane, 5,6-dimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][5][3][4][7] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Referencing general alkane fragmentation rules and Stevenson's Rule).

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011).[1] Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4). (Source for RI validation methodologies).

A Comprehensive Guide to Determining FID Response Factors for 5,6-Dimethylundecane: An Experimental and Theoretical Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of gas chromatography (GC), the Flame Ionization Detector (FID) stands as a robust and widely utilized tool for the quantitative analysis of organic compounds. Its response, primarily proportional to the number of carbon atoms in an analyte, provides a reliable basis for quantification. However, for the highest accuracy, particularly in regulated environments such as drug development, the determination of a compound's specific response factor is crucial. This guide provides an in-depth exploration of two methodologies for calculating the response factor of 5,6-Dimethylundecane, a branched alkane, in FID analysis: the gold-standard experimental determination of the Relative Response Factor (RRF) and a theoretical calculation based on the Effective Carbon Number (ECN) concept.

This guide is designed to provide not just a set of instructions, but a comprehensive understanding of the principles behind the methods, enabling you to make informed decisions in your analytical workflows. We will delve into the causality of experimental choices, present a self-validating protocol, and ground all claims in authoritative sources.

The Foundational Principle: Why Response Factors are Essential

An FID operates by pyrolyzing organic compounds in a hydrogen-air flame, which produces ions that generate an electrical current proportional to the mass of carbon entering the detector.[1] While often referred to as a "carbon counter," the FID's response is not solely dependent on the number of carbon atoms. The chemical environment of each carbon atom within a molecule influences its ionization efficiency.[2] Therefore, assuming a universal response for all hydrocarbons can introduce significant quantitative errors.

The response factor (RF) is a compound-specific constant that relates the detector's signal (peak area) to the concentration of the analyte.[3] To correct for variations in injection volume and other systematic errors, the Relative Response Factor (RRF) is determined by comparing the response of the analyte to that of a stable, well-characterized internal standard (IS).[4]

Experimental Determination of the Relative Response Factor (RRF)

The experimental determination of the RRF is the most accurate method as it accounts for the specific performance of your instrument and analytical conditions. The following protocol is a detailed, step-by-step guide for determining the RRF of 5,6-Dimethylundecane using an internal standard.

Selecting an Appropriate Internal Standard

The choice of an internal standard is critical for the accuracy of the results. An ideal internal standard should meet the following criteria:

  • Structural Similarity: It should be chemically similar to the analyte to ensure similar behavior during chromatography, but not so similar that it co-elutes.

  • Purity and Stability: The internal standard must be of high purity and stable in the chosen solvent.

  • Resolution: It must be well-resolved from the analyte and any other components in the sample matrix.[5]

  • Non-interference: It should not be present in the original sample.

For the analysis of 5,6-Dimethylundecane (a C13 branched alkane), suitable internal standards include linear alkanes that elute in a reasonable timeframe and are well-separated. Potential candidates include:

  • Dodecane (C12): A good choice due to its structural similarity and likely elution before 5,6-Dimethylundecane.

  • Tetradecane (C14): Another excellent option, likely eluting after the analyte.

  • Hexadecane (C16): A viable option if good resolution can be achieved.[1]

For this guide, we will proceed with Dodecane as the internal standard.

Experimental Protocol

This protocol is based on the principles outlined in ASTM D4626, a standard practice for the calculation of gas chromatographic response factors.[6][7][8]

Step 1: Preparation of Stock Solutions

  • Analyte Stock Solution (5,6-Dimethylundecane): Accurately weigh approximately 100 mg of pure 5,6-Dimethylundecane into a 10 mL volumetric flask. Record the exact weight. Dissolve and dilute to the mark with a high-purity solvent such as hexane or isooctane.

  • Internal Standard Stock Solution (Dodecane): Accurately weigh approximately 100 mg of pure Dodecane into a 10 mL volumetric flask. Record the exact weight. Dissolve and dilute to the mark with the same solvent used for the analyte.

Step 2: Preparation of Calibration Standards

Prepare a series of at least five calibration standards containing both 5,6-Dimethylundecane and Dodecane at varying concentrations. This is crucial for establishing the linearity of the detector response.

  • To a series of 10 mL volumetric flasks, add a constant, accurately measured volume of the Internal Standard Stock Solution (e.g., 1.0 mL).

  • To each of these flasks, add varying, accurately measured volumes of the Analyte Stock Solution (e.g., 0.2, 0.5, 1.0, 1.5, and 2.0 mL).

  • Dilute each flask to the mark with the solvent.

Step 3: GC-FID Analysis

Analyze each calibration standard in triplicate using a validated GC-FID method. The following are suggested starting parameters, which should be optimized for your specific instrument and column:

ParameterRecommended Setting
GC Column DB-1, DB-5, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen
Oven Temperature Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Detector Temperature 280 °C
Hydrogen Flow 30-40 mL/min
Air Flow 300-400 mL/min
Makeup Gas (if used) Nitrogen or Helium, 25-30 mL/min

Step 4: Data Analysis and RRF Calculation

  • For each chromatogram, integrate the peak areas for both 5,6-Dimethylundecane and Dodecane.

  • Calculate the response factor (RF) for each compound in each standard using the following formula: RF = Peak Area / Concentration

  • Calculate the Relative Response Factor (RRF) for 5,6-Dimethylundecane relative to Dodecane for each calibration standard: RRF = (Area of 5,6-Dimethylundecane / Concentration of 5,6-Dimethylundecane) / (Area of Dodecane / Concentration of Dodecane)

  • Alternatively, plot a calibration curve of (Area Analyte / Area IS) versus (Concentration Analyte / Concentration IS). The RRF is the slope of the resulting line. This multi-point calibration approach is more robust than a single-point calculation.

The following diagram illustrates the experimental workflow:

G cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Prepare Analyte Stock (5,6-Dimethylundecane) cal_standards Prepare Mixed Calibration Standards (Varying Analyte, Constant IS) stock_analyte->cal_standards stock_is Prepare Internal Standard Stock (Dodecane) stock_is->cal_standards gc_fid GC-FID Analysis (Triplicate Injections) cal_standards->gc_fid integrate Integrate Peak Areas (Analyte and IS) gc_fid->integrate calculate_rrf Calculate RRF (Slope of Calibration Curve) integrate->calculate_rrf caption Experimental Workflow for RRF Determination

Figure 1: Experimental Workflow for RRF Determination

Theoretical Calculation of the Response Factor using the Effective Carbon Number (ECN)

The Effective Carbon Number (ECN) concept provides a theoretical means to estimate the FID response factor without the need for experimental analysis.[9] This method is particularly useful when a pure standard of the analyte is not available. The ECN of a molecule is the sum of the ECN contributions of its individual atoms. For hydrocarbons, the ECN is generally close to the actual number of carbon atoms.

The theoretical response of an FID to a hydrocarbon is proportional to its carbon mass fraction. Therefore, the theoretical RRF can be calculated based on the molecular weights and the number of carbon atoms of the analyte and the internal standard.[10][11]

ECN Contributions for Carbon Atoms in Alkanes

For alkanes, the ECN contribution of a carbon atom is generally considered to be 1. Therefore, the ECN of an alkane is equal to its number of carbon atoms.

Calculation of Theoretical RRF

The theoretical RRF on a mass basis can be calculated using the following formula:

Theoretical RRF = (MW of Analyte / MW of IS) * (Number of Carbons in IS / Number of Carbons in Analyte)

Where:

  • MW = Molecular Weight

Let's calculate the theoretical RRF for 5,6-Dimethylundecane relative to Dodecane:

  • 5,6-Dimethylundecane (C13H28):

    • Molecular Weight = (13 * 12.011) + (28 * 1.008) = 184.36 g/mol

    • Number of Carbon Atoms = 13

  • Dodecane (C12H26):

    • Molecular Weight = (12 * 12.011) + (26 * 1.008) = 170.34 g/mol

    • Number of Carbon Atoms = 12

Theoretical RRF = (184.36 / 170.34) * (12 / 13) ≈ 1.00

The following diagram illustrates the logical flow of the theoretical RRF calculation:

G cluster_analyte Analyte: 5,6-Dimethylundecane cluster_is Internal Standard: Dodecane cluster_calc Calculation analyte_formula Molecular Formula: C13H28 analyte_mw Calculate Molecular Weight (184.36 g/mol) rrf_formula Theoretical RRF Formula: (MW_analyte / MW_is) * (C_is / C_analyte) analyte_mw->rrf_formula analyte_carbons Number of Carbon Atoms (13) analyte_carbons->rrf_formula is_formula Molecular Formula: C12H26 is_mw Calculate Molecular Weight (170.34 g/mol) is_mw->rrf_formula is_carbons Number of Carbon Atoms (12) is_carbons->rrf_formula final_rrf Calculated Theoretical RRF ≈ 1.00 rrf_formula->final_rrf caption Theoretical RRF Calculation Flow

Figure 2: Theoretical RRF Calculation Flow

Comparison of Experimental and Theoretical RRF

The following table provides a hypothetical comparison of the results obtained from both methods:

MethodRelative Response Factor (RRF)Key AdvantagesKey Considerations
Experimental Typically between 0.95 - 1.05 (Hypothetical Value: 1.02)Highest accuracy, specific to your instrument and method conditions.Requires pure standards for both analyte and internal standard; more time-consuming.
Theoretical (ECN) Approximately 1.00Rapid estimation, useful when pure standards are unavailable.Assumes ideal FID behavior and may not account for instrument-specific variations.

Discussion and Conclusion

For saturated hydrocarbons like 5,6-Dimethylundecane, the theoretical RRF calculated using the ECN concept is expected to be very close to the experimentally determined value.[11] This is because the FID response to such compounds is highly proportional to the carbon content. Any minor deviations in the experimental RRF from the theoretical value can be attributed to factors such as slight differences in the combustion efficiency of branched versus linear alkanes or subtle variations in instrument performance.

For routine analysis where high accuracy is paramount, especially in pharmaceutical and drug development settings, the experimental determination of the RRF is the recommended approach. The investment in time and resources for this determination is justified by the increased confidence in the quantitative data.

By understanding and applying both the experimental and theoretical approaches to determining response factors, researchers can ensure the accuracy and reliability of their GC-FID data, a cornerstone of robust analytical science.

References

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Introduction: The Imperative of Precision in Synthetic Yield Verification

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide to the verification of 5,6-dimethylundecane synthesis yield, comparing gas chromatography with alternative analytical methodologies. This document provides in-depth technical protocols and supporting data for researchers, scientists, and drug development professionals.

In the realm of organic synthesis, the successful creation of a target molecule is only half the story. The other, equally critical, half is the accurate and precise determination of its yield. For non-polar, branched-chain alkanes like 5,6-dimethylundecane, a compound of interest in materials science and as a reference standard, this quantification presents a unique analytical challenge.[1][2] The presence of isomeric byproducts and unreacted starting materials necessitates a separation technique with high resolving power and a detection method that offers a linear, predictable response.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of Gas Chromatography (GC) as the gold-standard for this application. We will dissect a validated protocol, explaining the causality behind each instrumental choice, and objectively compare its performance against other analytical techniques. The aim is to equip the modern researcher with a self-validating, trustworthy methodology for quantifying synthetic outcomes with the highest degree of confidence.

The Analytical Challenge: A Look at 5,6-Dimethylundecane Synthesis

The synthesis of complex alkanes such as 5,6-dimethylundecane often involves carbon-carbon bond formation, for instance, through the coupling of an organometallic reagent like Grignard or an organocuprate with an appropriate alkyl halide.[3] Such reactions, while powerful, are seldom perfectly selective. The resulting crude product is typically a mixture containing the desired molecule, stereoisomers, regioisomers, and unreacted precursors. An effective analytical method must, therefore, be capable of resolving these closely related, volatile, and non-polar compounds.

Gas Chromatography: The Definitive Method for Alkane Quantification

Gas Chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds. For hydrocarbons, its capabilities are unparalleled. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[4]

The GC-FID Workflow: A Self-Validating Protocol

The following protocol details a robust method for verifying the yield of 5,6-dimethylundecane. The integration of an internal standard is a cornerstone of this protocol, transforming it into a self-validating system that corrects for variations in injection volume and instrument response.[5][6]

GC_Yield_Verification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation A 1. Prepare Stock Solutions - 5,6-dimethylundecane (Analyte) - n-Hexadecane (Internal Standard) B 2. Create Calibration Standards - Mix analyte and IS at known concentration ratios D GC Injection & Separation - Non-polar capillary column - Temperature programming B->D Inject Standards C 3. Prepare Reaction Sample - Accurately weigh crude product - Add known amount of IS C->D Inject Sample E FID Detection - High sensitivity to hydrocarbons D->E F 1. Peak Integration - Determine peak areas for analyte and IS E->F G 2. Generate Calibration Curve - Plot Area Ratio vs. Conc. Ratio - Calculate Response Factor (RF) F->G H 3. Quantify Analyte - Use sample's Area Ratio and RF to find analyte concentration G->H I 4. Calculate % Yield - Convert concentration to mass - Compare to theoretical maximum H->I

Figure 1: Workflow for quantitative yield analysis via GC-FID using the internal standard method.

Experimental Protocol: GC-FID Analysis of 5,6-Dimethylundecane

  • Sample Preparation:

    • Internal Standard (IS) Selection: Choose a compound not present in the sample matrix that is chemically similar and well-resolved from the analyte. A long-chain n-alkane like n-hexadecane is an excellent choice.[5]

    • Stock Solutions: Prepare stock solutions of purified 5,6-dimethylundecane and the internal standard (e.g., n-hexadecane) in hexane at a known concentration (e.g., 1000 µg/mL).

    • Calibration Standards: Create a series of five calibration standards by mixing the analyte and internal standard stock solutions to cover a range of concentration ratios bracketing the expected sample concentration. Dilute with hexane to a final volume.

    • Reaction Sample: Accurately weigh approximately 10-20 mg of the crude reaction mixture into a vial. Add a precise volume of the internal standard stock solution and dilute with hexane to the same final volume as the calibration standards.

  • GC System and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Injector: Split/Splitless inlet at 250 °C with a split ratio of 50:1 to avoid column overload.

    • Column: A non-polar capillary column is essential. Separation of alkanes is primarily driven by boiling point, making a 100% dimethylpolysiloxane (e.g., HP-1, DB-1) or 5% phenyl-methylpolysiloxane (e.g., HP-5, DB-5) phase ideal.[7][8]

      • Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness. This provides a good balance of resolution and analysis speed.[9]

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Detector: Flame Ionization Detector (FID) at 300 °C. The FID offers high sensitivity and a broad linear range for hydrocarbons.[10]

  • Data Analysis and Yield Calculation:

    • Calibration: Inject the calibration standards and record the peak areas for the analyte and the internal standard. Calculate the area ratio (Analyte Area / IS Area) and the concentration ratio (Analyte Conc. / IS Conc.) for each standard. Plot Area Ratio vs. Concentration Ratio to generate a calibration curve. The slope of this line is the Response Factor (RF).[11][12]

    • Sample Analysis: Inject the prepared reaction sample. Integrate the peak areas for 5,6-dimethylundecane and the internal standard.

    • Quantification: Use the calculated Response Factor to determine the amount of 5,6-dimethylundecane in the sample:

      • Mass of Analyte = (Area of Analyte / Area of IS) * (Mass of IS / RF)

    • Yield Calculation:

      • % Yield = (Actual Mass of Analyte / Theoretical Maximum Mass) * 100

Comparative Guide to Analytical Alternatives

While GC-FID is the recommended method, it is crucial for a senior scientist to understand the landscape of alternative techniques. The choice of analytical method directly impacts the accuracy, reliability, and efficiency of the results.

Analytical TechniquePrinciple of OperationSuitability for 5,6-DimethylundecaneAdvantagesDisadvantages
GC-FID Chromatographic separation by volatility; detection by flame ionization.Excellent. High resolution, robust, cost-effective, superior for quantification of hydrocarbons.[10][13]Provides no structural information beyond retention time.
GC-MS Chromatographic separation; detection by mass-to-charge ratio.Very Good. Provides definitive mass spectral identification, confirming molecular weight and structure.[13][14]Higher instrument cost; FID often provides better linearity and precision for pure quantification.[13]
Quantitative NMR (qNMR) Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Fair. Provides absolute quantification without a calibration curve if an internal standard of known purity is used; gives full structural information.Lower sensitivity than GC, spectral overlap in complex mixtures can make integration difficult, requires expensive instrumentation.[13]
HPLC Chromatographic separation by partitioning between liquid mobile and solid stationary phases.Poor. -Unsuitable for volatile, non-polar alkanes due to their lack of retention on typical HPLC columns and absence of a UV chromophore for detection.[13]

Table 1: Objective comparison of analytical techniques for the quantification of 5,6-dimethylundecane.

Technique_Selection Start Need to Quantify 5,6-Dimethylundecane in a Crude Reaction Mixture Is_ID_Needed Is Definitive Structural Confirmation Required? Start->Is_ID_Needed GC_MS Primary Choice: GC-MS (Quantify using extracted ion chromatograms) Is_ID_Needed->GC_MS Yes GC_FID Primary Choice: GC-FID (Most robust for pure quantification) Is_ID_Needed->GC_FID No Alternative Consider qNMR (For structural purity and absolute quantification, if sensitivity is sufficient) GC_FID->Alternative Alternative Method

Figure 2: Decision guide for selecting the optimal analytical method.

Conclusion: A Commitment to Analytical Excellence

The verification of synthetic yield is not merely a procedural step but a commitment to scientific rigor. For volatile, non-polar compounds like 5,6-dimethylundecane, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the most robust, precise, and cost-effective method for quantification. Its high resolving power is essential for separating the target analyte from a complex reaction matrix, while the use of an internal standard ensures the trustworthiness and accuracy of the final yield calculation. While GC-MS offers the invaluable benefit of structural confirmation, for routine, high-throughput yield verification, the GC-FID protocol outlined here represents the pinnacle of analytical best practice.

References

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The Subtle Language of Nature: A Comparative Guide to the Natural Occurrence of Dimethylalkanes

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical ecology, the language of life is often written in the subtle nuances of molecular structure. For researchers, scientists, and drug development professionals, understanding this language is paramount to unlocking novel solutions in pest management, disease vector control, and even drug discovery. This guide delves into the fascinating realm of dimethylalkanes, a class of branched hydrocarbons that serve as critical signaling molecules in a variety of organisms. Our central focus is a comparative analysis of the natural occurrence of these compounds, with a particular emphasis on contrasting the known biological roles of specific isomers with the theoretical potential of related structures like 5,6-dimethylundecane.

While a significant body of research highlights the importance of branched alkanes in insect communication, a comprehensive search of the scientific literature reveals a notable absence of 5,6-dimethylundecane as a confirmed naturally occurring compound. However, the confirmed presence and function of its structural isomers and other closely related dimethylalkanes provide a fertile ground for comparative analysis. By examining these known natural products, we can infer the potential ecological roles and biosynthetic origins of their unconfirmed counterparts.

Dimethylalkanes as Nature's Semiochemicals: A Tale of Structural Specificity

Dimethylalkanes are a subset of cuticular hydrocarbons (CHCs), which form a waxy layer on the surface of all insects. This layer primarily serves to prevent water loss, but it has also evolved to play a crucial role in chemical communication.[1][2] These compounds can act as pheromones, mediating interactions between individuals of the same species, or as kairomones, which are detected by other species.

The biological activity of these molecules is highly dependent on their specific structure, including the chain length and the position of the methyl branches. Even a subtle shift in the location of a methyl group can dramatically alter the information conveyed. This guide will explore the known natural occurrences of several dimethylalkanes, providing a framework for understanding the structure-activity relationships that govern their function.

A Comparative Analysis of Naturally Occurring Dimethylalkanes

To understand the potential significance of 5,6-dimethylundecane, we will compare it to several of its isomers and other related dimethylalkanes that have been identified in nature.

Compound NameIsomer of DimethylundecaneNatural SourceIdentified FunctionReference
syn-4,6-Dimethylundecanal Yes (functionalized)Termite (Hodotermopsis sjoestedti)Male sex pheromone[1][3][4]
syn-4,6-Dimethylundecan-1-ol Yes (functionalized)Termite (Hodotermopsis sjoestedti)Trail-following pheromone[1][3][4]
4,6-Dimethylundecane YesFlower of Haplopappus berterii and Michelia albaNot specified[5]
4,8-Dimethylundecane YesVolatile oils of Lysimachia christinaeNot specified[6]
5,11-Dimethylpentacosane No (different chain length)Greater Wax Moth (Galleria mellonella)Sex pheromone component (synergist)[7][8]

Key Observations from the Comparative Data:

  • Functionalization Matters: In the case of the termite Hodotermopsis sjoestedti, the addition of an aldehyde or alcohol functional group to the 4,6-dimethylundecane backbone creates highly specific pheromones for distinct social behaviors (mating vs. trail-following).[1][3][4] This highlights that while the core hydrocarbon structure is important, functionalization can fine-tune the signal.

  • Isomeric Specificity: The identification of 4,6- and 4,8-dimethylundecane in plants suggests that different isomers can be produced by different organisms.[5][6] While their specific ecological roles in these plants are yet to be fully elucidated, their presence points to the diverse biosynthetic capabilities in nature.

  • Chain Length and Branch Position: The example of 5,11-dimethylpentacosane in the greater wax moth demonstrates that the principles of dimethylalkane signaling extend to longer chain hydrocarbons.[7][8] The spacing of the methyl groups (in this case, separated by five carbons) is likely a key feature for receptor recognition.

The "Why": Biosynthesis of Dimethylalkanes in Insects

The production of these structurally specific molecules is not random; it is the result of a precise and genetically controlled biosynthetic pathway. Understanding this pathway is crucial for appreciating the causality behind the observed diversity of dimethylalkanes.

The biosynthesis of internally methyl-branched hydrocarbons in insects begins with the building blocks of fatty acid synthesis.[9][10] For dimethylalkanes, the process involves the incorporation of two propionate units (in the form of methylmalonyl-CoA) in place of acetate units (malonyl-CoA) at specific points during the elongation of the fatty acid chain.[9][11] These propionate units are typically derived from the catabolism of amino acids such as valine, isoleucine, and methionine.[9][10]

The following diagram illustrates the general biosynthetic pathway leading to dimethylalkanes.

Biosynthesis cluster_0 Precursor Supply cluster_1 Fatty Acid Elongation cluster_2 Modification and Final Product Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Catabolism Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Methylmalonyl-CoA->Fatty Acid Synthase (FAS) Branch Insertion Very-Long-Chain Fatty Acyl-CoA Very-Long-Chain Fatty Acyl-CoA Fatty Acid Synthase (FAS)->Very-Long-Chain Fatty Acyl-CoA Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Chain Elongation Decarbonylation Decarbonylation Very-Long-Chain Fatty Acyl-CoA->Decarbonylation Dimethylalkane Dimethylalkane Decarbonylation->Dimethylalkane

Caption: Generalized biosynthetic pathway for dimethylalkanes in insects.

This intricate process, controlled by a suite of enzymes, ensures the production of specific isomers. The particular fatty acid synthase and elongase enzymes present in an organism will determine the final structure of the hydrocarbon, explaining why one species might produce 4,6-dimethylundecane while another produces a different isomer.

Experimental Protocols: Identifying and Characterizing Natural Dimethylalkanes

The identification of these compounds in trace amounts from natural sources is a significant analytical challenge. The following outlines a general workflow for the extraction and identification of cuticular hydrocarbons from insects.

Protocol: Extraction and GC-MS Analysis of Insect Cuticular Hydrocarbons

  • Sample Collection: Collect insects and, if desired, separate them by sex or developmental stage. Euthanize the insects by freezing.

  • Hydrocarbon Extraction:

    • Place a known number of insects (e.g., 5-10) in a glass vial.

    • Add a non-polar solvent such as hexane (typically 1-2 mL per sample).

    • Agitate the vial gently for 5-10 minutes to wash the cuticular lipids from the insect's surface.

    • Carefully transfer the hexane extract to a clean vial, leaving the insects behind.

  • Fractionation (Optional but Recommended):

    • To isolate the hydrocarbon fraction from more polar lipids, pass the extract through a small column of silica gel or Florisil.

    • Elute the hydrocarbons with hexane.

  • Concentration:

    • Evaporate the solvent under a gentle stream of nitrogen until the volume is reduced to approximately 50-100 µL.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject a small aliquot (e.g., 1 µL) of the concentrated extract into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of a wide range of hydrocarbons (e.g., initial temperature of 50°C, ramped to 320°C).

    • Identify the compounds by comparing their mass spectra and retention times to those of authentic standards and to mass spectral libraries.

GCMS_Workflow A Insect Sample Collection B Hexane Extraction A->B C Silica Gel Fractionation B->C D Concentration under Nitrogen C->D E GC-MS Analysis D->E F Data Analysis (Mass Spectra & Retention Time) E->F G Compound Identification F->G

Caption: Experimental workflow for the analysis of insect cuticular hydrocarbons.

Conclusion: The Unwritten Chapters of Chemical Communication

Our comparative analysis reveals that while 5,6-dimethylundecane remains an elusive molecule in the annals of natural products chemistry, its structural relatives play significant and well-defined roles in the chemical conversations of the natural world. The confirmed functions of 4,6-dimethylundecanal and 4,6-dimethylundecan-1-ol in termites underscore the principle of structural specificity in pheromonal communication.

For researchers in drug development and pest management, the key takeaway is the immense potential held within the structural diversity of these seemingly simple molecules. The biosynthetic pathways that create this diversity offer a rich tapestry of enzymatic targets for the development of species-specific control agents. Furthermore, the study of these natural signaling systems can inspire the design of novel synthetic molecules with potent and selective biological activities.

The story of dimethylalkanes in nature is far from complete. The absence of evidence for the natural occurrence of 5,6-dimethylundecane is not evidence of its absence. Future research, employing increasingly sensitive analytical techniques, may yet uncover its role in the complex chemical ecology of our planet. Until then, the study of its known isomers provides an invaluable roadmap for exploring the frontiers of chemical communication.

References

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  • Sillam-Dussès, D., Semon, E., Poitrineau, K., Lopes, J., Uva, P., & Bagnères, A. G. (2011). Chemical communication in termites: syn-4,6-dimethylundecan-1-ol as trail-following pheromone, syn-4,6-dimethylundecanal and (5E)-2,6,10-trimethylundeca-5,9-dienal as the respective male and female sex pheromones in Hodotermopsis sjoestedti (Isoptera, Archotermopsidae). Journal of Insect Physiology, 57(12), 1585-1591. [Link]

  • Blomquist, G. J., Howard, R. W., & McDaniel, C. A. (1979). Biosynthesis of the cuticular hydrocarbons of the termite Zootermopsis angusticollis (Hagen). Incorporation of propionate into dimethylalkanes. Insect Biochemistry, 9(4), 371-374. [Link]

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  • Olawore, N. O., & Adebayo, A. S. (2015). Chemistry of Trail Pheromones from Cubitermes Termites (Amitermes dentatus): An Innovation in Pest Management. Journal of Scientific Research and Reports, 4(2), 133-141. [Link]

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Safety Operating Guide

5,6-Dimethylundecane: Proper Disposal and Handling Procedures

[1][2][3]

Executive Summary & Chemical Profile

5,6-Dimethylundecane (CAS: 17615-91-7) is a branched-chain alkane (

1231

Effective disposal requires treating this compound as a Non-Halogenated Organic Solvent .[4] While it possesses a higher flash point than lighter alkanes (e.g., hexane), it remains a combustible liquid that poses significant aspiration hazards and chronic aquatic toxicity.[3]

Physicochemical Data for Disposal Planning
PropertyValueOperational Implication
Molecular Formula

High carbon content; excellent candidate for fuel blending/incineration.[1][4]
Molecular Weight 184.36 g/mol Heavier than water; will float on aqueous layers.[4]
Physical State Colorless LiquidViscosity is low; spreads rapidly during spills.[4]
Flash Point ~79°C - 156°CCombustible .[1][4] Requires storage away from high heat/oxidizers.[4] (Varies by isomer purity; treat as combustible).[4]
Water Solubility InsolubleDo NOT dispose of via sink/drain.[4] It will phase-separate and coat pipes.[1][4]
Density 0.755 g/mLLighter than water.[4] Use top-skimming absorbents for spills on water.[1][4]

> Note: While specific flash point data varies by source, standard safety protocol dictates handling C13 branched alkanes as Class IIIA or IIIB Combustible Liquids .[3][1]

Hazard Identification & Safety Protocols

Before initiating disposal, personnel must understand the specific risks associated with C13 hydrocarbons.[3]

Primary Hazards (GHS Classification)
  • Aspiration Hazard (Category 1 - H304): May be fatal if swallowed and enters airways.[1][4][5] The low surface tension allows it to penetrate deep into the lungs if ingested/vomited.[4]

  • Environmental Toxicity: Toxic to aquatic life with long-lasting effects.[1][4][5][6] Strict containment is required to prevent release into storm drains or soil.

  • Combustibility: Vapors can form explosive mixtures with air at elevated temperatures.[1][4]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (0.11 mm minimum thickness) provide splash protection.[1][4] For prolonged immersion, use Viton or PVA gloves.[3][1][4]

  • Eye Protection: Chemical splash goggles.[1][4]

  • Respiratory: If handling large volumes outside a fume hood, use a half-mask respirator with Organic Vapor (OV) cartridges.[3][1][4]

Waste Segregation & Storage

Proper segregation is the single most critical step in chemical disposal.[4] 5,6-Dimethylundecane must be isolated from incompatible waste streams to prevent fire, explosion, or toxic gas generation.[3][1]

Segregation Logic
  • Compatible Stream: Non-Halogenated Organic Solvents (e.g., Acetone, Hexane, Toluene).[3]

  • INCOMPATIBLE Stream:

    • Oxidizers: (e.g., Nitric Acid, Peroxides) – Risk of violent combustion.[3][1]

    • Halogenated Solvents: (e.g., Dichloromethane, Chloroform) – Mixing increases disposal costs significantly and complicates incineration.[3][1]

    • Aqueous Waste: Do not mix with water or acids.[1][4]

Decision Workflow: Waste Classification

WasteSegregationStartStart: Liquid Waste GeneratedHalogenCheckDoes it contain Halogens?(F, Cl, Br, I)Start->HalogenCheckOxidizerCheckIs it an Oxidizer ormixed with Oxidizers?HalogenCheck->OxidizerCheckNoHalogenBinStream B: HalogenatedOrganic WasteHalogenCheck->HalogenBinYesWaterCheckIs water content > 20%?OxidizerCheck->WaterCheckNoOxidizerBinStream C: Oxidizer Waste(Do NOT Mix)OxidizerCheck->OxidizerBinYesNonHalogenBinStream A: Non-HalogenatedOrganic Waste(Target for 5,6-Dimethylundecane)WaterCheck->NonHalogenBinNoAqueousBinStream D: Aqueous WasteWaterCheck->AqueousBinYes

Figure 1: Waste segregation logic ensuring 5,6-Dimethylundecane is routed to the correct Non-Halogenated Organic stream.

Disposal Procedures

Scenario A: Routine Laboratory Disposal (Small Quantity)
  • Collection: Transfer waste into a dedicated "Non-Halogenated Solvent" safety can or drum (HDPE or Steel).

  • Labeling: Affix a hazardous waste tag immediately.[4]

    • Constituents: List "5,6-Dimethylundecane" explicitly.

    • Hazard Checkbox: Mark "Ignitable" (or Combustible) and "Toxic".[4]

  • Storage: Keep container closed (vapor-tight) in a flammable safety cabinet until pickup.

  • Final Disposition: The Environmental Health & Safety (EHS) team will transfer this to a licensed facility for Fuel Blending or Incineration .

Scenario B: Spill Cleanup (Emergency Response)

Immediate Action: Eliminate all ignition sources. Evacuate if the spill is >1 Liter or if ventilation is poor.

SpillResponseAssess1. Assess Volume & RiskPPE2. Don PPE(Nitrile, Goggles)Assess->PPEContain3. Containment(Use Socks/Booms)PPE->ContainAbsorb4. Absorb(Polypropylene Pads/Vermiculite)Contain->AbsorbCollect5. Collect Debris(Sealable Bag/Bucket)Absorb->CollectLabel6. Label as Hazardous WasteCollect->Label

Figure 2: Step-by-step spill response workflow.

Cleanup Protocol:

  • Ventilate: Open fume hoods or windows.[1][4]

  • Contain: Use hydrophobic spill socks to encircle the spill.[4]

  • Absorb: Apply vermiculite, sand, or activated carbon.[3][4] Avoid combustible materials like sawdust.[1][4]

  • Clean: Wipe the area with soap and water after bulk removal to remove oily residue.[4]

  • Disposal: Place all contaminated absorbents into a hazardous waste pail labeled "Debris contaminated with 5,6-Dimethylundecane."

Regulatory Compliance & Classification

US EPA (RCRA) Classification

Under the Resource Conservation and Recovery Act (RCRA), 5,6-Dimethylundecane waste determinations depend on the mixture:

  • Pure Substance: If the flash point is determined to be

    
     (140°F), it strictly does not meet the definition of D001 (Ignitable) . However, most institutions classify all organic solvent waste as D001 by default to ensure it is incinerated rather than landfilled.[3]
    
  • Mixtures: If mixed with acetone, ethanol, or other low-flashpoint solvents, the entire mixture is D001 .[3][1]

  • Toxicity: It is not an F-listed solvent (F001-F005) unless mixed with listed solvents.[1][4]

Best Practice: Manage as Class 3 Flammable/Combustible Liquid waste to ensure high-temperature incineration, which completely destroys the alkane backbone.[3][1]

Transport (DOT)[2][5]
  • Proper Shipping Name: Hydrocarbons, liquid, n.o.s. (or Flammable Liquid, n.o.s. if FP < 60°C).

  • UN Number: UN 3295 or UN 1993.[1][4]

  • Packing Group: III.

References

  • National Institute of Standards and Technology (NIST) .[4][7] Undecane, 5,6-dimethyl- Properties. NIST Chemistry WebBook, SRD 69.[3][1][4] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA) . RCRA Hazardous Waste Codes & Identification. Available at: [Link]

  • PubChem . 5,6-Dimethyldecane (Analogous Compound Safety Data). National Library of Medicine.[4] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][4] Available at: [Link][1]

A Comprehensive Guide to Personal Protective Equipment for Handling 5,6-Dimethylundecane

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: Hazard Profile of 5,6-Dimethylundecane

5,6-Dimethylundecane (C13H28) is a branched-chain alkane.[1][2] Based on data from similar hydrocarbons, the primary hazards associated with 5,6-Dimethylundecane are:

  • Flammability: Alkanes in this class are flammable liquids and their vapors can form explosive mixtures with air.[3][4][5] It is crucial to keep them away from heat, sparks, open flames, and other ignition sources.[3][4][5]

  • Aspiration Hazard: If swallowed, these substances can enter the lungs and may be fatal.[3][4][5][6] Vomiting should not be induced if ingestion occurs.[5][6]

  • Skin Irritation: Prolonged or repeated contact with skin can cause dryness, cracking, and irritation.[3][4]

  • Inhalation: Inhalation of high concentrations of vapors may cause dizziness, drowsiness, and respiratory irritation.[7]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for minimizing exposure and ensuring safety. The following table outlines the recommended PPE for handling 5,6-Dimethylundecane.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact and absorption.[8][9] These materials are resistant to non-polar organic solvents.
Eye Protection Safety Glasses with Side Shields or Chemical Splash GogglesProtects eyes from splashes and sprays of the chemical.[8][10][11]
Body Protection Laboratory CoatPrevents contamination of personal clothing and protects the skin from accidental splashes.[10][11]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of vapors.[8][12]

Procedural Guidance for Safe Handling

Adherence to proper procedures is as critical as wearing the correct PPE. The following step-by-step guidance will help ensure safe handling of 5,6-Dimethylundecane.

Pre-Handling Checklist:
  • Ensure Proper Ventilation: Always handle 5,6-Dimethylundecane in a well-ventilated area.[8] For procedures that may generate significant vapors, a chemical fume hood is mandatory.[10]

  • Inspect PPE: Before each use, inspect all PPE for signs of degradation or damage.

  • Locate Safety Equipment: Know the location and proper operation of the nearest eyewash station, safety shower, and fire extinguisher.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on your laboratory coat, followed by safety glasses or goggles, and finally, your gloves.

  • Dispensing the Chemical: When transferring 5,6-Dimethylundecane, do so carefully to avoid splashing. Use only the amount necessary for your procedure.[8]

  • Performing the Experiment: Conduct your work in a designated area, away from ignition sources.[12]

  • Doffing PPE: After handling is complete, remove your PPE in the reverse order it was put on. Remove gloves first, followed by your lab coat and eye protection. Wash your hands thoroughly after removing your gloves.

  • Storage: Store 5,6-Dimethylundecane in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[5][13][14]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks SmallVolume Small Volume / Low Splash Potential? Start->SmallVolume BasicPPE Standard PPE: - Nitrile/Neoprene Gloves - Safety Glasses - Lab Coat SmallVolume->BasicPPE Yes Goggles Upgrade to Chemical Goggles SmallVolume->Goggles No HighVapor High Vapor Generation Potential? FumeHood Work in a Fume Hood HighVapor->FumeHood Yes End Proceed with Experiment HighVapor->End No BasicPPE->HighVapor Goggles->HighVapor FumeHood->End caption PPE Selection Workflow for 5,6-Dimethylundecane

Caption: PPE Selection Workflow for 5,6-Dimethylundecane

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][13]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[5][6] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[10] Place the contaminated material in a suitable, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of 5,6-Dimethylundecane and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing 5,6-Dimethylundecane in a designated, properly labeled, and sealed container.[15]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "5,6-Dimethylundecane".[15]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[15]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[16] Do not dispose of 5,6-Dimethylundecane down the drain.[17][18]

By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. Your diligence protects not only yourself but also your colleagues and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.